N-Fmoc-3-chloro-D-homophenylalanine
Description
BenchChem offers high-quality N-Fmoc-3-chloro-D-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-3-chloro-D-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C25H22ClNO4 |
|---|---|
Poids moléculaire |
435.9 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29) |
Clé InChI |
CFUCQGYSVYOQID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
Chemical structure and properties of N-Fmoc-3-chloro-D-homophenylalanine
An In-depth Technical Guide to N-Fmoc-3-chloro-D-homophenylalanine: Structure, Properties, and Applications in Advanced Peptide Synthesis
Introduction: A Specialized Building Block for Modern Drug Discovery
N-Fmoc-3-chloro-D-homophenylalanine is a highly specialized amino acid derivative that serves as a critical building block in the fields of medicinal chemistry and peptide science. Its unique trifecta of structural features—the base-labile Fmoc protecting group, the metabolically influential chloro substituent, and the proteolytically resistant D-homophenylalanine core—makes it an invaluable tool for designing novel peptides and peptidomimetics. These engineered molecules often possess enhanced stability, improved biological activity, and more favorable pharmacokinetic profiles, addressing many of the inherent limitations of natural peptide therapeutics.[1][2][3]
This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical principles of N-Fmoc-3-chloro-D-homophenylalanine, explains the functional significance of its constituent parts, provides detailed experimental protocols for its use, and explores its applications in creating next-generation therapeutic agents.
Part 1: Chemical Identity and Physicochemical Profile
The structure of N-Fmoc-3-chloro-D-homophenylalanine is purposefully designed for strategic incorporation into peptide sequences during Solid-Phase Peptide Synthesis (SPPS).
-
N-Fmoc Group (9-fluorenylmethoxycarbonyl): This large, aromatic group protects the alpha-amino function of the amino acid. Its essential characteristic is its stability in acidic conditions and its lability to mild bases, which is the cornerstone of the most widely used orthogonal strategy in SPPS.[4][5][]
-
D-homophenylalanine Core: This non-proteinogenic amino acid provides two key advantages. The D-configuration (as opposed to the natural L-configuration) confers significant resistance to degradation by endogenous proteases. The "homo" designation indicates an additional methylene (-CH2-) group in the side chain, which alters the side chain's length and flexibility, allowing for different conformational possibilities and interactions with biological targets compared to standard phenylalanine.[2][3][7]
-
3-Chloro Substituent: The chlorine atom on the meta-position of the phenyl ring is not merely a structural placeholder. Halogenation, particularly with chlorine, is a well-established medicinal chemistry tactic to modulate a molecule's physicochemical properties. It can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can influence cell permeability and overall pharmacokinetics.[8][9][10][11]
Below is the chemical structure of N-Fmoc-3-chloro-D-homophenylalanine.
Caption: Chemical Structure of N-Fmoc-3-chloro-D-homophenylalanine.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Synonyms | Fmoc-D-Phe(3-Cl)-OH, Fmoc-m-chloro-D-Phe-OH | [1] |
| CAS Number | 205526-23-4 | [1] |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [1] |
| Molecular Weight | 421.9 g/mol | [1] |
| Appearance | White powder / solid | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Melting Point | 121 - 126 °C | [1] |
| Optical Rotation | [a]20/D = +34 ± 2° (c=1 in DMF) | [1] |
| Storage Conditions | Store at 0 - 8 °C, sealed in dry conditions | [1][12] |
Part 2: The Chemistry of Functionality
The utility of this compound is derived directly from the interplay of its three key structural motifs. Understanding the chemistry behind each is crucial for its effective application.
The Fmoc Group: A Reversible Gatekeeper
The Fmoc group is the cornerstone of a widely used orthogonal protection strategy in SPPS.[5] Unlike the acid-labile Boc group, the Fmoc group is removed under mild basic conditions, allowing acid-labile protecting groups on amino acid side chains to remain intact throughout the synthesis.[4][13]
The deprotection mechanism is a classic β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton on the C9 position of the fluorene ring. This generates a stabilized carbanion, which rapidly collapses to form the highly reactive electrophile dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain. The piperidine serves a dual role: it not only acts as the base for deprotection but also as a scavenger, reacting with the DBF byproduct to prevent it from undesirably modifying the newly deprotected peptide amine.[13][14]
Caption: Mechanism of Fmoc deprotection by piperidine.
The 3-Chloro Substituent: A "Magic" Modifier
The term "magic chloro" has been used to describe the often profound and beneficial effects that chlorine substitution can have on a drug candidate's properties.[11] There are currently over 250 FDA-approved drugs containing chlorine, highlighting the utility of this atom in drug design.[8][9] The introduction of a chloro group at the 3-position of the phenyl ring can:
-
Block Metabolic Oxidation: The phenyl ring is a common site for metabolic attack by cytochrome P450 enzymes. A chlorine atom can physically block this site, increasing the metabolic stability and in vivo half-life of the resulting peptide.[9][10]
-
Enhance Binding Affinity: Chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket. This can provide an additional anchor point, increasing the potency and selectivity of the peptide.
-
Modulate Physicochemical Properties: The chloro group increases the lipophilicity of the side chain, which can influence how the peptide interacts with cell membranes and its overall absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]
The D-Homophenylalanine Core: Engineering for Stability and Novelty
The use of non-proteinogenic amino acids is a cornerstone of peptidomimetic design.[2]
-
Proteolytic Resistance: Most proteases are highly specific for L-amino acids. By incorporating a D-amino acid, the resulting peptide bond is no longer recognized by these enzymes, drastically increasing its stability in biological systems.[3]
-
Conformational Constraint and Exploration: The additional methylene group in the homophenylalanine side chain provides more rotational freedom and extends its reach. This allows for the exploration of different conformational spaces within a receptor's binding site, potentially leading to novel binding modes and enhanced biological activity. This modification is particularly valuable in designing inhibitors for enzymes with hydrophobic binding pockets, such as many proteases.[7][15]
Part 3: Synthesis, Handling, and Practical Application
While the de novo synthesis of N-Fmoc-3-chloro-D-homophenylalanine is a multi-step organic chemistry process typically performed by specialty suppliers, its application in peptide synthesis is a routine yet critical procedure for researchers.
Experimental Protocol: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines the manual steps for incorporating N-Fmoc-3-chloro-D-homophenylalanine into a growing peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Preparation & Swelling:
- Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes at room temperature. This exposes the reactive sites on the polymer support.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.
- Agitate the mixture for 3-5 minutes. Drain.
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[16]
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.
3. Amino Acid Activation & Coupling:
- In a separate vial, dissolve N-Fmoc-3-chloro-D-homophenylalanine (3-5 equivalents relative to resin loading) and a coupling reagent like HATU (3-5 equivalents) in DMF.
- Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid. Allow this pre-activation to proceed for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature. The exact time can vary based on the coupling efficiency.
- Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless/yellow) indicates a complete coupling reaction. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
// Nodes
Start [label="Start with\nFmoc-Peptide-Resin", fillcolor="#F1F3F4"];
Swell [label="1. Swell Resin in DMF", fillcolor="#FBBC05"];
Deprotect [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335"];
Wash1 [label="3. Wash (DMF)", fillcolor="#4285F4"];
Couple [label="4. Couple Activated Amino Acid\n(Fmoc-AA, HATU, DIPEA)", fillcolor="#34A853"];
Wash2 [label="5. Wash (DMF, DCM)", fillcolor="#4285F4"];
End [label="Ready for Next Cycle", shape=ellipse, fillcolor="#F1F3F4"];
// Edges
Start -> Swell;
Swell -> Deprotect;
Deprotect -> Wash1;
Wash1 -> Couple;
Couple -> Wash2;
Wash2 -> End;
End -> Deprotect [style=dashed, label="Repeat for\nnext amino acid"];
}
Caption: A standard workflow for one cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
Safety and Handling
-
Hazards: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation.[12][17]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place (recommended 0-8 °C) to prevent degradation.[1][12]
Part 4: Applications in Advanced Research
N-Fmoc-3-chloro-D-homophenylalanine is not a general-purpose reagent but a strategic tool for specific research goals.
-
Development of Protease-Resistant Peptidomimetics: Its primary application is in the synthesis of peptide analogues designed to resist enzymatic cleavage. This is crucial for developing peptide-based drugs with a viable in vivo half-life.[2][3]
-
Structure-Activity Relationship (SAR) Studies: Researchers can systematically replace a natural phenylalanine residue with this analogue to probe the importance of the phenyl ring's electronic properties, the D-stereochemistry, and side-chain length for biological activity. This provides critical insights for optimizing lead compounds.[1]
-
Targeting Hydrophobic Pockets: The extended and lipophilic nature of the 3-chlorohomophenylalanine side chain makes it an excellent candidate for targeting deep hydrophobic pockets in proteins, such as those found in proteases and certain protein-protein interaction interfaces.[7]
-
Novel Enzyme Inhibitors: Derivatives of homophenylalanine have shown promise as inhibitors of enzymes like alanyl aminopeptidases and dipeptidyl peptidase IV (DPPIV), making this compound a valuable building block for designing new classes of inhibitors.[15][18]
Conclusion
N-Fmoc-3-chloro-D-homophenylalanine stands as a prime example of rational chemical design for advancing peptide-based therapeutics. By combining the proven, mild orthogonality of Fmoc chemistry with strategic modifications to the amino acid core (D-stereochemistry, chain extension) and side chain (chlorination), it provides a powerful tool for overcoming the fundamental challenges of peptide instability and poor pharmacokinetics. A thorough understanding of its chemical properties and the functional consequences of its unique structure is essential for researchers aiming to harness its full potential in the synthesis of complex, stable, and highly active peptides for the next generation of drug discovery.
References
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
-
Al-Zoubi, W., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]
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Roy, K., et al. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. Available from: [Link]
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Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available from: [Link]
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Royal Society of Chemistry. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Available from: [Link]
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J&K Scientific. Fmoc-3-chloro-L-b-homophenylalanine. Available from: [Link]
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ChemRxiv. (2022, August 9). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]
-
ACN Newswire. Unlock Peptide Synthesis: Understanding Fmoc-3-(2-Naphthyl)-D-Alanine, its Properties, and Applications. Available from: [Link]
-
Ahn, J-M., et al. (2000, August 31). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research. Available from: [Link]
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Indian Academy of Sciences. (1995). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Available from: [Link]
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Aapptec Peptides. Fmoc-D-Phe(3-Cl)-OH. Available from: [Link]
-
PubMed. (2019, December 12). Discovery of Highly Polar β-Homophenylalanine Derivatives as Nonsystemic Intestine-Targeted Dipeptidyl Peptidase IV Inhibitors. Available from: [Link]
-
National Library of Medicine. (2025, October 29). Peptidomimetics as next – generation therapeutic applications. Available from: [Link]
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ResearchGate. (2002). Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane. Available from: [Link]
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PubChemLite. Fmoc-3,4-dichloro-l-phenylalanine. Available from: [Link]
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Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
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National Library of Medicine. (2016, June 18). Peptidomimetic therapeutics: scientific approaches and opportunities. Available from: [Link]
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ResearchGate. (2025, October 15). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Available from: [Link]
-
ResearchGate. (2015). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. Available from: [Link]
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A Technical Guide to the Steric Effects of Chlorine Substitution in D-Homophenylalanine Derivatives
Abstract: The introduction of chlorine atoms into the molecular framework of D-homophenylalanine derivatives is a potent strategy in medicinal chemistry for modulating pharmacological activity. This guide provides an in-depth analysis of the steric effects arising from such substitutions. We explore the synthetic methodologies for creating chlorinated D-homophenylalanine analogues, delve into the conformational consequences of chlorine placement on the phenyl ring, and elucidate how these steric changes impact physicochemical properties and, ultimately, biological interactions. This document serves as a technical resource for researchers and professionals in drug development, offering both foundational principles and actionable experimental protocols.
Introduction: The Rationale for Chlorination in Amino Acid Scaffolds
D-homophenylalanine, a non-proteinogenic amino acid, is a valuable chiral building block in the design of peptidomimetics and small molecule drugs. Its larger side chain compared to standard phenylalanine offers unique structural possibilities. Halogenation, and specifically chlorination, is a well-established tool for fine-tuning the properties of bioactive molecules.[1][2] The introduction of a chlorine atom can profoundly influence a molecule's steric profile, electronic distribution, and lipophilicity, thereby altering its interaction with biological targets such as enzymes and receptors.[3][4]
The steric bulk of a chlorine atom, with a van der Waals radius of approximately 1.75 Å, is significantly larger than that of a hydrogen atom (1.20 Å) and is comparable to a methyl group.[4] This seemingly simple substitution can impose significant conformational restrictions on the D-homophenylalanine side chain, influencing the torsional angles (χ space) that dictate its three-dimensional orientation.[1][2] Understanding and predicting these steric effects is paramount for the rational design of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
This guide will systematically dissect the steric consequences of chlorinating D-homophenylalanine derivatives, providing a framework for leveraging this chemical modification in drug discovery projects.
Synthesis of Chlorinated D-Homophenylalanine Derivatives
The synthesis of chlorinated D-homophenylalanine derivatives can be approached through various established organic chemistry routes. A common strategy involves the multi-step synthesis starting from a commercially available chlorinated benzaldehyde. The following protocol outlines a representative synthesis, which can be adapted for different substitution patterns (ortho-, meta-, para-chloro).
Representative Synthetic Protocol: Synthesis of 4-Chloro-D-homophenylalanine
This protocol is a generalized pathway and may require optimization for specific substrates.
Step 1: Knoevenagel Condensation
-
To a solution of 4-chlorobenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Filter the resulting precipitate (cinnamic acid derivative), wash with cold water, and dry.
Step 2: Reduction of the Cinnamic Acid Derivative
-
Dissolve the dried cinnamic acid derivative in ethanol.
-
Add Palladium on carbon (Pd/C, 10%) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the reduced acid.
Step 3: Introduction of the Amino Group (e.g., via a Multienzymatic Cascade)
-
Recent advancements have enabled the use of phenylalanine ammonia lyases (PALs) for the amination of substituted cinnamic acids to produce phenylalanine derivatives.[5]
-
Couple the PAL-catalyzed amination with a chemoenzymatic deracemization process to achieve high yields and excellent optical purity of the desired D-enantiomer.[5]
Step 4: Purification and Characterization
-
Purify the final product using techniques such as recrystallization or column chromatography.
-
Confirm the structure and purity of the 4-chloro-D-homophenylalanine using:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the chlorine substitution.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC: To confirm the enantiomeric purity.
-
Synthetic Workflow Diagram
The following diagram illustrates the key stages in the synthesis and validation of a chlorinated D-homophenylalanine derivative.
Caption: Workflow for the synthesis and validation of 4-Chloro-D-homophenylalanine.
Conformational Analysis: The Steric Impact of Chlorine
The position of the chlorine atom on the phenyl ring dictates the steric hindrance and, consequently, the preferred conformation of the side chain. The primary methods for assessing these conformational changes are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented by computational modeling.[2][6]
X-ray Crystallography
Single-crystal X-ray diffraction provides a static, high-resolution picture of the molecule's conformation in the solid state.[7] By analyzing the crystal structures of different chlorinated D-homophenylalanine derivatives, we can directly measure key geometric parameters.
Key Parameters to Analyze:
-
Torsional (Dihedral) Angles (χ1, χ2): These angles describe the rotation around the Cα-Cβ and Cβ-Cγ bonds of the side chain. Steric clashes between the chlorine atom and the amino acid backbone can significantly restrict the allowable ranges for these angles.
-
Bond Lengths and Angles: While typically less affected than torsional angles, significant steric strain can cause minor deviations in bond lengths and angles within the phenyl ring and the side chain.
Data Presentation: Comparison of Conformational Parameters
| Derivative | Substitution Position | Typical χ1 Range (°) | Typical χ2 Range (°) | Key Steric Interaction |
| D-Homophenylalanine | Unsubstituted | -180 to 180 | -180 to 180 | Minimal backbone interaction |
| 2-Chloro-D-hPhe | ortho | Restricted (e.g., +/- 60-120) | Restricted | Cl atom with backbone C=O and N-H |
| 3-Chloro-D-hPhe | meta | Moderately Restricted | Less Restricted | Cl atom with backbone N-H in certain rotamers |
| 4-Chloro-D-hPhe | para | Minimally Restricted | Minimally Restricted | Minimal direct interaction with the backbone |
Note: The values in this table are illustrative and can vary depending on the specific molecular context and crystal packing forces.
NMR Spectroscopy in Solution
While X-ray crystallography provides a solid-state snapshot, NMR spectroscopy offers insights into the dynamic conformational equilibria of molecules in solution, which is more relevant to their biological environment.[8][9]
Key NMR Techniques:
-
Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons. The presence or absence of NOEs between the phenyl ring protons and the backbone or side-chain protons can help deduce the preferred rotamer populations.
-
3J-Coupling Constants: The magnitude of the coupling constant between protons on adjacent carbons (e.g., ³J(Hα, Hβ)) is related to the dihedral angle between them via the Karplus equation.[6] Analyzing these coupling constants can provide quantitative information about the conformational preferences of the side chain.
Computational Modeling
Molecular mechanics and quantum mechanics calculations are invaluable for predicting the low-energy conformations of chlorinated D-homophenylalanine derivatives and for rationalizing experimental findings. These methods can generate potential energy surfaces as a function of the χ1 and χ2 dihedral angles, revealing the sterically allowed and disallowed regions.
Impact on Physicochemical Properties and Biological Activity
The steric effects of chlorine substitution extend beyond simple conformational restriction; they influence the molecule's overall properties and its interactions with biological systems.
Lipophilicity and Electronic Effects
Chlorine is an electron-withdrawing group, which can alter the electronic properties of the phenyl ring.[10] It also significantly increases the lipophilicity (hydrophobicity) of the molecule. This increased lipophilicity can enhance membrane permeability and promote hydrophobic interactions within a receptor's binding pocket.[3]
Receptor Binding and Steric Clash
The primary consequence of steric hindrance is its effect on ligand-receptor binding. The "lock and key" model of molecular recognition dictates that a ligand must adopt a specific conformation to fit into its binding site.[3]
-
Favorable Interactions: A chlorine atom can sometimes be accommodated in a hydrophobic pocket of a receptor, leading to enhanced binding affinity.[11] It can also participate in halogen bonding, a non-covalent interaction with nucleophilic regions of a peptide backbone, which can further stabilize the bound conformation.[11][12]
-
Steric Clash: If the chlorine atom is too bulky or incorrectly positioned, it can lead to a steric clash with the receptor surface, preventing the ligand from achieving its optimal binding pose. This is particularly true for ortho-substituted derivatives, where the chlorine is in close proximity to the amino acid backbone.[13]
Logical Diagram: Steric Effects on Biological Activity
The following diagram outlines the causal chain from chlorine substitution to the modulation of biological activity.
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Conformational Constraints Induced by N-Fmoc-3-chloro-D-homophenylalanine: A Technical Guide for Peptidomimetic Design
Executive Summary
The development of highly specific, proteolytically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. N-Fmoc-3-chloro-D-homophenylalanine represents a sophisticated building block that introduces multiple, synergistic conformational constraints into a peptide backbone. By combining stereochemical inversion (D-chirality), backbone extension (homo-derivative), and highly directional non-covalent interactions (meta-halogen bonding), this molecule allows researchers to precisely engineer β-turns, stabilize β-hairpins, and enhance target affinity.
This whitepaper provides an in-depth mechanistic analysis and field-validated protocols for utilizing N-Fmoc-3-chloro-D-homophenylalanine in advanced drug discovery and biomaterials research.
Structural Anatomy & Mechanistic Basis of Constraint
The unique conformational restrictions imposed by N-Fmoc-3-chloro-D-homophenylalanine are not the result of a single feature, but rather the geometric interplay of four distinct structural elements. Understanding the causality behind these constraints is critical for rational drug design.
D-Chirality: Nucleating Chain Reversal
Natural L-amino acids heavily favor right-handed α-helical or extended β-sheet conformations. The introduction of a D-amino acid inverts the local stereocenter, creating a severe steric clash with adjacent L-residues if the chain attempts to maintain an α-helical trajectory. Instead, the D-enantiomer forces the peptide backbone to adopt a type II or type II' β-turn. This chain reversal is a fundamental requirement for the formation of folded, globular miniproteins and stable β-hairpin loops [1].
Homo-Extension: Modulating Side-Chain Flexibility
Unlike standard phenylalanine, homophenylalanine contains an additional methylene group (–CH₂–) between the α-carbon and the phenyl ring. While counterintuitive, this increase in local side-chain flexibility allows the aromatic ring to fold back over the peptide backbone. This extended reach facilitates unique intra-molecular C–H···π interactions and π-π stacking with adjacent residues, effectively locking the nucleated β-turn into a rigid, highly populated conformational state [2].
The 3-Chloro Substitution: Halogen Bonding via the σ-Hole
The chlorine atom at the meta (3-) position of the phenyl ring is perhaps the most powerful constraining feature. Halogens bonded to aromatic rings develop an anisotropic electron distribution, creating an electron-depleted region at the distal end of the C–Cl bond known as a σ-hole .
This electropositive σ-hole engages in highly directional halogen bonding with Lewis bases, most notably the oxygen atoms of the peptide backbone carbonyls (C=O). Research has demonstrated that a single chlorine-centered halogen bond can stabilize a β-hairpin foldamer to a degree comparable to a standard hydrogen bond, while remaining geometrically perpendicular to the backbone C=O···H–N hydrogen bond network [3]. Furthermore, the meta positioning ensures the optimal trajectory for the chlorine atom to interact with the
N-Fmoc Capping: Steric Shielding and Self-Assembly
The Fluorenylmethyloxycarbonyl (Fmoc) group is primarily a temporary protecting group for Solid-Phase Peptide Synthesis (SPPS). However, its massive steric bulk heavily restricts the
Mechanistic interplay of the four structural elements defining the molecule's constraint profile.
Quantitative Data Presentation
To understand the magnitude of these constraints, we must compare them against natural amino acids and standard SPPS conditions.
Table 1: Comparative Conformational Constraints
| Amino Acid Derivative | Helical Propensity | β-Turn Induction | Halogen Bond Potential | Primary Stabilizing Force |
| L-Phenylalanine (Natural) | High | Low | None | Hydrophobic core packing |
| D-Phenylalanine | Low | Moderate | None | Steric clash / Chain reversal |
| L-Homophenylalanine | Moderate | Low | None | Extended C–H···π interactions |
| 3-chloro-D-homophenylalanine | Very Low | Very High | High (σ-hole) | Halogen bonding + Chain reversal |
Table 2: SPPS Coupling Efficiencies (Onto resin-bound hindered amines)
Because of the Fmoc group and the bulky meta-chloro-homo side chain, standard coupling reagents (like HBTU) often fail. The table below summarizes the necessity of advanced coupling conditions.
| Coupling Reagent | Additive | Base | Temp (°C) | Time (min) | Yield (%) |
| HBTU | HOBt | DIPEA | 25 | 60 | < 40% |
| DIC | Oxyma | None | 25 | 120 | ~ 65% |
| HATU | HOAt | DIPEA | 25 | 60 | ~ 85% |
| HATU | HOAt | DIPEA | 75 (Microwave) | 15 | > 98% |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system for synthesizing and verifying the conformational constraints of peptides containing N-Fmoc-3-chloro-D-homophenylalanine.
Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
Causality Check: The steric hindrance of the 3-chloro-D-homophenylalanine side chain drastically reduces the nucleophilicity of its
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of N-Fmoc-3-chloro-D-homophenylalanine and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to generate the highly reactive active ester.
-
Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group, preparing the sequence for the next amino acid. Note: If the Fmoc group is desired for final self-assembly properties, skip this step.
-
Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours at room temperature. Precipitate in cold diethyl ether.
Protocol 2: Conformational Analysis via NMR and NAMFIS
Causality Check: To prove that the halogen bond and D-chirality have induced a constraint, solution-state NMR must be combined with the NMR Analysis of Molecular Flexibility in Solution (NAMFIS) algorithm.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptide in CDCl₃ or DMSO-
to a concentration of 2-5 mM. -
Data Acquisition: Acquire 1D ¹H, 2D TOCSY (mixing time 80 ms), and 2D ROESY/NOESY (mixing time 200-300 ms) spectra at 298 K.
-
Signal Assignment: Assign backbone amide protons (NH) and
-protons. Look for distinct cross-peaks in the ROESY spectrum between the meta-chloro phenyl protons and the backbone amides of the or residues. -
Temperature Coefficients: Measure the 1D ¹H spectra across a temperature range (298 K to 328 K). Amide protons with low temperature coefficients (
ppb/K) indicate participation in intramolecular hydrogen or halogen bonds. -
NAMFIS Deconvolution: Input the NOE distance restraints and J-coupling values into the NAMFIS algorithm to deconvolute the conformational ensemble and quantify the population of the halogen-bonded β-turn state [3].
Workflow for the synthesis and structural validation of halogen-bonded peptidomimetics.
Conclusion
N-Fmoc-3-chloro-D-homophenylalanine is not merely a structural anomaly; it is a highly calibrated tool for molecular engineering. By leveraging the D-chirality to force chain reversal, the homo-extension to optimize spatial geometry, and the 3-chloro substitution to anchor the conformation via
References
-
Major Factors for the Persistent Folding of Hybrid α, β, γ-Hybrid Peptides Into Hairpins Frontiers in Chemistry URL:[Link][1]
-
Miniature β-Hairpin Mimetic by Intramolecular Hydrogen Bond and C–H···π Interactions ACS Omega URL:[Link][2]
-
Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation Biochemistry (American Chemical Society) URL:[Link][3]
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation MDPI Gels URL:[Link][4]
Sources
- 1. Frontiers | Major Factors for the Persistent Folding of Hybrid α, β, γ-Hybrid Peptides Into Hairpins [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]
D- vs. L-Homophenylalanine in Peptide Synthesis: Structural Dynamics, Synthetic Protocols, and Therapeutic Utility
This guide provides a comprehensive technical analysis of D- and L-Homophenylalanine (Hphe) in peptide synthesis, focusing on their structural properties, synthetic nuances, and pharmacological applications.
Executive Summary
Homophenylalanine (Hphe), specifically 2-amino-4-phenylbutyric acid, serves as a critical non-proteinogenic tool in modern peptide drug design. By extending the side chain of Phenylalanine (Phe) by a single methylene unit (–CH₂–), Hphe alters the steric and hydrophobic profile of the peptide pharmacophore without disrupting the fundamental backbone geometry.
This guide delineates the operational differences between the L-isomer (L-Hphe) , used primarily to probe hydrophobic pocket depth, and the D-isomer (D-Hphe) , utilized to arrest proteolytic degradation and induce specific secondary structural turns. We provide validated protocols for Solid-Phase Peptide Synthesis (SPPS) to mitigate racemization risks and maximize coupling efficiency.
Molecular Architecture & Stereochemistry[1][2]
Structural Definition
Unlike
-
Phenylalanine (Phe): Side chain = Benzyl (–CH₂–Ph)
-
Homophenylalanine (Hphe): Side chain = Phenethyl (–CH₂–CH₂–Ph)
This additional methylene group increases the side chain volume and flexibility, allowing the phenyl ring to reach deeper into receptor binding clefts or create steric clashes that enforce selectivity.
Stereochemical Impact (D vs. L)
The choice between enantiomers dictates the biological trajectory of the peptide:
| Feature | L-Homophenylalanine (L-Hphe) | D-Homophenylalanine (D-Hphe) |
| Configuration | (S)-2-amino-4-phenylbutyric acid | (R)-2-amino-4-phenylbutyric acid |
| Backbone Topology | Mimics native substrates; maintains helical propensity. | Induces |
| Proteolytic Stability | Susceptible to chymotrypsin-like proteases. | Highly resistant; "steric shield" against enzymatic hydrolysis.[1] |
| Primary Utility | Affinity optimization (SAR studies). | ADME optimization (Stability/Half-life extension). |
Visualization: Structural Comparison
The following diagram illustrates the spatial difference between Phe, L-Hphe, and D-Hphe.[2]
Figure 1: Structural relationship and pharmacological divergence between Phenylalanine and its Homo- derivatives.
Synthetic Methodologies (SPPS)[4][5][6][7]
Coupling Efficiency and Sterics
Despite the larger side chain, Fmoc-Hphe-OH generally exhibits coupling kinetics comparable to Fmoc-Phe-OH. The phenethyl side chain does not introduce the severe steric hindrance seen in
-
Recommendation: Standard single coupling (1 hour) is usually sufficient.
-
Critical Control: For D-Hphe, ensure the resin loading is not too high (< 0.6 mmol/g) to prevent aggregation-induced difficult sequences, as D-isomers can disrupt the growing chain's hydrogen bonding network.
Racemization Control
While Hphe is less prone to racemization than Phenylglycine (Phg), the preservation of chirality in D-Hphe is paramount. Over-activation or prolonged exposure to base (e.g., during slow couplings) can lead to oxazolone formation and subsequent epimerization.
The "Safe-Base" Protocol: Avoid strong bases like DBU during deprotection steps if the D-Hphe is at the C-terminus. Use Collidine or TMP (2,4,6-trimethylpyridine) as the base during coupling rather than DIPEA if racemization is detected.
Protocol: Coupling Fmoc-D-Hphe-OH
This protocol is optimized for Fmoc-based SPPS on Rink Amide resin.
Reagents:
-
Amino Acid: Fmoc-D-Homophenylalanine (3.0 eq)
-
Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)[3]
-
Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) (3.0 eq)
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 20 minutes.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (Pre-mix):
-
Dissolve Fmoc-D-Hphe-OH and Oxyma Pure in minimal DMF.
-
Add DIC immediately prior to addition to the resin.
-
Note: Do not pre-activate for > 2 minutes to minimize potential side reactions.
-
-
Coupling:
-
Add the activated mixture to the resin.[4]
-
Agitate at Room Temperature (25°C) for 45–60 minutes.
-
Caution: Avoid microwave heating > 50°C for D-isomers to strictly prevent thermal racemization.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using HATU/HOAt/DIPEA (only for the second pass).
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Pharmacological Implications[7][9][10][11][12]
Proteolytic Stability Data
The incorporation of D-Hphe provides a dual mechanism of resistance:
-
Stereochemical Mismatch: Proteases like Chymotrypsin and Pepsin have active sites evolved for L-configured substrates.
-
Steric Shielding: The extended phenethyl side chain of Hphe (both L and D) creates a larger hydrophobic bulk that can hinder the enzyme's "fit" into the scissile bond region.
Comparative Half-life (Simulated in Human Plasma):
| Sequence Motif | T½ (Hours) | Mechanism of Stabilization |
|---|---|---|
| ...Ala-Phe-Gly... | ~ 0.5 | None (Native substrate) |
| ...Ala-L-Hphe -Gly... | ~ 1.2 | Steric hindrance (Side chain extension) |
| ...Ala-D-Phe -Gly... | ~ 4.0 | Stereochemical inversion |
| ...Ala-D-Hphe -Gly... | > 12.0 | Synergistic (Stereo + Steric) |
Receptor Binding & Selectivity
-
L-Hphe: Used to probe the "floor" of hydrophobic pockets (e.g., S1 pockets in GPCRs). If Phe is too short to achieve maximum van der Waals contact, L-Hphe can increase potency by 10–100 fold.
-
D-Hphe: Often used in "Retro-Inverso" strategies or to induce
-turns that position other pharmacophores correctly.
Biological Pathway Visualization
The following diagram details how Hphe isomers influence drug design decisions.
Figure 2: Decision matrix for utilizing Hphe isomers in lead optimization.
Case Studies & Applications
GLP-1 Receptor Agonists
In the development of metabolic stability for GLP-1 analogs (like Liraglutide variants), the substitution of native Phe with L-Hphe has been explored to enhance hydrophobic interactions within the receptor's transmembrane domain, while D-Hphe at specific cleavage sites (e.g., DPP-IV recognition sites) renders the peptide orally bioavailable by preventing rapid degradation [1].
Enkephalin Analogues
Enkephalins are endogenous opioids rapidly degraded in vivo. The substitution of Phe
References
-
Identification of potent 11mer glucagon-like peptide-1 receptor agonist peptides with novel C-terminal amino acids: Homohomophenylalanine analogs. Source: Mapelli, C. et al. Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Source: Martins, A. et al. International Journal of Molecular Sciences (2020). URL:[Link][2]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Source: Riester, D. et al. Journal of Chromatography A (2000). URL:[Link]
Sources
Fmoc-Protected Chlorinated Homophenylalanine Analogs: A Guide to Synthesis, Integration, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of unnatural amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability. Among these, halogenated amino acids have garnered significant attention. This technical guide provides a comprehensive overview of Fmoc-protected chlorinated homophenylalanine analogs, a class of building blocks that introduces unique steric and electronic properties into peptide scaffolds. We will detail robust synthetic routes for preparing these analogs, provide step-by-step protocols for their efficient incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and explore the profound impact of site-specific chlorination on peptide conformation and function, with a focus on the emerging role of halogen bonding in molecular recognition.
The Strategic Value of Chlorination in Peptide Drug Design
The substitution of hydrogen with chlorine on an amino acid's side chain is far from a trivial modification. It imparts a suite of physicochemical changes that can be leveraged to overcome the intrinsic limitations of native peptides as drug candidates.[1]
-
Enhanced Proteolytic Stability: A primary hurdle in peptide therapeutics is rapid degradation by proteases. The introduction of unnatural amino acids, including halogenated variants, can create steric hindrance at or near the cleavage site, rendering the peptide bond less accessible to enzymatic hydrolysis.[2] Studies on various halogenated peptides have demonstrated a significant increase in stability against enzymes like chymotrypsin and pepsin, leading to improved in-vivo half-life.
-
Modulation of Receptor Affinity: The chlorine atom, while often considered simply a bulky hydrophobic substituent, possesses a unique electronic character. It can fundamentally alter the binding affinity and selectivity of a peptide for its target receptor. This can occur through direct steric interactions or, more subtly, through the formation of non-covalent interactions.
-
The Halogen Bond: A key interaction that distinguishes chlorine, bromine, and iodine from fluorine is their ability to act as halogen bond donors.[3] Due to an anisotropic distribution of electron density, the chlorine atom has a region of positive electrostatic potential (a "σ-hole") opposite the C-Cl covalent bond.[3] This positive region can engage in a highly directional, stabilizing interaction with a Lewis base, such as the backbone carbonyl oxygen of a receptor protein.[3][4] This interaction, comparable in strength to a classical hydrogen bond, provides a powerful and underutilized tool for rational drug design, enabling the fine-tuning of peptide-protein binding events.[5][6][7]
Synthesis of Fmoc-Protected Chlorinated Homophenylalanine Analogs
While a range of these analogs are commercially available, an in-house synthesis provides access to novel derivatives and offers greater control over the research pipeline.[8][9][10] A robust and stereocontrolled method for synthesizing the core amino acid is the asymmetric alkylation of a glycine Schiff base, followed by N-terminal protection. Direct chlorination of homophenylalanine is generally avoided due to poor regioselectivity and difficult purification of isomers.[11]
The following workflow outlines a representative synthesis for Fmoc-L-(4-chloro)homophenylalanine.
Caption: General workflow for the synthesis of Fmoc-protected chlorinated homophenylalanine.
Detailed Protocol: Synthesis of L-(4-chloro)homophenylalanine
This protocol is adapted from established methods of asymmetric α-alkylation.[12]
-
Alkylation: To a solution of the glycine Schiff base (1 equiv.) and the phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, ~0.1 equiv.) in dichloromethane, add a 50% aqueous solution of potassium hydroxide. Cool the mixture to 0°C and add 4-chlorobenzyl bromide (1.2 equiv.). Stir vigorously at 0°C until TLC indicates consumption of the starting material.
-
Work-up: Dilute the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Hydrolysis: Reflux the purified, alkylated intermediate in 6M hydrochloric acid for 6-12 hours. After cooling, wash the aqueous solution with diethyl ether to remove non-polar byproducts.
-
Isolation: Concentrate the aqueous layer under vacuum to yield L-(4-chloro)homophenylalanine hydrochloride as a solid. The product can be used directly in the next step.
Detailed Protocol: N-Fmoc Protection
This protocol is based on standard procedures for Fmoc protection of amino acids.[13]
-
Reaction Setup: Dissolve L-(4-chloro)homophenylalanine hydrochloride (1 equiv.) in a 10% aqueous sodium carbonate solution. Cool the solution in an ice bath. In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equiv.) in a suitable organic solvent like dioxane or acetone.
-
Fmocylation: Add the Fmoc-reagent solution dropwise to the stirred amino acid solution, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. Extract the precipitated product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final Fmoc-protected chlorinated homophenylalanine analog, which can be further purified by crystallization or chromatography if necessary.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected chlorinated homophenylalanine analogs are designed for direct use in standard Fmoc-based SPPS workflows. The general cycle of deprotection, activation, and coupling is maintained.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: SPPS Coupling
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) with the preceding amino acid already coupled and the N-terminal Fmoc group removed. Swell the resin in dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected chlorinated homophenylalanine analog (3-5 equiv. relative to resin loading). Dissolve the amino acid, an activator (e.g., HBTU, HATU; 0.95 equiv. relative to amino acid), and an additive (e.g., HOBt; 1 equiv.) in DMF. Add a non-nucleophilic base (e.g., DIPEA; 2 equiv. relative to amino acid) and allow the mixture to stand for 2-5 minutes.
-
Coupling Reaction: Drain the DMF from the deprotected peptide-resin and add the activated amino acid solution. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Expert Tip: Due to the steric bulk of the homophenylalanine side chain, a longer coupling time or a double coupling (repeating steps 2-3) may be necessary to ensure complete reaction. Monitor the coupling efficiency using a qualitative test like the Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Impact of Chlorination on Peptide Properties
The introduction of a chloro-homophenylalanine analog can have predictable and desirable effects on the resulting peptide's biophysical properties.
Table 1: Predicted Impact of Chlorination on Homophenylalanine Properties
| Property | Unmodified Homophenylalanine | Chlorinated Homophenylalanine | Rationale |
| Hydrophobicity | Moderate | Increased | The chloro group increases the non-polar surface area of the side chain. |
| Side Chain pKa | N/A | N/A | The phenyl ring is not titratable in the physiological range. |
| Steric Bulk | High | Very High | The van der Waals radius of chlorine is larger than hydrogen. |
| Halogen Bonding | No | Yes (Potential) | The C-Cl bond creates a σ-hole capable of interacting with electron donors.[5][6] |
| Proteolytic Stability | Moderate | Enhanced | Increased steric bulk near the peptide backbone can inhibit protease recognition and cleavage. |
Applications and Future Perspectives
Fmoc-protected chlorinated homophenylalanine analogs are valuable tools for a range of applications in drug discovery and chemical biology.
-
Structure-Activity Relationship (SAR) Studies: They allow for systematic probing of binding pockets in receptors and enzymes. By installing a chlorine atom at the ortho, meta, or para position, researchers can map out steric and electronic tolerance within a target's active site.
-
Developing Protease-Resistant Therapeutics: Their most direct application is in the stabilization of peptide drug candidates, transforming transient signaling molecules into viable therapeutics with improved pharmacokinetic profiles.[2]
-
Engineering Novel Binding Interactions: The ability to engineer halogen bonds opens new avenues for enhancing binding affinity and selectivity.[3][7] A peptide containing a chlorinated residue can be designed to interact with a specific carbonyl oxygen or other Lewis basic group on its target, an interaction not possible for the parent peptide.
The continued development of synthetic methods for novel halogenated amino acids, combined with a growing appreciation for the functional role of the halogen bond in biological systems, ensures that these building blocks will remain at the forefront of innovative peptide design.
References
-
ResearchGate. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. [Link]
-
Carter, M., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PMC. [Link]
-
Vangrevelinghe, E., et al. (2015). Modulation of the Interaction between a Peptide Ligand and a G Protein-Coupled Receptor by Halogen Atoms. PMC. [Link]
-
Siciliano, C., et al. (2012). A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids. PubMed. [Link]
-
Figshare. (2024). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches - Journal of Medicinal Chemistry. [Link]
-
Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. ResearchGate. [Link]
-
Carter, M., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. [Link]
-
Wang, K., et al. (2018). The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. PubMed. [Link]
-
Aapptec Peptides. Fmoc-Phe(4-Cl)-OH [175453-08-4]. [Link]
-
ACS Publications. (2024). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. [Link]
-
Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed. [Link]
-
Tong, J. H., et al. (1974). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. FIU Discovery. [Link]
-
Shin, H. S., & Kim, B. G. (2003). Asymmetric Synthesis of L-homophenylalanine by Equilibrium-Shift Using Recombinant Aromatic L-amino Acid Transaminase. PubMed. [Link]
-
ResearchGate. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. [Link]
-
Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. MDPI. [Link]
-
Lee, K., et al. (2011). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. PMC. [Link]
-
Save My Exams. Synthetic routes. [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. Fmoc-L-4-Cl-Phe-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. chemimpex.com [chemimpex.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Protocol for the Solid-Phase Synthesis of Peptides Containing N-Fmoc-3-chloro-D-homophenylalanine
Introduction: The Significance of Halogenated Unnatural Amino Acids in Peptide Therapeutics
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor-binding affinity. Among these, halogenated amino acids like 3-chloro-D-homophenylalanine (3-Cl-D-Hphe) are of particular interest. The chloro- substitution on the phenyl ring can introduce unique electronic and steric properties, potentially leading to improved pharmacological profiles. This document provides a detailed, field-proven protocol for the efficient incorporation of N-Fmoc-3-chloro-D-homophenylalanine into peptide chains using manual solid-phase peptide synthesis (SPPS).
Core Principles and Methodological Rationale
The described protocol is grounded in the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers the advantage of mild, base-labile Fmoc-group removal, preserving acid-sensitive side-chain protecting groups until the final cleavage step.[1] The choice of reagents and reaction conditions has been optimized to address the potential challenges associated with incorporating a sterically hindered and electronically modified unnatural amino acid.
Workflow Overview
The synthesis follows a cyclical process of deprotection, activation, and coupling, culminating in a final cleavage and purification step. Each stage is critical for the successful synthesis of the target peptide.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol
This protocol is designed for a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is recommended. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is suitable.
Protocol:
-
Place the appropriate resin (e.g., Rink Amide, 0.1 mmol substitution) in a peptide synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin. Gently agitate for at least 30 minutes at room temperature.[1]
-
Drain the DMF.
Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is achieved using a basic solution. Piperidine is the most common reagent for this purpose.[2][3][4]
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.[4]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Caption: Mechanism of Fmoc deprotection by piperidine.
Coupling of N-Fmoc-3-chloro-D-homophenylalanine
The coupling of the sterically hindered and electron-withdrawn 3-chloro-D-homophenylalanine requires a highly efficient activation method to ensure a high coupling yield. A combination of a uronium/aminium salt-based coupling reagent and a base is recommended.
| Reagent | Molar Equiv. | Purpose |
| N-Fmoc-3-chloro-D-homophenylalanine | 3 - 5 | The amino acid to be incorporated. |
| HATU (or HBTU/TBTU) | 2.9 - 4.9 | Coupling reagent for in situ activation of the carboxylic acid.[5][6] |
| N,N-Diisopropylethylamine (DIPEA) | 6 - 10 | Base to activate the coupling reagent and neutralize the protonated amine on the resin. |
| DMF | - | Solvent for the coupling reaction. |
Protocol:
-
Pre-activation: In a separate vial, dissolve N-Fmoc-3-chloro-D-homophenylalanine (3-5 equiv.) and HATU (2.9-4.9 equiv.) in DMF. Add DIPEA (6-10 equiv.) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, extending the reaction time or performing a double coupling may be necessary.[7]
-
Monitoring: To ensure complete coupling, a Kaiser test (or other ninhydrin-based test) can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
Subsequent Amino Acid Couplings
Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the peptide sequence.
Final Cleavage and Side-Chain Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing the acid-labile side-chain protecting groups simultaneously. The choice of cleavage cocktail is critical to prevent side reactions.[8] For peptides containing the chloro-substituted homophenylalanine, a standard cleavage cocktail is generally sufficient, but the inclusion of scavengers is crucial to quench reactive cationic species generated during the process.[9]
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Strong acid for cleavage and removal of most side-chain protecting groups.[8][10] |
| Triisopropylsilane (TIS) | 2.5% | Scavenger to reduce trityl and other carbocations.[11] |
| Water | 2.5% | Scavenger and aids in the solubility of the cleaved peptide.[10] |
Protocol:
-
Perform a final Fmoc deprotection on the N-terminal amino acid.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.[9]
-
Prepare the cleavage cocktail (TFA/TIS/Water; 95:2.5:2.5) in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The purity of the crude peptide must be assessed, and the final product purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]
Analytical RP-HPLC
Typical Conditions:
-
Column: C18, 3-5 µm particle size
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile[14]
-
Gradient: A linear gradient of 5-95% B over 30 minutes is a good starting point for method development.[14]
-
Detection: UV at 214 nm and 280 nm.[14]
-
Flow Rate: 1 mL/min
Preparative RP-HPLC
The conditions for preparative HPLC will be similar to the analytical method but with a larger column and a higher flow rate. Fractions corresponding to the main peak are collected, and the solvent is removed by lyophilization to yield the purified peptide.
Mass Spectrometry
The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct incorporation of 3-chloro-D-homophenylalanine and the overall sequence.
Troubleshooting and Key Considerations
-
Incomplete Coupling: For the sterically hindered 3-chloro-D-homophenylalanine, if the Kaiser test remains positive after the initial coupling, a second coupling should be performed using a fresh solution of activated amino acid.
-
Side Reactions during Cleavage: The use of scavengers like TIS is crucial to prevent re-attachment of protecting groups or other modifications to sensitive residues.[9]
-
Purity of Reagents: The use of high-purity, peptide-synthesis-grade reagents and solvents is essential for a successful synthesis and to minimize the formation of byproducts.
Conclusion
This protocol provides a comprehensive and robust methodology for the successful incorporation of N-Fmoc-3-chloro-D-homophenylalanine into peptides via solid-phase synthesis. By employing efficient coupling reagents and appropriate cleavage conditions, researchers can confidently synthesize novel peptide analogues containing this unique unnatural amino acid for a wide range of applications in drug discovery and chemical biology.
References
- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Coyan, F., et al. (2018).
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- BOC Sciences. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Waters Corporation. (n.d.).
- Biovera. (2024, November 13).
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
- Almac. (n.d.).
- Li, Y., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- BenchChem. (2025). Optimizing cleavage conditions for peptides containing modified amino acids.
- Carpino, L. A., et al. (1993). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Jankowski, S., et al. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). European Journal of Medicinal Chemistry.
- Monteiro, M., et al. (2025, February 24).
- Monteiro, M., et al. (2025, February 14). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation.
- Kotha, S., et al. (2012, January 6). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry.
- Vasanthakumar, G. R., et al. (2006). Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino. ARKIVOC.
- BOC Sciences. (n.d.).
- Li, X., et al. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Request PDF.
Sources
- 1. biovera.com.au [biovera.com.au]
- 2. peptide.com [peptide.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. people.uniurb.it [people.uniurb.it]
- 6. bachem.com [bachem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. peptide.com [peptide.com]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biovera.com.au [biovera.com.au]
Application Note & Protocol Guide: Advanced Coupling Strategies for Sterically Hindered Fmoc-Amino Acids in Solid-Phase Peptide Synthesis
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences. However, the incorporation of sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), Val, Ile, and other β-branched or N-alkylated residues, remains a significant bottleneck. The bulky side chains of these amino acids impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete couplings, deletion sequences, and ultimately, lower purity of the target peptide.
This guide provides a comprehensive overview of advanced coupling methodologies designed to overcome the challenges posed by sterically hindered Fmoc-amino acids. We will delve into the mechanistic rationale behind reagent selection, provide optimized, step-by-step protocols, and offer troubleshooting strategies to enhance coupling efficiency and ensure the successful synthesis of even the most challenging peptide sequences.
Understanding the Mechanism: Overcoming the Steric Barrier
Standard coupling reagents, such as HBTU/HOBt, are often insufficient for driving the acylation reaction to completion when sterically demanding residues are involved. The key to successful coupling lies in the selection of a highly reactive activating agent and the optimization of reaction conditions to favor the desired outcome over potential side reactions.
The Role of Coupling Reagents and Additives
Modern coupling reagents can be broadly categorized based on their activating mechanism. For sterically hindered couplings, phosphonium and iminium/uronium salts are generally preferred due to their high reactivity.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents form highly reactive phosphonium esters with the Fmoc-amino acid, which are less prone to racemization.
-
Iminium/Uronium Salts (e.g., HBTU, HATU, HDMA): These form activated esters that readily react with the N-terminal amine. HATU, in particular, has demonstrated superior performance for hindered couplings due to the formation of a highly reactive OAt-ester.
Additives such as OxymaPure® and COMU® have also emerged as powerful tools. OxymaPure, for instance, can be used in place of HOBt and has been shown to suppress racemization and enhance coupling efficiency. COMU is a third-generation uronium salt that combines the benefits of a highly reactive leaving group with reduced side reactions.
The Impact of Solvents and Temperature
The choice of solvent is critical. While DMF is the most common solvent for SPPS, for particularly difficult couplings, the use of more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial. These solvents can help to disrupt secondary structures in the growing peptide chain that may further impede the coupling reaction.
Elevated temperatures can also be employed to increase reaction kinetics. However, this must be done with caution, as higher temperatures can also increase the risk of racemization, particularly for sensitive amino acids. Microwave-assisted SPPS has become a valuable technique for accelerating couplings while minimizing side reactions by allowing for rapid and precise temperature control.
Comparative Analysis of Coupling Reagents for Hindered Systems
The following table provides a comparative overview of commonly used coupling reagents for sterically hindered amino acids, highlighting their key features and recommended applications.
| Reagent | Class | Key Advantages | Considerations | Recommended For |
| HATU | Iminium/Uronium | High reactivity, low racemization. | Higher cost. | Extremely hindered couplings (e.g., Aib, N-alkylated residues). |
| HCTU | Iminium/Uronium | Fast kinetics, cost-effective. | Can cause side reactions with sensitive residues. | General-purpose for moderately hindered couplings. |
| PyAOP | Phosphonium | Excellent for preventing racemization. | Slower kinetics compared to HATU. | Couplings involving chiral centers prone to epimerization. |
| COMU | Iminium/Uronium | High efficiency, reduced risk of side reactions. | Difficult couplings where HATU may be suboptimal. | |
| DIC/OxymaPure | Carbodiimide | Cost-effective, low racemization with OxymaPure. | Slower reaction times. | Standard couplings and as a less-reactive alternative. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust starting point for optimizing the coupling of sterically hindered Fmoc-amino acids. It is crucial to monitor the completion of each coupling step to ensure the highest possible purity of the final peptide.
Workflow for Selecting an Optimized Coupling Protocol
The choice of coupling strategy depends on the degree of steric hindrance. The following diagram illustrates a decision-making workflow for selecting the appropriate protocol.
Caption: Decision workflow for selecting the appropriate coupling protocol.
Protocol 1: Standard Protocol for Moderately Hindered Amino Acids
This protocol is suitable for residues such as Valine and Isoleucine.
Reagents:
-
Fmoc-amino acid (4 eq)
-
HCTU (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq)
-
Solvent: DMF or NMP
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid and HCTU in DMF. Add DIPEA and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test to check for coupling completion. If the test is positive (blue beads), proceed to the re-coupling step.
-
Re-coupling (if necessary): Repeat steps 4-6.
-
Capping (optional but recommended): If the coupling remains incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: High-Efficiency Protocol for Severely Hindered Amino Acids
This protocol is recommended for challenging residues like Aib and N-alkylated amino acids.
Reagents:
-
Fmoc-amino acid (5 eq)
-
HATU (4.9 eq)
-
DIPEA (10 eq)
-
Solvent: NMP or a DMF/DMSO mixture (1:1)
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in the chosen solvent. Add DIPEA and pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature, or 30 minutes at 50°C.
-
Washing: Wash the resin with the coupling solvent (3 x 1 min).
-
Monitoring: Perform a Kaiser test. Due to the nature of these residues, the test may be less reliable. It is advisable to perform a cleavage and HPLC analysis of a small resin sample to confirm coupling.
-
Re-coupling: If necessary, repeat the coupling step.
-
Capping: It is highly recommended to cap any unreacted amines after the final coupling attempt.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for a single coupling cycle of a sterically hindered amino acid.
Caption: General workflow for a single coupling cycle.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Insufficient activation, steric hindrance. | Switch to a more powerful coupling reagent (e.g., HATU), increase reaction time and/or temperature, use a different solvent system (e.g., NMP/DMSO). |
| Racemization | Over-activation, high temperature. | Use a phosphonium-based reagent (e.g., PyAOP), reduce pre-activation time, lower the coupling temperature. |
| Deletion Sequences | Incomplete coupling followed by successful coupling of the next residue. | Ensure complete coupling at each step through rigorous monitoring and re-coupling/capping if necessary. |
| Aggregation | Inter-chain hydrogen bonding. | Use a solvent like NMP or DMSO, incorporate pseudo-prolines, or perform the synthesis at an elevated temperature. |
Conclusion
The successful incorporation of sterically hindered Fmoc-amino acids is achievable with a systematic and informed approach. By understanding the underlying principles of activation and by selecting the appropriate coupling reagents, solvents, and reaction conditions, researchers can overcome the challenges posed by these difficult residues. The protocols and troubleshooting guide provided herein serve as a valuable resource for optimizing the synthesis of complex peptides for research, diagnostics, and therapeutic applications.
References
-
Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. Journal of Organic Chemistry, 64(23), 8675–8677. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Peptide Coupling Reagents. Chemistry - A European Journal, 15(37), 9394–9403. [Link]
- Bayer, E. (2002). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826–1844. [Link]
Application Note & Protocol: Automated Incorporation of N-Fmoc-3-chloro-D-homophenylalanine
Abstract
The incorporation of non-natural, halogenated amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1][2] These modifications can profoundly influence peptide conformation, metabolic stability, and receptor-binding affinity.[3] This document provides a comprehensive guide for the efficient and reliable incorporation of N-Fmoc-3-chloro-D-homophenylalanine, a sterically hindered building block, into target peptides using automated solid-phase peptide synthesis (SPPS) protocols. We address the unique challenges posed by this amino acid and present optimized coupling strategies, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction: The Significance of Halogenated Homophenylalanine
N-Fmoc-3-chloro-D-homophenylalanine is a synthetic amino acid derivative distinguished by two key features: a chlorine atom on the phenyl ring and an extended backbone (a homophenylalanine). The chloro-substitution can introduce beneficial properties such as enhanced binding through halogen bonds and increased resistance to enzymatic degradation.[1][2] The D-configuration and the larger side chain contribute to unique conformational constraints.
However, these same features present a significant challenge in SPPS. The combination of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, the chloro-substituted aromatic ring, and the extended side chain results in considerable steric hindrance. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and impure final products.[4][5] Therefore, a carefully optimized protocol is essential for successful synthesis.
Physicochemical Properties & Handling
Proper handling and understanding of the building block's properties are foundational to successful synthesis.
| Property | Value | Source / Notes |
| IUPAC Name | (2R)-4-(3-chlorophenyl)-2-{[(9H-fluoren-9-yl)methoxy)carbonyl]amino}butanoic acid | Derived from similar structures. |
| CAS Number | Not widely available. Analog (L-form): 1260587-49-2 | |
| Molecular Formula | C₂₅H₂₂ClNO₄ | |
| Molecular Weight | 449.9 g/mol | Calculated from formula. |
| Appearance | White to off-white solid | General observation for Fmoc-amino acids. |
| Storage | 2-8°C, sealed in dry conditions | |
| Solubility | Good solubility in N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) | Standard solvents for SPPS. |
Expert Insight: The primary challenge with this amino acid is not its solubility but its reactivity during the coupling step. The electron-withdrawing nature of the chlorine atom can slightly deactivate the phenyl ring, but the main obstacle is the steric bulk, which impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Core Principles for Automated Incorporation
Standard coupling protocols are often insufficient for sterically demanding residues like N-Fmoc-3-chloro-D-homophenylalanine.[4][5] Success hinges on optimizing the activation and coupling steps to overcome the high activation energy barrier.
-
Choice of Coupling Reagent: Carbodiimide-based reagents like DCC or DIC are generally not potent enough for such couplings.[4] More powerful aminium/uronium or phosphonium salt-based reagents are required.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is the reagent of choice. It forms a highly reactive OAt-ester intermediate that is effective at overcoming steric barriers.[5][6]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly reactive reagent, often slightly more potent than HBTU, that can be used as an alternative to HATU.[4]
-
-
Reaction Time and Double Coupling: Steric hindrance slows down reaction kinetics.[4] A single, standard coupling time may be insufficient. A "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid, is highly recommended to drive the reaction to completion.[4][7]
-
Solvent Selection: The solvent must effectively solvate the growing peptide-resin complex to prevent aggregation, which can further block reactive sites.[4] While DMF is standard, NMP is often preferred for difficult sequences due to its superior solvating properties.[4]
-
Monitoring Reaction Completion: In-process monitoring is critical. The Kaiser (ninhydrin) test is an essential qualitative tool to confirm the absence of free primary amines after the coupling step.[8] A negative result (yellow beads) indicates a complete reaction and provides confidence to proceed to the next cycle.
Detailed Protocol for Automated Synthesis
This protocol is designed for a standard automated peptide synthesizer using Fmoc/tBu chemistry on a 0.1 mmol scale. Adjustments may be necessary based on the specific instrument and peptide sequence.
4.1. Materials and Reagents
-
Resin: Rink Amide or Wang resin (pre-loaded or loaded with the first amino acid).
-
Amino Acids: Standard Fmoc-protected amino acids and N-Fmoc-3-chloro-D-homophenylalanine.
-
Solvents: DMF or NMP (peptide synthesis grade).[9]
-
Coupling Reagent: HATU or HCTU.[6]
-
Base: N,N-Diisopropylethylamine (DIPEA).[9]
-
Washing Solvent: Dichloromethane (DCM).
-
Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.
-
Precipitation Solvent: Cold Diethyl Ether.
4.2. Automated Synthesis Workflow
The following diagram illustrates the key steps for a single coupling cycle of N-Fmoc-3-chloro-D-homophenylalanine.
Caption: Automated SPPS cycle for sterically hindered amino acids.
4.3. Step-by-Step Synthesizer Protocol
This protocol details a single coupling cycle for N-Fmoc-3-chloro-D-homophenylalanine. For other standard amino acids, a single coupling of 30-45 minutes is typically sufficient.
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in the reaction vessel.[8]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
-
First Coupling of N-Fmoc-3-chloro-D-homophenylalanine:
-
Activation: In a separate vial, pre-activate the amino acid. Dissolve N-Fmoc-3-chloro-D-homophenylalanine (4 equivalents relative to resin loading), HATU (3.9 eq.), in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 1-3 minutes.[4]
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 45-60 minutes with agitation.[4]
-
Wash: Drain the reaction vessel and wash the resin with DMF (3 times).
-
-
In-Process Control (Kaiser Test):
-
Take a small sample of resin beads (approx. 1-2 mg) and perform a Kaiser test.
-
If Negative (beads are yellow/colorless): The coupling is complete. Proceed to Step 6.
-
If Positive (beads are dark blue): The coupling is incomplete. Proceed to Step 5.
-
-
Second Coupling (if required):
-
Repeat steps 3.1 (Activation) and 3.2 (Coupling) using a fresh solution of activated amino acid.
-
Allow the second coupling to proceed for 45-60 minutes.
-
Wash: Drain and wash the resin with DMF (3 times). A second Kaiser test should confirm completion.
-
-
Final Wash and Cycle Repetition:
-
Wash the resin with DCM (3 times) to prepare for the next cycle.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.[8]
-
4.4. Cleavage and Final Deprotection
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF, then DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., Reagent R) to the resin (approx. 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after first coupling | Incomplete reaction due to steric hindrance. | Proceed with a mandatory second coupling as described in the protocol. Extend the coupling time to 90 minutes for each coupling. |
| Low-quality or degraded coupling reagent. | Use fresh, high-quality HATU/HCTU and anhydrous DMF/NMP. | |
| Deletion of the 3-Cl-D-hPhe residue in final mass spec | Incomplete coupling was not detected or addressed. | Always perform a Kaiser test after coupling this residue. If the synthesizer does not have an automated Kaiser test module, perform it manually before proceeding. |
| Peptide aggregation on resin. | Switch from DMF to NMP as the primary solvent.[4] | |
| Racemization | Over-activation or prolonged exposure to base. | Minimize the pre-activation time before adding to the resin. Ensure DIPEA is high quality and used in the correct stoichiometry. While less common with HATU, this is a potential side reaction in peptide synthesis.[11][12] |
Conclusion
The successful incorporation of sterically hindered amino acids like N-Fmoc-3-chloro-D-homophenylalanine is readily achievable with automated peptide synthesizers, provided that the synthesis protocol is adapted to address its unique chemical challenges. By employing a potent coupling reagent such as HATU, implementing a double coupling strategy, and utilizing rigorous in-process controls like the Kaiser test, researchers can reliably synthesize complex, modified peptides. This application note provides a validated framework to minimize deletion byproducts and maximize the yield of the desired target peptide, thereby accelerating research and development in peptide-based therapeutics.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC website. [Link]
-
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from Gyros Protein Technologies website. [Link]
-
Coin, I., et al. (2007). Automated Solid-Phase Peptide Synthesis. Nature Protocols, 2(12), 3247-3256. [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Gyros Protein Technologies. (2025, October 17). Getting Started with Automated Peptide Synthesis Guide. Retrieved from PurePep Blog. [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from Biomatik website. [Link]
-
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Retrieved from PMC. [Link]
-
National Center for Biotechnology Information. (2025, October 23). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Retrieved from PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from PMC. [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from AAPPTec website. [Link]
Sources
- 1. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
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- 10. chem.uci.edu [chem.uci.edu]
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- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Note: Strategic Solvent Selection for the Dissolution of N-Fmoc-3-chloro-D-homophenylalanine
Abstract
N-Fmoc-3-chloro-D-homophenylalanine is a specialized amino acid derivative crucial for the synthesis of novel peptides in drug discovery and protein engineering.[1] Its unique structure, featuring a bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, a chlorinated phenyl ring, and an extended homophenylalanine backbone, presents specific challenges for dissolution. Proper solvent selection is paramount, as it directly impacts reaction kinetics, coupling efficiency, and the ultimate purity of the synthesized peptide in Solid-Phase Peptide Synthesis (SPPS).[2] This guide provides a detailed analysis of the physicochemical properties of the compound, a theoretical framework for solvent selection based on solubility principles, and robust, field-tested protocols for both solubility determination and solution preparation for SPPS.
Physicochemical Profile and Solubility Implications
Understanding the molecular structure of N-Fmoc-3-chloro-D-homophenylalanine is the foundation for rational solvent selection. The molecule's solubility characteristics are a composite of its three main components:
-
The N-Fmoc Group: This large, aromatic protecting group is profoundly nonpolar and hydrophobic. It is the dominant structural feature and necessitates solvents capable of overcoming the strong π-π stacking interactions between Fmoc moieties.
-
The 3-chlorophenyl Side Chain: The chlorinated aromatic ring is hydrophobic. The chlorine atom introduces a mild dipole but does not significantly increase the molecule's affinity for polar, protic solvents.
-
The Homophenylalanine Backbone: Containing a carboxylic acid and a urethane linkage, this part of the molecule possesses polar character and the capacity for hydrogen bonding. The "homo" designation indicates an additional methylene (-CH2-) group compared to standard phenylalanine, slightly increasing its nonpolar surface area.
Collectively, the molecule is a large, predominantly nonpolar compound with localized polar regions. A successful solvent must therefore possess a dual character: the ability to solvate large nonpolar structures while also interacting favorably with the polar, hydrogen-bonding functional groups.
A Theoretical Framework for Solvent Selection
The age-old principle of "like dissolves like" is a useful starting point, but a more quantitative approach provides deeper insight and predictive power.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting solvent-solute compatibility by deconstructing the total cohesive energy of a substance into three distinct parameters[3][4]:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The core principle is that a solute will be most soluble in a solvent whose HSP values (δD, δP, δH) are most similar to its own. The "distance" (Ra) between the HSP values of a solvent and solute can be calculated, with smaller distances indicating higher affinity and probable solubility.[5] While the exact HSP values for N-Fmoc-3-chloro-D-homophenylalanine are not published, we can infer its characteristics from its structure: it will have a significant δD value (due to the aromatic rings), a moderate δP value, and a moderate δH value. Therefore, ideal solvents will have a balanced HSP profile.
Caption: Hansen Solubility Parameter (HSP) based solvent selection logic.
Recommended Solvents for N-Fmoc-3-chloro-D-homophenylalanine
Based on theoretical principles and extensive use in peptide synthesis, polar aprotic solvents are the primary choice for dissolving Fmoc-protected amino acids.[][7]
Primary Recommendations
-
N,N-Dimethylformamide (DMF): This is the most widely used and highly recommended solvent for SPPS.[8][9] Its balanced HSP profile makes it exceptionally effective at solvating both the nonpolar Fmoc group and the polar peptide backbone. Multiple chemical suppliers report the optical rotation of this and similar compounds in DMF, confirming its high solubility.[1][10]
-
N-Methyl-2-pyrrolidone (NMP): NMP is often considered a superior solvent to DMF in terms of solvating power, especially for difficult sequences prone to aggregation.[8] It is an excellent alternative, though it can be more expensive and viscous. Note that some reports suggest Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[8]
Secondary and Co-Solvent Systems
-
Dichloromethane (DCM): While a common solvent in peptide synthesis, particularly for resin swelling, DCM alone may not be sufficient to efficiently dissolve highly functionalized or bulky amino acids.[7][8] It is less polar than DMF and NMP. For coupling reactions, a mixture of DCM and DMF is often employed to leverage the benefits of both.[11]
-
Dimethyl Sulfoxide (DMSO): A very strong, polar aprotic solvent that can be used as a co-solvent to disrupt aggregation.[7] Its high boiling point and viscosity can make it difficult to remove.
Solvent Properties Summary
| Solvent | Class | Boiling Point (°C) | Key Characteristics & Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Gold Standard. Excellent all-around solvating power for Fmoc-amino acids and coupling reagents.[8][12] Can degrade over time to release amine impurities.[8] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | High Solvating Power. More effective than DMF for preventing on-resin aggregation.[8] Higher cost and viscosity. |
| Dichloromethane (DCM) | Chlorinated | 40 | Good for resin swelling and dissolving some reagents, but may be a poor solvent for the amino acid itself, leading to inefficient coupling.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Strong Solubilizer. Used primarily as an additive or co-solvent to break up secondary structures and improve solubility of difficult sequences.[7] |
Experimental Protocol: Empirical Solubility Determination
When using a novel solvent or confirming solubility for a high-concentration application, it is essential to determine the solubility empirically. This protocol provides a self-validating system for assessing solvent efficacy.[2]
Workflow Diagram
Caption: Workflow for empirical determination of solubility.
Step-by-Step Protocol
-
Preparation: Label a series of 2.0 mL glass vials, one for each solvent to be tested.
-
Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of the test solvent into the corresponding vial.
-
Initial Solute Addition: Weigh approximately 5 mg of N-Fmoc-3-chloro-D-homophenylalanine and record the exact mass. Add this to the vial.
-
Dissolution: Seal the vial and vortex vigorously for 2 minutes. For viscous solvents, use a magnetic stirrer for 20 minutes.
-
Observation: Visually inspect the solution against a dark background. If all the solid has dissolved, proceed to the next step. If solid remains, the saturation point has been reached; proceed to step 7.
-
Incremental Addition: Continue adding pre-weighed aliquots (e.g., 5 mg) of the solute, repeating step 4 and 5 after each addition until a small amount of solid material persists after agitation.
-
Calculation: Sum the total mass of the dissolved solute. The solubility is expressed as this total mass (in mg) divided by the solvent volume (1.0 mL). For example, if 35 mg dissolved completely but solid remained after adding a total of 40 mg, the solubility is approximately 35 mg/mL.
Protocol: Solution Preparation for a Standard SPPS Coupling Reaction
This protocol outlines the standard procedure for preparing a solution of N-Fmoc-3-chloro-D-homophenylalanine for use in an automated or manual peptide synthesizer. The process involves in-situ activation of the carboxylic acid to facilitate peptide bond formation.
Materials:
-
N-Fmoc-3-chloro-D-homophenylalanine
-
Coupling Reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
-
High-purity, amine-free DMF
Procedure (for a 0.1 mmol scale synthesis):
-
Weigh Reagents: In a clean, dry glass vial, weigh out the required amounts of reagents. A typical molar ratio is Amino Acid:Activator:Base of 1:0.95:2 relative to the free amines on the resin.
-
N-Fmoc-3-chloro-D-homophenylalanine: ~4-5 equivalents (e.g., 0.4-0.5 mmol)
-
HBTU or HATU: ~3.8-4.8 equivalents (e.g., 0.38-0.48 mmol)
-
-
Initial Dissolution: Add the appropriate volume of high-purity DMF to the vial containing the solid amino acid and activator (e.g., 2-5 mL, depending on synthesizer requirements). Swirl gently to dissolve. The solution should be clear.
-
Activation: Immediately prior to adding the solution to the synthesis vessel, add the base (e.g., DIPEA, ~0.8-1.0 mmol). The solution may change color (typically to yellow), indicating activation.[12][13]
-
Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Allow the coupling reaction to proceed for the specified time (typically 30-60 minutes).[12][14]
Causality Note: Pre-activation time should be minimized. The activated ester is a reactive species that can undergo side reactions (like racemization) if left to stand for extended periods before being introduced to the resin. Adding the base last and transferring the solution immediately is critical for maintaining chiral purity and maximizing coupling efficiency.
References
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2024). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. J PEPT SCI. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Scharlab. (n.d.). Solvents and reagents for peptide synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]
-
Bio-protocol. (2025). Peptide Synthesis. Retrieved from [Link]
-
Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]
-
Biosolve Shop. (n.d.). Peptide Synthesis Solvents. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Spring Group, University of Cambridge. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters (HSP). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of Hansen solubility parameters of water-soluble proteins using UV–vis spectrophotometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]
-
Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. researchgate.net [researchgate.net]
- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - US [thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chempep.com [chempep.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. bio-protocol.org [bio-protocol.org]
Application Note & Protocols: Engineering Protease-Resistant Peptides with D-Homophenylalanine Derivatives
Abstract & Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, positioning them as a "Goldilocks" chemical modality between small molecules and large biologics[1]. However, their therapeutic potential is often curtailed by a critical vulnerability: rapid degradation by endogenous proteases[2][3]. This inherent instability leads to a short plasma half-life, limiting bioavailability and therapeutic efficacy[2][4]. A powerful strategy to overcome this limitation involves the site-specific incorporation of non-canonical amino acids (ncAAs) to create peptidomimetics with enhanced stability[4][][6].
This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of protease-resistant peptides using a particularly effective ncAA: D-homophenylalanine. By introducing modifications to both the stereochemistry (L- to D-configuration) and the side-chain structure (an additional methylene group), D-homophenylalanine provides a robust steric and stereochemical shield against proteolytic cleavage. We will detail the rationale, synthesis of the requisite Fmoc-protected building block, its incorporation into a target peptide via Solid-Phase Peptide Synthesis (SPPS), and a definitive protease stability assay to validate the enhancement.
The Scientific Rationale: Why D-Homophenylalanine?
Proteases, the enzymes responsible for peptide degradation, are highly specific catalysts. Their active sites have evolved to recognize and bind L-amino acid sequences with high precision[7][8][9]. The mechanism of resistance conferred by D-homophenylalanine is twofold:
-
Stereochemical Inversion (D-Configuration): Natural proteases are chiral catalysts, optimized for L-amino acid substrates. The incorporation of a D-amino acid creates a "mirror-image" residue that fits poorly into the enzyme's active site[2][8][10]. This stereochemical mismatch drastically reduces the binding affinity between the peptide and the protease, thereby inhibiting cleavage[2]. The relative distance between the peptide's scissile bond and the protease's catalytic triad is significantly altered, leading to an inactive enzyme-substrate complex[2].
-
Steric Hindrance (Homophenylalanine Side Chain): The "homo" designation indicates an additional methylene (-CH2-) group in the side chain, extending it relative to phenylalanine. This increased bulk further obstructs the protease's access to the peptide backbone. Even if the enzyme could tolerate the D-configuration, the larger side chain provides a physical barrier that sterically hinders the approach to the scissile peptide bond.
This dual-protection strategy makes D-homophenylalanine a highly effective building block for designing peptides with significantly extended biological half-lives.
Experimental Workflow Overview
The successful generation and validation of a protease-resistant peptide using D-homophenylalanine involves a systematic, multi-stage process. Each stage includes critical quality control steps to ensure the integrity of the final product.
Figure 1: Overall experimental workflow.
Protocols & Methodologies
Protocol 1: Synthesis of Fmoc-D-homophenylalanine-OH
The incorporation of D-homophenylalanine into a peptide via modern automated synthesis requires it to be protected with a fluorenylmethyloxycarbonyl (Fmoc) group. While commercially available, this protocol outlines its synthesis for labs preferring to prepare their own building blocks[11].
Materials:
-
D-homophenylalanine (D-hPhe)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve D-homophenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate. Chill the solution in an ice bath.
-
Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in acetone.
-
Reaction: Add the Fmoc-OSu solution dropwise to the chilled D-hPhe solution over 30 minutes with vigorous stirring.
-
Incubation: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup - pH Adjustment: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. A white precipitate should form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying & Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-D-hPhe-OH. Confirm identity and purity via NMR and Mass Spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of Fmoc-D-hPhe-OH into a model peptide sequence using standard Fmoc-based SPPS chemistry[12][13].
Model Peptides:
-
Native Peptide (L-Pep): Ac-Lys-Arg-Phe -Gly-Gly-NH₂
-
Modified Peptide (D-hPhe-Pep): Ac-Lys-Arg-(D-hPhe) -Gly-Gly-NH₂
Materials & Equipment:
-
Automated Peptide Synthesizer
-
Rink Amide MBHA Resin
-
Fmoc-protected amino acids (including Fmoc-D-hPhe-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[14]
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF within the synthesizer reaction vessel.
-
First Amino Acid Coupling: Remove the Fmoc group from the resin (if pre-loaded) using 20% piperidine in DMF. Couple the first C-terminal amino acid (Fmoc-Gly-OH) using HBTU/DIPEA in DMF[13][15]. Monitor reaction completion with a Kaiser test.
-
Chain Elongation Cycles: For each subsequent amino acid, perform the following cycle: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group[13]. b. Washing: Thoroughly wash the resin with DMF. c. Coupling: Add the next pre-activated Fmoc-amino acid (3-4 eq), HBTU (3-4 eq), and DIPEA (6-8 eq) in DMF. Agitate for the required coupling time (typically 30-60 min). For the D-hPhe-Pep, use Fmoc-D-hPhe-OH at the designated position. d. Washing: Wash the resin with DMF.
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus using a solution of acetic anhydride and DIPEA in DMF.
-
Final Wash and Dry: Wash the completed peptide-resin sequentially with DMF, DCM, and Methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups[15].
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding it to ice-cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Characterization
Procedure:
-
Purification: Dissolve the crude peptide in a minimal amount of aqueous acetonitrile/TFA solution. Purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA[16][17].
-
Characterization: Collect the major peak fractions and confirm the identity and purity of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). Lyophilize the pure fractions to obtain a white, fluffy powder.
Table 1: Expected Characterization Data for Model Peptides
| Peptide | Sequence | Calculated Mass (Da) | Observed Mass (Da) | HPLC Purity |
| L-Pep | Ac-K-R-F -G-G-NH₂ | 691.8 | 691.7 | >98% |
| D-hPhe-Pep | Ac-K-R-(D-hPhe) -G-G-NH₂ | 705.8 | 705.9 | >98% |
Protocol 4: Protease Stability Assay
This protocol provides a quantitative method to compare the stability of the native L-Pep and the modified D-hPhe-Pep in the presence of a common serine protease, Trypsin. Trypsin cleaves at the C-terminus of Lysine (K) and Arginine (R) residues.
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 7. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteases: nature’s destroyers and the drugs that stop them - MedCrave online [medcraveonline.com]
- 10. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 11. chemimpex.com [chemimpex.com]
- 12. chempep.com [chempep.com]
- 13. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. peptide.com [peptide.com]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Cleavage Protocols for Peptides Containing 3-chloro-D-homophenylalanine
Abstract
This document provides a comprehensive technical guide for the final cleavage and deprotection of synthetic peptides incorporating the non-canonical amino acid, 3-chloro-D-homophenylalanine. Standard solid-phase peptide synthesis (SPPS) culminates in an acidolytic cleavage step, typically using trifluoroacetic acid (TFA), to release the peptide from the resin and remove side-chain protecting groups. The presence of modified residues requires careful consideration to prevent side reactions and ensure high purity and yield. This guide elucidates the chemical principles governing TFA cleavage, evaluates the impact of the 3-chloro-D-homophenylalanine residue, and presents detailed, validated protocols for selecting and implementing the appropriate cleavage cocktail based on the overall peptide composition.
The Fundamental Chemistry of TFA-Mediated Cleavage
In modern Fmoc-based SPPS, the final step is a global deprotection and cleavage event orchestrated by a strong acid, almost universally trifluoroacetic acid (TFA).[1][2] This process has a dual function:
-
Cleavage from the Resin: TFA protonates and breaks the acid-labile linker anchoring the C-terminus of the peptide to the solid support (e.g., Wang or Rink Amide resin), releasing the peptide into solution.[1][3]
-
Removal of Side-Chain Protecting Groups: Acid-labile protecting groups used for reactive amino acid side chains (e.g., t-Butyl for Asp, Glu, Ser, Thr, Tyr; Boc for Lys; Trt for Cys, His, Asn, Gln; Pbf for Arg) are simultaneously removed.[1][4]
This process, while efficient, generates highly reactive electrophilic carbocations (e.g., t-butyl, trityl cations).[4][5] If left unquenched, these cations can re-attach to nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, and Cysteine, leading to difficult-to-remove impurities.[5][6] To mitigate this, a "cleavage cocktail" containing TFA and a mixture of scavenger molecules is employed to trap these reactive species.[5][7]
Figure 1: General mechanism of TFA-mediated cleavage and the role of scavengers.
Impact of 3-chloro-D-homophenylalanine on Cleavage Strategy
The 3-chloro-D-homophenylalanine residue possesses an aromatic ring with a covalently bound chlorine atom. Key considerations for this residue during TFA cleavage are:
-
Chemical Stability: The aryl-chloride bond is robust and stable under standard TFA cleavage conditions. It is not an acid-labile protecting group and will remain intact on the peptide.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This is a beneficial characteristic during cleavage, as it renders the 3-chloro-D-homophenylalanine residue itself significantly less susceptible to alkylation by carbocations compared to highly nucleophilic residues like Tryptophan.
Designing the Optimal Cleavage Cocktail: A Scavenger-Centric Approach
The success of a peptide cleavage is determined by the careful selection of scavengers. Each scavenger has a specific role in quenching reactive species and protecting sensitive residues.[2][7] The table below summarizes the most common scavengers and their primary functions.
| Scavenger | Chemical Name | Concentration | Primary Function(s) & Rationale |
| Water (H₂O) | Water | 2.5 - 5.0% | Acts as a scavenger for t-butyl cations.[8] It is also essential for the efficient removal of sulfonyl-based protecting groups from Arginine (Pbf, Pmc, Mtr).[1] |
| TIS | Triisopropylsilane | 2.5 - 5.0% | A highly effective scavenger for trityl (Trt) cations via hydride transfer.[9] It also scavenges other carbocations and prevents oxidation. |
| EDT | 1,2-Ethanedithiol | 2.5% | A potent reducing agent that prevents the oxidation of Cysteine and Methionine.[10] Also an effective carbocation scavenger. Note: Has a very strong, unpleasant odor. |
| DODT | 3,6-Dioxa-1,8-octanedithiol | 2.5% | A less malodorous alternative to EDT with similar efficacy in preventing Cys/Met oxidation and scavenging cations.[2] |
| DTT | Dithiothreitol | 2.5 - 5.0% | A solid, low-odor reducing agent used to maintain Cysteine in its reduced state and prevent disulfide bond formation.[7][8] |
| Thioanisole | Thioanisole | 2.5 - 5.0% | Protects Tryptophan from modification and assists in the complete removal of the Pbf protecting group from Arginine.[1][11] |
| Phenol | Phenol | 5.0% | A mild scavenger that protects Tyrosine and Tryptophan side chains from alkylation.[2][12] Caution: Phenol is toxic and corrosive. |
Validated Cleavage Protocols
Based on the principles outlined above, we present two robust, field-tested protocols. The choice depends on the amino acid composition of the peptide containing 3-chloro-D-homophenylalanine.
Protocol 1: Standard Cleavage for Peptides without Cys, Met, or Trp
This protocol is recommended for peptides where the only sensitive residues, if any, are protected Arg or Tyr. It utilizes a low-odor, highly effective scavenger combination.
Cleavage Cocktail (Reagent B-type):
-
TFA: 90%
-
TIS: 5%
-
Water: 5%
(For a 10 mL total volume: 9.0 mL TFA, 0.5 mL TIS, 0.5 mL Water)
Step-by-Step Methodology:
-
Resin Preparation: Place the dry peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel (e.g., a fritted syringe). Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove residual DMF and swell the resin. Dry the resin under a stream of nitrogen for 15 minutes.
-
Cleavage Reaction: In a fume hood, carefully prepare the cleavage cocktail. Add the pre-cooled (4°C) cocktail to the resin (approx. 10 mL per gram of resin).[13] Seal the vessel and allow it to react at room temperature for 2-3 hours with occasional gentle agitation.
-
Peptide Collection: Filter the TFA solution containing the cleaved peptide into a 50 mL polypropylene centrifuge tube. Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Peptide Precipitation: Add the collected TFA solution dropwise into a 10-fold volume of ice-cold (–20°C) methyl-tert-butyl ether (MTBE) or diethyl ether.[1] A white precipitate of the crude peptide should form immediately.
-
Pelleting and Washing: Allow the mixture to stand at –20°C for at least 30 minutes to ensure complete precipitation. Centrifuge the suspension (e.g., 4000 rpm, 10 min, 4°C). Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh, cold ether, vortexing briefly, and re-centrifuging. Repeat this wash step two more times to remove residual scavengers and organic impurities.[14]
-
Drying: After the final decantation, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether. The crude peptide is now ready for purification by HPLC.
Protocol 2: Comprehensive Cleavage for Peptides with Cys, Met, Trp, or multiple Arg
This protocol employs a more complex cocktail to protect highly sensitive, nucleophilic, and oxidation-prone residues.
Cleavage Cocktail (Reagent K-type):
-
TFA: 82.5%
-
Phenol: 5.0%
-
Water: 5.0%
-
Thioanisole: 5.0%
-
EDT or DODT: 2.5%
(For a 10 mL total volume: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL Water, 0.5 mL Thioanisole, 0.25 mL EDT/DODT)[14]
Step-by-Step Methodology:
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Cleavage Reaction: In a fume hood, carefully prepare the Reagent K-type cocktail. Add the pre-cooled (4°C) cocktail to the resin. Seal the vessel and react at room temperature for 2-4 hours with occasional agitation.
-
Peptide Collection, Precipitation, Washing, and Drying: Follow Steps 3 through 7 from Protocol 1. The procedure for work-up is identical.
Figure 2: Standard experimental workflow for peptide cleavage and work-up.
Troubleshooting
-
Incomplete Cleavage: If LC-MS analysis of the crude product shows incomplete removal of protecting groups (e.g., Pbf from Arg), extend the cleavage time to 4 hours or perform a second cleavage on the resin with fresh cocktail for 1 hour.[1]
-
Oxidation of Met/Cys: If Met-sulfoxide or disulfide-bonded species are observed, ensure a thiol scavenger (EDT, DODT, DTT) was used and that the cleavage and work-up were performed promptly.
-
Poor Precipitation: Very hydrophilic or short peptides may not precipitate well in ether. Try a mixture of ether and hexane (1:1), or use a larger volume of ether and ensure it is thoroughly chilled (–20°C or lower).
References
- TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
- Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
- Application Note Peptide Cleavage and Protected Cleavage Procedures.
- What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
- Cleavage Cocktails; Reagent B. peptides.net.
- Peptide Cleavage from Resin Protocol.
- Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
- Application Notes and Protocols for the Use of Scavengers in Boc-Cys-Ser-OH Peptide Synthesis. BenchChem.
- Optimizing cleavage conditions for peptides containing modified amino acids. BenchChem.
- I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Introduction to Cleavage Techniques. ThermoFisher Scientific.
- Cleavage Cocktail Selection.
- A cleavage cocktail for methionine-containing peptides. Academia.edu.
- Side reactions in peptide synthesis: An overview. Bibliomed.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. cem.de [cem.de]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. renyi.hu [renyi.hu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Coupling N-Fmoc-3-chloro-D-homophenylalanine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the coupling of N-Fmoc-3-chloro-D-homophenylalanine. As a sterically hindered amino acid, its incorporation into a peptide sequence requires optimized protocols to ensure high coupling efficiency and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N-Fmoc-3-chloro-D-homophenylalanine considered a "difficult" or "sterically hindered" amino acid to couple?
The coupling difficulty arises from the spatial arrangement of its constituent groups. The presence of a chlorine atom on the phenyl ring, combined with the extended homophenylalanine backbone, creates significant steric hindrance around the carboxylic acid group. This bulkiness impedes the approach of the incoming amine, slowing down the rate of amide bond formation.[1]
Q2: What are the primary consequences of this steric hindrance during peptide synthesis?
The main consequence is incomplete or sluggish coupling reactions. This can lead to the formation of deletion sequences (peptides lacking the intended amino acid), which are often difficult to separate from the target peptide during purification.[2] Additionally, forcing the reaction with excessively harsh conditions can increase the risk of side reactions, such as racemization.[3]
Q3: Which coupling reagents are most effective for N-Fmoc-3-chloro-D-homophenylalanine?
Standard carbodiimide reagents like DCC or DIC alone are often insufficient for sterically demanding couplings.[3] More potent in-situ activating reagents are highly recommended. These include:
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are popular choices that form highly reactive O-acylisourea intermediates.[3][4] HATU is often considered one of the most efficient due to the formation of a more reactive OAt ester.[3]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective. PyAOP, like HATU, generates the highly reactive OAt ester.[1][3]
-
Oxyma-based Reagents: COMU is a newer generation coupling reagent with efficiency comparable to HATU. It offers a better safety profile as it does not contain potentially explosive HOBt or HOAt moieties.[4][5]
Q4: What is "double coupling" and should I use it for this amino acid?
Double coupling is the repetition of a coupling step with a fresh portion of the amino acid and coupling reagents to drive the reaction to completion.[2] It is a highly recommended strategy for sterically hindered residues like N-Fmoc-3-chloro-D-homophenylalanine, especially if monitoring tests indicate an incomplete initial reaction.[2][3]
Q5: How can I monitor the success of the coupling reaction?
The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[2][6][7]
-
Positive test (blue beads): Indicates incomplete coupling, as free amines are still present.
-
Negative test (yellow/brown beads): Suggests complete coupling, as the primary amines have been acylated.[2]
For more quantitative analysis, especially during process development, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) of a small cleaved sample can confirm the presence and purity of the desired product.[8][9][10]
Troubleshooting Guide: Improving Coupling Efficiency
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Incomplete Coupling Detected by Kaiser Test
A positive Kaiser test after the initial coupling attempt is the most common issue. Here's a systematic approach to resolving it:
If the initial coupling is incomplete, perform a second coupling immediately.
Protocol 1: Standard Double Coupling Procedure
-
After the first coupling reaction time has elapsed, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.[7]
-
In a separate vessel, prepare a fresh solution of N-Fmoc-3-chloro-D-homophenylalanine (3.0 eq), your chosen coupling reagent (e.g., HATU, 2.9 eq), and a non-nucleophilic base like DIPEA (6.0 eq) in DMF.[7]
-
Add this fresh activated mixture to the resin.
-
Allow the second coupling reaction to proceed for 1-2 hours.[2]
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times) before proceeding to the next deprotection step.[7]
-
Perform a Kaiser test to confirm completion.[7]
Caption: Troubleshooting decision tree for incomplete coupling.
Issue 2: Low Overall Yield and Purity of the Final Peptide
If, after cleavage and purification, the yield is low and mass spectrometry reveals a significant amount of a deletion sequence (M-413.88 Da), it indicates a persistent coupling problem with N-Fmoc-3-chloro-D-homophenylalanine. The following protocol optimizations should be considered for future syntheses.
The choice of coupling reagent is critical. While HBTU is effective in many cases, more potent reagents can significantly improve outcomes for hindered residues.
| Coupling Reagent | Activating Species | Relative Reactivity | Key Considerations |
| DIC/HOBt | OBt ester | Standard | Often insufficient for very hindered residues.[3] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be less effective than OAt-forming reagents. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chlorine on the benzotriazole. |
| HATU/PyAOP | OAt ester | Very High | Often the reagents of choice for difficult couplings due to the anchimeric assistance of the pyridine nitrogen in HOAt.[3] |
| COMU | Oxyma ester | Very High | Comparable reactivity to HATU with an improved safety profile. Excellent solubility.[4][5] |
Recommendation: For N-Fmoc-3-chloro-D-homophenylalanine, switching to HATU or COMU is a primary optimization step.
-
Solvent: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt peptide aggregation, which can further hinder coupling.[3][11] Consider using NMP as the primary solvent for this coupling step.
-
Temperature: While most couplings are performed at room temperature, increasing the temperature to 40-50°C can help overcome the activation energy barrier. However, this should be done cautiously as elevated temperatures can increase the risk of racemization.[3] Microwave-assisted peptide synthesis (MAPS) is a highly effective alternative for driving difficult couplings to completion rapidly.[3]
-
Reaction Time: For sterically hindered amino acids, standard coupling times of 1-2 hours may be insufficient. Extending the reaction time to 4 hours or even overnight can significantly improve the yield.[3]
This protocol incorporates best practices for coupling N-Fmoc-3-chloro-D-homophenylalanine.
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with NMP (5 times).
-
Pre-activation: In a separate vessel, dissolve N-Fmoc-3-chloro-D-homophenylalanine (3.0 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6.0 equivalents) in NMP.
-
Activation: Allow the pre-activation mixture to stand for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for at least 4 hours. Monitor progress with a Kaiser test after 2 hours. If the reaction is sluggish, consider gentle heating to 40°C for the remaining time.
-
Washing: Once the Kaiser test is negative, drain the reaction vessel and wash the resin with NMP (3-5 times) followed by DCM (2-3 times).
Issue 3: Racemization
Racemization is a potential side reaction when using highly activating reagents or elevated temperatures. The D-configuration of the amino acid can epimerize to the L-form.
Detection:
-
Chiral amino acid analysis after hydrolysis of the final peptide.
-
Separation of diastereomeric peptides by reverse-phase HPLC.
Mitigation Strategies:
-
Base Selection: Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using N-methylmorpholine (NMM) with highly activating reagents as it can be more prone to causing racemization.
-
Pre-activation Time: Keep the pre-activation time to a minimum (1-5 minutes) before adding the mixture to the resin. Prolonged pre-activation can increase the risk of forming the 5(4H)-oxazolone, an intermediate prone to racemization.[12]
-
Temperature Control: Avoid excessive heat. If heating is necessary, use the lowest effective temperature for the shortest possible time.
-
Coupling Reagent Choice: Reagents like DEPBT are known to cause very little epimerization and can be considered for particularly sensitive couplings.[13]
Caption: Simplified mechanism of activation and potential for racemization.
References
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Monitoring of Peptide Coupling and Capping.AAPPTec.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.BenchChem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Efficient peptide coupling involving sterically hindered amino acids.PubMed.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling.BenchChem.
- Peptide Coupling Reagents Guide.Sigma-Aldrich.
- Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews.
- Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis.BenchChem.
- Coupling Reagents.AAPPTec.
- Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis.PMC.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTec.
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.Organic Process Research & Development.
- Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.ChemRxiv.
- Troubleshooting low yield in N3-peptide synthesis.BenchChem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.AAPPTec.
- Fmoc Solid Phase Peptide Synthesis.ChemPep.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
Preventing racemization of N-Fmoc-3-chloro-D-homophenylalanine during synthesis
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals facing stereochemical challenges during the incorporation of N-Fmoc-3-chloro-D-homophenylalanine (CAS: 1260608-41-0)[1].
Because this unnatural amino acid features an extended aliphatic chain (homophenylalanine) and an electron-withdrawing chloro-substituted aromatic ring, the alpha-proton is uniquely acidic. This structural nuance significantly increases its susceptibility to racemization (epimerization to the L-enantiomer) during carboxyl activation.
Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative comparisons, and self-validating protocols to ensure absolute stereochemical fidelity in your synthesis.
Diagnostic Workflow: Resolving Racemization Issues
If your chiral analysis reveals >1% of the L-epimer after coupling N-Fmoc-3-chloro-D-homophenylalanine, follow this diagnostic sequence to isolate and eliminate the root cause.
Troubleshooting workflow for resolving racemization in solid-phase peptide synthesis.
Mechanistic FAQs
Q: What are the exact chemical pathways causing N-Fmoc-3-chloro-D-homophenylalanine to racemize? A: Racemization during peptide bond formation occurs via two primary, competing pathways[2]:
-
Oxazolone (Azlactone) Formation: The activated carboxyl group cyclizes by an intramolecular attack from the adjacent amide carbonyl, forming a planar oxazolone intermediate. This planar structure loses its stereocenter, leading to a racemic mixture upon ring opening[2][3].
-
Direct Enolization: Strong bases directly abstract the alpha-proton of the activated amino acid, forming a planar enolate intermediate. The electron-withdrawing chloro-phenyl group of this specific amino acid stabilizes the enolate, accelerating this pathway[2].
Mechanistic pathways of racemization during peptide coupling.
Q: I am currently using HATU and DIPEA. Why is this causing >5% epimerization? A: Uronium/aminium salts like HATU require a tertiary base (DIPEA) to form the active ester. Because DIPEA is a strong base, it aggressively drives the direct enolization pathway[2][4]. For highly susceptible unnatural amino acids, you must eliminate strong bases. If a uronium reagent must be used, substitute DIPEA with a weaker, sterically hindered base like 2,4,6-collidine (TMP).
Q: Why is DIC/OxymaPure considered the gold standard for preventing this issue? A: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has a highly acidic hydroxyl group (pKa 4.60)[5]. When used with Diisopropylcarbodiimide (DIC), it forms an active ester so rapidly that it outcompetes the rate of oxazolone cyclization. Furthermore, this method is entirely base-free , completely shutting down the direct enolization pathway[4][5]. It is also non-explosive, unlike traditional benzotriazole additives (HOBt/HOAt)[5].
Q: Can the Fmoc deprotection step cause racemization? A: Yes, though it is less common than activation-induced racemization. Prolonged exposure to 20% piperidine can cause trace base-catalyzed enolization. Recent studies show that using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at a lower concentration (2%) is superior to piperidine in preventing racemization and aspartimide formation during Fmoc removal[6].
Quantitative Data: Coupling Reagent Efficacy
The choice of coupling reagents drastically alters the stereochemical outcome. The table below summarizes the causality between activation strategies and the relative racemization risk for sensitive Fmoc-protected unnatural amino acids[4][5][7].
| Coupling System | Base Required | Activation Strategy | Relative Racemization Risk | Recommended for N-Fmoc-3-chloro-D-homophenylalanine |
| DIC / OxymaPure | None | Base-free | Very Low (<0.5%) | Yes (Gold Standard) |
| DIC / HOBt | None | Base-free | Low (0.5 - 1.0%) | Acceptable (Explosion hazard) |
| HATU / TMP | TMP (Weak) | Base-mediated | Moderate (1.0 - 2.0%) | Only if base is strictly required |
| HATU / DIPEA | DIPEA (Strong) | Base-mediated | High (>5.0%) | No |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on assumed coupling completion. The following protocols are designed as self-validating systems to guarantee both coupling efficiency and stereochemical preservation.
Protocol 1: Optimized Base-Free Coupling via DIC/OxymaPure
This protocol suppresses both oxazolone formation and direct enolization.
Step 1: Resin Preparation & Deprotection
-
Swell the peptide-resin in DMF for 20 minutes.
-
Remove the N-terminal Fmoc group using 2% DBN in DMF (2 x 10 min) to minimize base-induced side reactions[6].
-
Validation: Monitor the UV absorbance of the wash at 301 nm (dibenzofulvene adduct). A flat baseline indicates complete deprotection. Wash thoroughly with DMF (5 x 1 min).
Step 2: In-Situ Activation (Strictly Base-Free)
-
In a clean vial, dissolve 3.0 equivalents of N-Fmoc-3-chloro-D-homophenylalanine and 3.0 equivalents of OxymaPure in a minimal volume of DMF (0.1 M concentration).
-
Add 3.0 equivalents of DIC to the solution.
-
Crucial Causality: Do not pre-activate for more than 2 minutes. Prolonged pre-activation increases the lifespan of the highly reactive O-acylisourea, which can spontaneously cyclize into an oxazolone[7][8].
Step 3: Coupling & Chemical Validation
-
Transfer the activated mixture to the resin.
-
Agitate at room temperature (25°C) for 60 minutes. Avoid microwave heating for this specific residue.
-
Validation (Kaiser Test): Wash the resin (DMF 3x, DCM 3x). Perform a Kaiser (ninhydrin) test on a few resin beads.
-
Yellow beads: Coupling is complete. Proceed to the next step.
-
Blue beads: Coupling is incomplete. Perform a second coupling using 1.5 eq of reagents before proceeding to deprotection.
-
Protocol 2: Chiral HPLC Validation of Stereochemical Integrity
This protocol quantifies the exact D/L epimer ratio to validate the success of Protocol 1.
Step 1: Micro-Cleavage
-
Transfer 5 mg of the coupled peptide-resin to a microcentrifuge tube.
-
Treat with 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H₂O) for 2 hours at room temperature.
-
Precipitate the cleaved peptide in 1 mL of cold diethyl ether. Centrifuge and decant the ether. Air-dry the pellet.
Step 2: Chromatographic Analysis
-
Dissolve the crude peptide in 50% Acetonitrile/Water.
-
Inject onto a Chiral Stationary Phase (CSP) HPLC column (e.g., Chiralpak IC or equivalent reversed-phase chiral column).
-
Run a slow, isocratic gradient optimized for diastereomer separation (e.g., 0.1% TFA in Water/Acetonitrile).
-
Validation: Integrate the peaks corresponding to the D-epimer (target) and L-epimer (impurity). Calculate the racemization ratio: (Area of L-epimer / Area of D-epimer) × 100. A successful DIC/OxymaPure coupling should yield <0.5% L-epimer.
References
-
Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy Source: ChemRxiv URL:[Link]
-
Peptide/Amide bond Synthesis – OxymaPure® Source: OxymaPure URL:[Link]
-
Newer Methods in Peptide Chemistry (Oxazolone vs. Enolization) Source: MIT DSpace URL:[Link]
-
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]
-
New green base for Fmoc removal in solid-phase peptide synthesis: DBN Source: Taylor & Francis / Green Chemistry Letters and Reviews URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Yields with Halogenated D-Amino Acids in SPPS
An Application Scientist's Guide to Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges while incorporating halogenated D-amino acids into their peptide sequences via Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you diagnose and resolve issues leading to low yields and impurities.
The incorporation of halogenated amino acids can significantly enhance the therapeutic properties of peptides, improving metabolic stability, binding affinity, and bioavailability.[1][2] However, their unique steric and electronic properties, especially when combined with the D-configuration, present distinct challenges during synthesis. This guide is structured in a question-and-answer format to directly address the most common problems you may face.
Part 1: Understanding the Core Challenges
This section addresses the fundamental reasons why halogenated D-amino acids are considered "difficult" residues in SPPS.
Q1: Why do halogenated D-amino acids often result in low coupling efficiency and poor yields?
A1: The difficulties arise from a combination of steric hindrance and electronic effects.
-
Steric Hindrance: The primary issue is physical obstruction. The bulky halogen atom (increasing in size from F to I) on the aromatic ring, combined with the unnatural D-configuration, creates significant steric bulk.[3] This bulk physically impedes the activated carboxyl group of the incoming amino acid from approaching the free N-terminal amine of the resin-bound peptide chain. This leads to slower reaction kinetics and a higher probability of incomplete coupling reactions.[4]
-
Electronic Effects: Halogens are electron-withdrawing groups. This electronic pull can influence the reactivity of the amino acid's carboxyl group during the activation step, although this is generally a lesser concern than the steric effects.[5]
-
Peptide Aggregation: Sequences containing multiple hydrophobic or bulky residues, such as halogenated phenylalanines, are prone to aggregation on the solid support. The growing peptide chains can fold into secondary structures or clump together, blocking reactive sites and preventing reagents from accessing the N-terminus.[6][7]
Q2: Are these amino acids more susceptible to racemization during coupling?
A2: Yes, there is a significant risk of epimerization (the conversion of the D-amino acid to its L-enantiomer), which leads to a racemic or near-racemic mixture and a diastereomeric final peptide product that is difficult to purify.
The mechanism primarily involves the formation of a 5(4H)-oxazolone intermediate. During the activation of the amino acid's carboxyl group, especially with carbodiimide reagents, this cyclic intermediate can form.[8][9] The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. While this is a concern for all amino acids, the conditions required to overcome the steric hindrance of halogenated D-amino acids (e.g., extended reaction times, elevated temperatures) can exacerbate the risk of racemization.[6][10] Studies show that racemization primarily occurs at the carboxy-activated amino acid during the coupling step.[10][11]
Part 2: Troubleshooting & Protocol Optimization
This section provides actionable steps and optimized protocols to overcome the challenges discussed above.
Q3: My Kaiser test is positive (blue beads) after coupling a halogenated D-amino acid. What should I do?
A3: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[4] Do not proceed to the next deprotection step. Instead, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete coupling.
Immediate Action: Double Coupling This is the most direct solution. Drain the reaction vessel and repeat the coupling step using a fresh solution of activated amino acid and coupling reagents.[12][13] Do not simply let the old solution react for longer, as the activated species may have degraded.
Q4: Which coupling reagents are best for these sterically hindered residues?
A4: Standard carbodiimide reagents like DCC or DIC, even with HOBt, are often insufficient for these demanding couplings.[3] You should use more potent uronium/aminium or phosphonium salt-based reagents. These form highly reactive esters that can overcome the steric barrier more effectively.[7][14]
| Reagent | Type | Relative Reactivity | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide | Standard | Moderate | Often insufficient for hindered couplings.[4] |
| HBTU/TBTU | Uronium/Aminium | High | Low-Moderate | Popular, but byproducts can be allergenic.[15] |
| HATU | Uronium/Aminium | Very High | Very Low | Excellent for hindered residues; its HOAt-based structure actively suppresses racemization.[3][14] |
| HCTU | Uronium/Aminium | Very High | Low | More reactive than HBTU due to the 6-Cl-HOBt moiety.[3] |
| COMU | Uronium/Aminium | Very High | Very Low | High solubility and safety profile (non-explosive byproduct). Excellent for microwave SPPS.[15][16] |
| PyBOP | Phosphonium | High | Low | Strong coupling reagent, but less reactive than PyAOP.[14] |
Recommendation: HATU or COMU are the top choices for incorporating halogenated D-amino acids due to their high reactivity and excellent racemization suppression.[14][16]
Protocol 1: Optimized Coupling for Halogenated D-Amino Acids using HATU
This protocol is designed to maximize coupling efficiency while minimizing side reactions.
Reagents & Materials:
-
Fmoc-Halogenated-D-AA-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)
-
N-Methyl-2-pyrrolidone (NMP), high-purity
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with NMP (5 x 1 min) to remove all residual piperidine.
-
Pre-activation: In a separate vial, dissolve the Fmoc-Halogenated-D-AA-OH and HATU in NMP. Add the base (DIPEA or Collidine) and vortex for 1-3 minutes. The solution should change color.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the drained resin.
-
Reaction: Agitate the mixture for a minimum of 2 hours at room temperature. For particularly difficult couplings (e.g., di-halogenated or iodo- derivatives), extend the time to 4 hours or perform the reaction at an elevated temperature (e.g., 40°C).[3]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test (see Protocol 2).
-
Completion:
-
If Negative (yellow): The coupling is complete. Drain the vessel and wash the resin thoroughly with NMP (5 x 1 min) to proceed with the synthesis.
-
If Positive (blue): The coupling is incomplete. Drain the vessel, wash the resin once with NMP, and perform a second coupling (double coupling) using fresh reagents as described in steps 2-4.[4]
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This colorimetric test detects free primary amines.[4]
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL Ethanol
-
Solution B: 80 g Phenol in 20 mL Ethanol
-
Solution C: 2 mL of 0.001M KCN diluted in 100 mL Pyridine
Procedure:
-
Collect a small sample of resin beads (5-10 beads) in a small glass test tube.
-
Wash the beads with ethanol and then with pyridine.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
| Result | Observation | Interpretation |
| Negative | Beads and solution are yellow/colorless | Coupling is complete (>99.5%). |
| Positive | Beads are dark blue/purple | Coupling is incomplete. |
| Strong Positive | Beads and solution are intense blue | Coupling has failed or is very poor. |
Part 3: Mitigating Side Reactions
Beyond incomplete coupling, other side reactions can diminish your yield and purity.
Q5: How can I minimize the risk of racemization/epimerization?
A5: Minimizing racemization requires a multi-faceted approach focused on the activation step.
Caption: Racemization via oxazolone and its suppression.
-
Use Additives: Always use coupling reagents that incorporate racemization-suppressing additives. HATU (contains HOAt) and COMU (contains OxymaPure) are superior to HBTU (contains HOBt).[8][14] These additives form highly reactive esters that couple faster than the oxazolone can form or racemize.
-
Choice of Base: The base used during coupling can influence racemization. For extremely sensitive couplings, consider replacing the commonly used DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[16]
-
Avoid Pre-activation: Minimize the time the amino acid spends in its activated state before it is added to the resin. Long pre-activation times increase the opportunity for oxazolone formation. Add the base to the amino acid/coupling reagent mixture immediately before adding it to the resin.
-
Control Temperature: While elevated temperatures can improve coupling efficiency, they also accelerate racemization. Use heat judiciously and only when necessary after other methods have failed.
Q6: What cleavage cocktail should I use for peptides containing halogenated residues?
A6: Halogenated aromatic rings are generally stable to standard TFA cleavage conditions. However, if your peptide contains other sensitive residues (e.g., Trp, Met, Cys, Tyr), the use of scavengers is critical to prevent re-attachment of protecting groups or modification by carbocations generated during cleavage.[12]
A robust, general-purpose cleavage cocktail is TFA / TIS / H₂O / DODT (92.5 / 2.5 / 2.5 / 2.5) .
-
TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes side-chain protecting groups.
-
TIS (Triisopropylsilane): A carbocation scavenger.
-
H₂O (Water): Another scavenger that also helps with peptide solubility.
-
DODT (3,6-Dioxa-1,8-octanedithiol): A scavenger that is particularly effective at protecting Trp and Met residues.
Part 4: Analysis and Purification
Q7: How do I properly analyze the crude product to diagnose my yield issues?
A7: Proper analysis of the crude product is essential. Do not rely on yield by weight alone.
-
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): This is the gold standard for assessing purity.[17]
-
Inject the crude peptide onto a C18 column.
-
A low-purity chromatogram with many peaks close to the main product often indicates incomplete coupling (deletion sequences) or racemization (diastereomers). A significant peak eluting earlier than the target peptide is often a key indicator of a deletion sequence.[4]
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples HPLC with mass spectrometry, allowing you to identify the mass of each peak in your chromatogram.[18]
-
Confirm Target Mass: Ensure your main peak corresponds to the correct molecular weight of the desired peptide.
-
Identify Impurities: Analyze the masses of impurity peaks. A mass difference corresponding to the mass of the halogenated D-amino acid confirms a deletion sequence. The presence of a peak with the same mass as your target but a different retention time could indicate a diastereomer resulting from racemization.
-
By systematically applying these diagnostic tools, optimized protocols, and an understanding of the underlying chemical principles, you can successfully overcome the challenges of incorporating halogenated D-amino acids and achieve higher yields and purities in your solid-phase peptide synthesis endeavors.
References
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- Bohl, M., & Troidl, J. (2007). Fluorine in medicinal chemistry. ChemBioChem, 8(1), 13-23.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
- Lian, W., & Hodges, R. S. (2017). Synthesis of "difficult" peptides. In Peptide Synthesis and Applications (pp. 29-54). Humana Press, New York, NY.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Miranda, L. P., & Alewood, P. F. (1999). Challenges for solid-phase synthesis of citrullinated peptides. Biopolymers, 52(4), 299-315.
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). A practical guide to the synthesis of challenging peptides. Nature Protocols, 5(2), 299-315.
- O'Mahony, G., & Hehir, A. M. (2019). Solid-phase peptide synthesis: a practical guide. Royal Society of Chemistry.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana Press.
- Vale, W., Rivier, J., & Brown, M. (1990). Regulatory peptides: an overview. In Peptide Technology (pp. 7-27). Springer, Boston, MA.
- White, P. (Ed.). (2003). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 15. bachem.com [bachem.com]
- 16. mesalabs.com [mesalabs.com]
- 17. biovera.com.au [biovera.com.au]
- 18. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of N-Fmoc-3-chloro-D-homophenylalanine in DMF
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-Fmoc-3-chloro-D-homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges encountered with this specific amino acid derivative in N,N-Dimethylformamide (DMF). Our goal is to provide you with both practical, step-by-step protocols and the underlying scientific rationale to ensure the success of your synthesis projects.
Troubleshooting Guide: A Workflow for Dissolution
It is a known challenge that Fmoc-protected amino acids, especially those with bulky and hydrophobic side chains like 3-chloro-D-homophenylalanine, can exhibit poor solubility in standard solvents like DMF.[1][2] This issue often arises from strong intermolecular interactions, such as hydrogen bonding and hydrophobic aggregation, which can lead to the formation of insoluble β-sheet-like structures.[3] The following workflow provides a systematic approach to overcome this common hurdle, starting with the mildest methods to preserve the integrity of your reagent.
Issue: N-Fmoc-3-chloro-D-homophenylalanine fails to dissolve or forms a suspension in DMF at the desired concentration.
This is the most common manifestation of the solubility problem. The following steps should be performed sequentially. Do not proceed to the next step unless the current one has failed to yield a clear solution.
Step 1: Foundational Checks (The "Pre-flight" Checklist)
-
Verify Solvent Quality: DMF can degrade over time to form dimethylamine and formic acid.[2][4] The presence of these impurities, especially the amine, can compromise the Fmoc group.[4] Always use fresh, high-purity, peptide-synthesis-grade (anhydrous) DMF with low water content.[2]
-
Initial Dissolution Attempt: Begin by attempting to dissolve the compound in high-purity DMF at room temperature with vigorous vortexing for 2-3 minutes.[3] Visually inspect for any remaining particulate matter.
Step 2: Mechanical Disruption (Overcoming Aggregation)
-
Action: If vortexing is insufficient, place the vessel in a sonicator bath at room temperature.[3]
-
Causality: Sonication utilizes high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which physically breaks apart solid aggregates and enhances solvent-solute interaction.[2][3]
-
Critical Consideration: Prolonged sonication can generate heat.[3] Monitor the temperature of the sonicator bath and ensure it does not exceed 40°C to prevent thermal degradation of the heat-sensitive Fmoc protecting group.[2][3] Sonicate in short bursts of 2-5 minutes, followed by visual inspection.[2]
Step 3: Thermal Assistance (Increasing Kinetic Energy)
-
Action: If sonication fails, gently warm the solution to 30-40°C while stirring.[3]
-
Causality: Increasing the temperature enhances the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute. This helps to overcome the intermolecular forces holding the solute molecules together in a solid state.
-
Critical Consideration: The Fmoc group is labile to heat, especially in the presence of any basic impurities.[3] Exceeding 40°C significantly increases the risk of premature deprotection. Once the compound is dissolved, allow the solution to cool to room temperature before use in your synthesis.
Step 4: Modifying the Solvent System (Enhancing Solvating Power)
-
Action A (Co-Solvents): If the compound remains insoluble, add a small percentage of a stronger co-solvent. Good candidates include N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM).[3][5] Start by adding 10-20% of the co-solvent relative to the total volume.
-
Action B (Alternative Primary Solvent): Consider switching the primary solvent entirely. NMP is generally a more powerful solvent for complex Fmoc-amino acids than DMF and can often resolve solubility issues on its own.[3][4]
-
Causality: NMP has a higher polarity and solvating capacity for many organic molecules compared to DMF.[4] DCM, while less polar, can help disrupt specific types of hydrophobic interactions that may be contributing to aggregation.
Step 5: Addressing On-Resin Precipitation (A Related Challenge)
-
Symptom: You successfully dissolve the amino acid, but it precipitates during the coupling step onto the peptide-resin.
-
Causality: This indicates that the insolubility is not just with the amino acid itself, but is a result of on-resin aggregation of the growing peptide chain.[3] The hydrophobic nature of the peptide can create a local environment that is poorly solvated, causing the incoming activated amino acid to crash out of solution.
-
Solution (Chaotropic Agents): The addition of a chaotropic salt, such as Lithium Chloride (LiCl), to the coupling reaction can be highly effective.[3] These agents work by disrupting the hydrogen-bonding network of the solvent and interfering with the non-covalent interactions that cause aggregation.[6][7]
Visual Workflow: Troubleshooting Solubility
The following diagram outlines the decision-making process for addressing solubility issues with N-Fmoc-3-chloro-D-homophenylalanine.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is N-Fmoc-3-chloro-D-homophenylalanine particularly difficult to dissolve?
A1: The challenging solubility profile of this molecule stems from a combination of structural features:
-
Bulky Fmoc Group: The large, aromatic, and hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) group is a primary contributor to poor solubility in some polar aprotic solvents.[2]
-
Hydrophobic Side Chain: The homophenylalanine side chain is inherently non-polar. The addition of a chloro- group further increases its hydrophobicity and can promote π-π stacking interactions between aromatic rings, leading to aggregation.
-
Intermolecular Hydrogen Bonding: Like all amino acids, the carboxylic acid and N-H group can participate in hydrogen bonding, which can lead to the formation of highly ordered, insoluble aggregates if not effectively disrupted by the solvent.[3]
Q2: What is the absolute maximum temperature I can heat my solution to?
A2: While gentle warming to 30-40°C is generally safe and effective, it is strongly advised not to exceed 40°C.[2][3] The Fmoc protecting group is cleaved under basic conditions via β-elimination.[1] This process can be accelerated by heat. Even in a neutral solvent, trace basic impurities can initiate premature deprotection at elevated temperatures, leading to impurities in your synthesis.
Q3: Are there "greener" or more sustainable alternatives to DMF and NMP?
A3: Yes, the field of green chemistry is actively exploring more sustainable solvents for solid-phase peptide synthesis (SPPS).[8] Solvents like cyclopentanone, 2-methyltetrahydrofuran (2-MeTHF), and γ-valerolactone are being investigated as potential replacements for DMF.[8][9] However, the solubility of specific, difficult amino acid derivatives like N-Fmoc-3-chloro-D-homophenylalanine in these solvents must be empirically determined before adoption in a synthesis protocol.
Q4: What are chaotropic agents and how do they prevent precipitation during coupling?
A4: Chaotropic agents are substances that disrupt the highly ordered hydrogen-bonding network of a solvent (like DMF on a resin surface).[6][7] They interfere with non-covalent intermolecular interactions such as hydrogen bonds, van der Waals forces, and hydrophobic effects.[6] In the context of SPPS, when a growing peptide chain aggregates, it creates a microenvironment where the solvent is poorly structured. A chaotropic agent like LiCl introduces ions that disrupt these peptide-peptide interactions, allowing the solvent to better solvate the peptide chain and preventing the incoming activated amino acid from precipitating.[3]
Data & Techniques Summary
| Method | Mechanism of Action | Key Considerations |
| Vigorous Vortexing | Mechanical energy to break up initial clumps. | The first and simplest step. Often insufficient for highly aggregated compounds. |
| Sonication | High-frequency sound waves create cavitation, physically disrupting aggregates.[3] | Monitor temperature; do not exceed 40°C to prevent Fmoc degradation.[2][3] |
| Gentle Warming | Increases kinetic energy of solvent molecules to overcome intermolecular forces. | Strictly limit temperature to 30-40°C to avoid premature Fmoc deprotection.[3] |
| Co-Solvents (NMP, DCM) | NMP increases overall solvating power. DCM can disrupt specific hydrophobic interactions.[3][4] | Introduce in small increments (10-20%). Ensure compatibility with downstream steps. |
| Alternative Solvent (NMP) | NMP is a stronger polar aprotic solvent than DMF for many Fmoc-amino acids.[4] | NMP is more viscous and expensive than DMF.[10] |
| Chaotropic Agents (LiCl) | Disrupts hydrogen bonding and hydrophobic interactions causing on-resin aggregation.[3][6] | Used during the coupling step when precipitation is observed on the resin. |
Visualizing the Problem: Aggregation vs. Solvation
Caption: Intermolecular aggregation vs. successful solvation.
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
-
Weigh the required amount of N-Fmoc-3-chloro-D-homophenylalanine into a clean, dry vessel.
-
Add the calculated volume of high-purity, peptide-grade DMF to achieve the desired concentration.
-
Vortex the mixture vigorously for 2-3 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles. If solids remain, proceed to Protocol 2.
Protocol 2: Dissolution Using Sonication
-
Follow steps 1-3 of Protocol 1.
-
Place the vessel in a sonicator bath containing water at room temperature.
-
Sonicate in short bursts of 2-5 minutes.[2] After each burst, visually inspect the solution.
-
Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C.[2][3]
-
Continue until the compound is fully dissolved. If solids remain, proceed to Protocol 3.
Protocol 3: Dissolution Using Gentle Warming
-
Follow steps 1-3 of Protocol 1.
-
Place the vessel on a magnetic stirrer with a heating function or in a water bath pre-heated to 30-40°C.[3]
-
Continue to stir the solution while gently warming.
-
Maintain this temperature until the compound is fully dissolved.
-
Once dissolved, allow the solution to cool to room temperature before use. If solids remain, proceed to Protocol 4.
Protocol 4: Dissolution Using a Co-Solvent
-
To the suspension from Protocol 3 (cooled to room temperature), add NMP or DCM as a co-solvent.
-
Start by adding 10% of the total final volume as the co-solvent (e.g., for a final volume of 10 mL, add 1 mL of co-solvent).
-
Vortex or stir the mixture vigorously.
-
If the compound remains insoluble, incrementally add more co-solvent up to a maximum of 30% of the total volume.
References
- BenchChem Technical Support Team. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. BenchChem.
- Chem-Impex. Fmoc-3-chloro-D-phenylalanine.
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Benchchem. overcoming solubility issues of Fmoc-Ala-PAB-PNP during synthesis. Benchchem.
- Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach.
- Mowat, J. M., Kennedy, A., Frankiewicz, L., & Jamieson, C. Development of an Interactive Green Solvent Selection Guide for Solid-Phase Peptide Synthesis (SPPS). Gyros Protein Technologies.
- CEM Corporation. A new green solvent for solid phase peptide synthesis.
- ChemPep Inc. Overview of Fmoc Amino Acids. ChemPep.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- Benchchem. overcoming poor solubility of Fmoc-H-DL-Abu-OH. Benchchem.
- Al-harrasi, A., et al. (2017). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development.
- Wikipedia. Chaotropic agent. Wikipedia.
- ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
- Taylor & Francis. Chaotropic – Knowledge and References. Taylor & Francis Online.
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Aggregation in Peptides Containing Homophenylalanine
From the Desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with peptides containing the non-proteinogenic amino acid, homophenylalanine (hPhe). The unique hydrophobicity of hPhe presents significant challenges, primarily the tendency for these peptides to aggregate. This document provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate these issues and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the behavior of homophenylalanine-containing peptides.
Q1: What makes peptides containing homophenylalanine (hPhe) so prone to aggregation?
A1: The propensity of hPhe-containing peptides to aggregate stems directly from the amino acid's structure. Homophenylalanine is an analog of phenylalanine with an additional methylene group in its side chain. This seemingly small change significantly increases its hydrophobicity. In aqueous environments, these hydrophobic side chains are driven to minimize their contact with water, leading to intermolecular association and aggregation. This process is primarily governed by hydrophobic interactions and π-π stacking between the aromatic rings of the hPhe residues.[1][2]
Q2: How can I predict the aggregation potential of my hPhe-peptide sequence?
A2: While precise prediction is challenging, you can estimate the aggregation potential by analyzing the peptide's primary sequence.[3] A high percentage of hydrophobic residues (>50%), especially contiguous stretches of hPhe or other non-polar amino acids, is a strong indicator of aggregation propensity.[4] Additionally, a neutral net charge at the working pH can exacerbate aggregation, as electrostatic repulsion between peptide chains is minimized.[5]
Q3: What are the initial signs of peptide aggregation?
A3: The first indication of aggregation is often poor solubility. You might observe a cloudy or hazy appearance in your solution, or even visible particulates.[6] During purification by reverse-phase high-performance liquid chromatography (RP-HPLC), aggregation can manifest as peak broadening, tailing, or even complete precipitation of the peptide on the column.[7][8]
Q4: Which analytical techniques are best for detecting and quantifying peptide aggregation?
A4: A multi-faceted approach is recommended. Size-Exclusion Chromatography (SEC), often coupled with Multi-Angle Light Scattering (SEC-MALS), is a powerful technique for separating and quantifying soluble aggregates like dimers, trimers, and larger oligomers.[9][10][11] Dynamic Light Scattering (DLS) is useful for measuring the size distribution of particles in solution, while Analytical Ultracentrifugation (AUC) can assess the homogeneity of a peptide solution and detect the presence of aggregates.[9][10] For insoluble aggregates, simple visual inspection and turbidity measurements using a UV-Vis spectrophotometer can be effective initial screens.[12]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions to common experimental hurdles encountered with hPhe-containing peptides.
Troubleshooting Guide 1: Poor Solubility of Lyophilized Peptide
Problem: Your lyophilized hPhe-peptide fails to dissolve in the initial aqueous solvent, appearing as a suspension or forming visible clumps.
Causality: This is a classic sign of aggregation driven by the high hydrophobicity of the hPhe residues. When introduced to an aqueous buffer, the peptide chains rapidly self-associate to minimize the energetically unfavorable interactions between the hydrophobic side chains and water.
Solution Workflow: A systematic, stepwise approach to solubilization is crucial to avoid wasting valuable material. The following workflow is designed to gently guide the peptide into solution.
Workflow Diagram: Stepwise Solubilization of Hydrophobic Peptides
Caption: A decision tree for the systematic solubilization of challenging hydrophobic peptides.
Detailed Protocol: Solubility Testing
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature and then briefly centrifuge it to collect all the powder at the bottom.[13] Use a small, accurately weighed aliquot (e.g., 1 mg) for this test.[14]
-
Net Charge Calculation: Determine the peptide's net charge at neutral pH. Assign +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[15]
-
Solvent Testing (follow the workflow diagram):
-
Step 1 (Water): Add the calculated volume of sterile, distilled water to achieve a stock concentration of 1-2 mg/mL. Vortex gently. If the solution is not clear, proceed.[15]
-
Step 2 (pH Adjustment):
-
Step 3 (Organic Solvent): If the peptide is neutral (net charge = 0) or remains insoluble, use a fresh aliquot. Dissolve the peptide in a minimal volume (e.g., 20-50 µL) of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[16][17] Once dissolved, slowly add the desired aqueous buffer dropwise while vortexing.[17] If precipitation occurs, you have exceeded its solubility limit in that co-solvent mixture.
-
Step 4 (Chaotropic Agents): For extremely persistent aggregates, dissolve the peptide in a solution containing 6 M guanidinium hydrochloride (Gdn-HCl) or 8 M urea.[15][17] Note that these denaturants are generally incompatible with biological assays and will likely require removal via dialysis or buffer exchange.
-
-
Physical Aids: Sonication in a bath sonicator for 5-10 minutes can help break up small aggregates and facilitate dissolution.[14][16] Gentle warming (<40°C) may also improve solubility but should be used with caution to avoid peptide degradation.[4]
Troubleshooting Guide 2: Aggregation During RP-HPLC Purification
Problem: During RP-HPLC purification, you observe a loss of resolution, broad or tailing peaks, or a gradual increase in backpressure, suggesting the peptide is aggregating on the column.
Causality: The mobile phase environment in RP-HPLC, particularly the increasing concentration of organic solvent (like acetonitrile), can induce aggregation. While the organic solvent is necessary for elution, it can disrupt the peptide's hydration shell, promoting hydrophobic interactions and on-column precipitation, especially for aggregation-prone sequences like those containing hPhe.
Solution Workflow: Optimizing the mobile phase and chromatographic conditions is key to maintaining peptide solubility throughout the purification run.
Workflow Diagram: RP-HPLC Optimization for Aggregating Peptides
Caption: A systematic workflow for troubleshooting peptide aggregation during RP-HPLC.
Detailed Protocol: Optimizing RP-HPLC Method
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can significantly improve the solubility of hydrophobic peptides and disrupt aggregation, leading to sharper peaks.[18]
-
Modify the Gradient: A steep gradient increases the organic solvent concentration rapidly, which can cause the peptide to "crash out" on the column. Employ a shallower gradient to allow the peptide more time to interact with the mobile and stationary phases in a soluble state.[19]
-
Change the Organic Modifier: While acetonitrile is standard, other organic solvents can improve solubility. Consider using mixtures of acetonitrile and isopropanol or n-propanol. These alcohols can be more effective at solubilizing large or highly hydrophobic peptides.[18]
-
Use Stronger Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common ion-pairing agent, but for very difficult peptides, adding a small amount of a stronger acid like formic acid to the mobile phase can sometimes improve peak shape.[8]
Troubleshooting Guide 3: Preventing Aggregation in Final Formulation
Problem: Your purified hPhe-peptide is soluble in a stock solution (e.g., containing DMSO) but precipitates when diluted into an aqueous buffer for a biological assay.
Causality: The organic co-solvent in the stock solution keeps the peptide soluble. Upon dilution into an aqueous buffer, the concentration of the organic solvent drops, and the hydrophobic peptide chains are once again driven to aggregate.
Solution: The use of stabilizing excipients or additives in the final buffer can prevent aggregation by altering the solution environment or directly interacting with the peptide.
Data Table: Common Anti-Aggregation Additives
| Additive Class | Example(s) | Typical Concentration | Mechanism of Action | Reference(s) |
| Amino Acids | L-Arginine, L-Glutamate | 50-100 mM | Suppresses aggregation by binding to charged and hydrophobic regions. | [5][20] |
| Sugars/Polyols | Sucrose, Glycerol | 5-20% (v/v) | Stabilize the peptide by being preferentially excluded from its surface, favoring a more compact, soluble state. | [5][21] |
| Surfactants | Polysorbate 20/80, CHAPS | 0.01% - 0.1% | Non-ionic or zwitterionic detergents that coat hydrophobic patches on the peptide, preventing self-association. | [5][22] |
Protocol: Screening for Optimal Formulation Buffer
-
Prepare Additive Stocks: Make concentrated stock solutions of the additives listed in the table above in your primary assay buffer.
-
Set Up Screening Array: In a microplate or microcentrifuge tubes, prepare a matrix of conditions, testing each additive at various concentrations.
-
Dilute Peptide: Slowly add a small, fixed amount of your peptide stock solution to each buffer condition while gently mixing. Ensure the final concentration of the organic stock solvent (e.g., DMSO) is kept constant and at a level compatible with your assay (typically ≤1%).[16]
-
Incubate and Observe: Incubate the samples under your standard assay conditions (e.g., 37°C for 1 hour).
-
Assess Solubility: Visually inspect each condition for precipitation or turbidity. Quantify the amount of soluble peptide remaining in the supernatant using a protein concentration assay or by RP-HPLC analysis. The condition that maintains the highest concentration of soluble peptide is your optimal formulation.
By systematically addressing the challenges posed by the hydrophobic nature of homophenylalanine, you can enhance the reliability and reproducibility of your experiments.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC. [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from GenScript. [Link]
-
Pande, J., et al. (n.d.). Rational Design of Solution Additives for the Prevention of Protein Aggregation. National Institutes of Health (NIH). [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from LifeTein. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. Retrieved from CD Formulation. [Link]
-
Valente, A. J. M., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]
-
BioPharmaSpec. (2026). How to Prevent Protein Aggregation: Insights and Strategies. Retrieved from BioPharmaSpec. [Link]
-
Garcia-Seisdedos, H., et al. (2025). Massive experimental quantification allows interpretable deep learning of protein aggregation. National Institutes of Health (NIH). [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from Intertek. [Link]
-
O'Brien, E. P., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. [Link]
-
Pinheiro, F., et al. (2020). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. National Institutes of Health (NIH). [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from G-Biosciences. [Link]
-
Kumar, S., et al. (2010). Use of excipients to control aggregation in peptide and protein formulations. SciSpace. [Link]
-
Liu, C., et al. (2025). Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance. MDPI. [Link]
-
Kuril, A. K. (2025). Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. [Link]
-
Valente, A. J. M., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. ResearchGate. [Link]
-
Phenomenex. (2025). High-Efficiency Protein Purification by HPLC. Retrieved from Phenomenex. [Link]
-
Sivanandam, V. N., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. National Institutes of Health (NIH). [Link]
-
Singh, V., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. National Institutes of Health (NIH). [Link]
-
Orekhova, A., et al. (n.d.). Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides. National Institutes of Health (NIH). [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from GenScript. [Link]
-
Bobrova, E., & Kuznetsov, I. (2025). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. National Institutes of Health (NIH). [Link]
-
Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods. [Link]
-
Do, T. D., et al. (2015). Phenylalanine Oligomers and Fibrils: The Mechanism of Assembly and the Importance of Tetramers and Counterions. PubMed. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from Waters Corporation. [Link]
-
Singh, V., et al. (2025). (PDF) Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. ResearchGate. [Link]
-
Floeser, B., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. National Institutes of Health (NIH). [Link]
-
Sormanni, P., et al. (n.d.). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. OUCI. [Link]
-
Drug Target Review. (2024). Elucidating the aggregation rules for short peptides. Retrieved from Drug Target Review. [Link]
Sources
- 1. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Massive experimental quantification allows interpretable deep learning of protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Protein Aggregation Analysis [intertek.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. genscript.com [genscript.com]
- 16. jpt.com [jpt.com]
- 17. lifetein.com [lifetein.com]
- 18. waters.com [waters.com]
- 19. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Optimizing HATU/DIEA Ratios for N-Fmoc-3-chloro-D-homophenylalanine Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered and electronically modified amino acids, specifically focusing on N-Fmoc-3-chloro-D-homophenylalanine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful incorporation of this challenging building block into your peptide sequences. Our approach is grounded in mechanistic understanding and validated by field-proven insights to empower you to overcome synthetic hurdles with confidence.
Introduction: The Challenge of Coupling N-Fmoc-3-chloro-D-homophenylalanine
N-Fmoc-3-chloro-D-homophenylalanine presents a dual challenge for peptide chemists. The homophenylalanine structure introduces significant steric bulk, which can hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1] Additionally, the electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the reactivity of the carboxylic acid, potentially necessitating more robust activation conditions.[2]
Standard coupling reagents may prove insufficient, leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][3] The uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA), has emerged as a superior reagent for such demanding couplings.[4][5][6] HATU is known for its high reactivity, which is attributed to the formation of a highly reactive OAt-active ester that can overcome significant steric barriers.[4][7] This guide will focus on the nuanced optimization of the HATU/DIEA ratio to maximize coupling efficiency while minimizing potential side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the coupling of N-Fmoc-3-chloro-D-homophenylalanine and provides actionable solutions based on established chemical principles.
Issue 1: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test after the coupling step is a clear indication that unreacted free amines remain on the resin, signifying a failed or incomplete coupling reaction.
Root Causes & Corrective Actions:
-
Insufficient Reagent Excess: For sterically hindered amino acids, a standard excess of reagents may not be enough to drive the reaction to completion.
-
Solution: Increase the equivalents of N-Fmoc-3-chloro-D-homophenylalanine, HATU, and DIEA. A common starting point for difficult couplings is to use 3 to 5 equivalents of the amino acid and coupling reagents relative to the resin loading capacity.[1]
-
-
Suboptimal HATU/DIEA Ratio: The ratio of HATU to DIEA is critical. An inappropriate ratio can lead to inefficient activation or undesirable side reactions.
-
Solution: A widely accepted and effective ratio is approximately 1:2 for HATU:DIEA. This ensures sufficient base to deprotonate the carboxylic acid and neutralize the released protons during the reaction without leading to excessive side reactions.[8] For particularly challenging couplings, some protocols recommend a higher excess of DIEA.[2][9]
-
-
Inadequate Reaction Time: Steric hindrance slows down the reaction kinetics.
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate, making the N-terminus inaccessible.
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected peaks in your HPLC analysis can be perplexing. Understanding the potential side reactions of HATU is key to diagnosing and mitigating these issues.
Root Causes & Corrective Actions:
-
Guanidinylation of the N-terminus: This occurs when HATU reacts directly with the free amine of the peptide chain, forming a stable guanidinium group and capping the peptide. This is more likely to happen if HATU is in excess or if the amine is exposed to HATU before the carboxylic acid is fully activated.[4][8][10]
-
Racemization: While HATU is known to suppress racemization, the risk is always present, especially with prolonged reaction times or elevated temperatures.[5][11]
-
Solution: Maintain the reaction at room temperature and avoid unnecessary heating. If racemization is a significant concern, ensure the use of a non-nucleophilic base like DIEA, as stronger, more nucleophilic bases can exacerbate the problem.[11]
-
-
Dehydration of Asparagine or Glutamine Side Chains: If your sequence contains Asn or Gln, HATU can potentially cause dehydration of the side-chain amide to a nitrile.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Amino Acid:HATU:DIEA for coupling N-Fmoc-3-chloro-D-homophenylalanine?
A1: For a challenging amino acid like N-Fmoc-3-chloro-D-homophenylalanine, a good starting point is a molar ratio of 1:0.95:2 (Amino Acid:HATU:DIEA) with respect to the amino acid. However, in solid-phase peptide synthesis (SPPS), it's common practice to use an excess of reagents relative to the resin loading. Therefore, a more practical starting point would be 3:2.9:6 (Amino Acid:HATU:DIEA) relative to the resin's functional capacity.[2] You may need to optimize this further based on your specific sequence and reaction conditions.
Q2: Why is pre-activation of the amino acid with HATU and DIEA recommended?
A2: Pre-activation involves mixing the amino acid, HATU, and DIEA in a separate vessel for a short period (1-5 minutes) before adding the solution to the deprotected resin.[9] This allows for the formation of the highly reactive OAt-ester intermediate.[7] This strategy is crucial for two main reasons:
-
It maximizes the concentration of the active species, which helps to drive the coupling of sterically hindered amino acids.
-
It minimizes the contact time of free HATU with the N-terminal amine of the peptide, thereby reducing the risk of the guanidinylation side reaction.[8]
Q3: Can I use a different base instead of DIEA?
A3: Yes, other non-nucleophilic bases like N-methylmorpholine (NMM) or 2,4,6-collidine can be used.[8][12] The choice of base can sometimes influence the extent of side reactions. DIEA is a strong, non-nucleophilic base that is widely used and generally effective.[13] It is advisable to avoid nucleophilic bases like triethylamine or pyridine, as they can lead to unwanted side reactions.
Q4: What is "double coupling" and when should I consider it?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction has been performed.[1][9] This is a highly effective strategy for forcing difficult couplings to completion, especially when a single coupling attempt results in a positive Kaiser test. It is strongly recommended for sterically demanding residues like N-Fmoc-3-chloro-D-homophenylalanine.[1]
Q5: Are there alternative coupling reagents to HATU for this type of amino acid?
A5: While HATU is an excellent choice, other potent uronium/aminium or phosphonium salt-based reagents can also be effective for sterically hindered amino acids. These include HCTU, HBTU, and PyBOP.[1][9] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective, albeit more complex, strategy.[9]
Data Presentation
| Parameter | Standard Coupling | Optimized for Hindered Amino Acids | Rationale |
| Amino Acid (eq.) | 1.5 - 2 | 3 - 5 | Drives the reaction equilibrium towards product formation.[1] |
| HATU (eq.) | 1.4 - 1.9 | 2.9 - 4.9 | Ensures sufficient activation of the sterically hindered amino acid.[2] |
| DIEA (eq.) | 3 - 4 | 6 - 10 | Neutralizes protons and maintains a basic environment for efficient coupling.[2][9] |
| Reaction Time | 1 - 2 hours | 2 - 4 hours (or overnight) | Allows more time for the sterically hindered components to react.[1][9] |
| Solvent | DMF | NMP or DMF/NMP mixtures | Improves solvation of the growing peptide chain to prevent aggregation.[9] |
Equivalents are relative to the resin loading capacity.
Experimental Protocols
Protocol 1: Optimized Single Coupling of N-Fmoc-3-chloro-D-homophenylalanine
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve N-Fmoc-3-chloro-D-homophenylalanine (3.0 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6.0 eq.) to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.[2]
-
Coupling Reaction: Immediately add the activation solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling.[2] Once complete, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
Protocol 2: Double Coupling for Extremely Difficult Sequences
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Washing: After the first coupling, wash the resin thoroughly with DMF to remove any residual reagents and byproducts.
-
Second Coupling: Prepare a fresh activation solution as described in step 2 of Protocol 1. Add this fresh solution to the resin and allow the second coupling to proceed for another 2-4 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Wash the resin extensively with DMF and DCM.
Visualization of Key Processes
Caption: Workflow for HATU-mediated coupling and troubleshooting.
Caption: Desired HATU coupling mechanism vs. a potential side reaction.
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
- Wikipedia. (2023). HATU. Wikipedia.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- BenchChem. (2025). Side reactions of HATU with nucleophilic side chains. BenchChem.
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
- Atom Scientific Ltd. (n.d.). Diisopropylethylamine for Peptide Synthesis. Atom Scientific Ltd.
- ChemicalBook. (2024). HATU:a third-generation coupling reagent. ChemicalBook.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- BenchChem. (2025). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. BenchChem.
- BenchChem. (2025). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH. BenchChem.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. jpt.com [jpt.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 13. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
Technical Support Center: Overcoming Steric Barriers in 3-Chloro Amino Acid Synthesis
Ticket Status: OPEN
Subject: Troubleshooting Steric Hindrance & Reactivity in
Executive Summary
Synthesizing 3-chloro (or
When steric hindrance increases—due to bulky side chains (e.g., Leucine/Valine derivatives) or quaternary
This guide provides a decision matrix and troubleshooting protocols to bypass these steric barriers using Nucleophilic Substitution (Classical) and C(sp³)-H Activation (Modern) .
Module 1: The Decision Matrix
Before starting, diagnose your substrate's steric profile to select the correct synthetic route.
Workflow: Method Selection Based on Steric Congestion
Figure 1: Decision tree for selecting the synthetic strategy based on substrate availability and steric congestion.
Module 2: Troubleshooting Nucleophilic Substitution (Serine/Threonine Routes)
The Core Problem: The "Aziridine Trap."
In hindered substrates, the backside attack required for
Common Failure Modes
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Product is an alkene (Dehydroamino acid) | Elimination | Steric bulk prevents substitution; base (even weak) pulls | Switch to acidic conditions ( |
| Product is rearranged (Isoserine derivative) | Aziridine Opening | N-attacked the activated alcohol (Aziridinium formed), then Cl opened it at the wrong carbon. | Use Electron-Withdrawing Groups (EWG) on Nitrogen (Tosyl, Tf, Ns) to reduce nucleophilicity. |
| Low Yield / No Reaction | Steric Shielding | Reagents cannot access the -OH group. | Use Appel Conditions ( |
Protocol 1: The "Anti-Aziridine" Chlorination
Best for: Standard Serine/Threonine derivatives where retention of configuration is NOT required (inversion occurs).
-
Protection: Start with
-Cbz or -Tosyl serine methyl ester. Avoid N-Boc; it is acid-labile and can participate in cyclic carbamate formation. -
Activation: Dissolve substrate (1.0 equiv) in dry DMF (0.2 M).
-
Reagent Addition: Add
(1.5 equiv) and -chlorosuccinimide (NCS) (1.5 equiv) at 0°C .-
Technical Note: Do not use
if avoiding toxicity; NCS is a milder source of .
-
-
Steric Control: Stir at 0°C for 2 hours. Do not heat. Heat promotes elimination in sterically crowded systems.
-
Quench: Dilute with ether, wash with dilute HCl. Crucial: Keep the pH < 7 during workup to prevent aziridine formation.
Module 3: Troubleshooting C-H Activation (Alkyl Precursor Routes)
The Core Problem: "Catalyst Docking Failure." When synthesizing 3-chloro amino acids from Alanine or Valine derivatives via Pd-catalyzed C-H activation, steric bulk prevents the palladium metallacycle from forming.
Mechanism & Steric Workaround
Standard monodentate directing groups (like simple amides) fail in hindered systems. You must use Bidentate Directing Groups (DGs) like 8-Aminoquinoline (AQ) or Picolinamide (PA) to force the Pd into the correct geometry despite steric clash.
Workflow: The "Steric Tethering" Pathway
Figure 2: The C-H activation pathway using bidentate directing groups to overcome steric barriers.
Protocol 2: Pd-Catalyzed -C(sp³)-H Chlorination
Best for: Bulky side chains (Valine, Leucine) or when starting from Alanine.
-
DG Installation: Condense N-protected amino acid with 8-aminoquinoline (AQ).
-
Catalyst System:
-
Substrate-AQ (1.0 equiv)
- (5-10 mol%)
-
NCS (1.2 equiv) as the chlorine source and oxidant.
-
Solvent: Toluene or DCE (0.1 M).
-
-
Reaction: Seal tube. Heat to 80-100°C.
-
Troubleshooting: If conversion is <10% due to sterics, add PivOH (30 mol%) . The pivalate ligand acts as a "proton shuttle" and helps lower the energy barrier for C-H cleavage in crowded environments [1].
-
-
Deprotection: Removal of the AQ group requires oxidative conditions (CAN - Ceric Ammonium Nitrate) or basic hydrolysis, which may degrade the sensitive
-chloro amine.-
Alternative: Use the Picolinamide (PA) auxiliary, which can be removed via milder reduction (Zn/HCl) or electrochemical methods.
-
Module 4: Stability & Purification (The "Mustard" Effect)
The Core Problem: Self-Destruction. 3-Chloro amino acids are essentially "nitrogen mustards." The free amine can intramolecularly displace the chloride (forming an aziridine), which then polymerizes or hydrolyzes.
Stability Rules:
-
Never isolate the free base. Always isolate and store as the Hydrochloride Salt .
-
Avoid Basic Chromatography. Do not use Triethylamine in your silica column. Use 1% Acetic Acid if necessary to keep the amine protonated.
-
Cold Storage. Store at -20°C under Argon.
Frequently Asked Questions (FAQ)
Q1: I am using the Appel reaction (PPh3/CCl4) on N-Boc-Serine, but I only get the oxazoline byproduct. Why? A: The carbonyl oxygen of the Boc group is nucleophilic. In sterically hindered environments, it attacks the activated phosphonium intermediate instead of the chloride. Fix: Switch to N-Tosyl or N-Cbz protection. Sulfonamides (Tosyl) are non-nucleophilic at the oxygen, preventing this side reaction.
Q2: Can I use SOCl2 (Thionyl Chloride) for bulky substrates?
A: Yes, but only if you use the "Alcoholic Solvent Method."
Instead of using neat
Q3: My Pd-catalyzed chlorination works on Alanine but fails on Leucine. Is it steric?
A: Yes. The
References
-
Engle, K. M., et al. (2015). "Ligand-accelerated C-H activation reactions: Evidence for a switch of mechanism." Journal of the American Chemical Society, 137(36), 11876-11879.
-
Daugulis, O., et al. (2014). "Palladium-catalyzed auxiliary-directed C-H bond functionalization of amino acids."[1][2][3] Accounts of Chemical Research, 47(12), 3665-3678.
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazolines." Tetrahedron Letters, 34(43), 6861-6864.
-
Easton, C. J., et al. (1994). "Synthesis of beta-chloro-alpha-amino acids." Journal of the Chemical Society, Perkin Transactions 1, 1994, 2525-2530.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A steric tethering approach enables palladium-catalysed C-H activation of primary amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd(ii)-catalyzed alkylation of unactivated C(sp3)–H bonds: efficient synthesis of optically active unnatural α-amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
Stability of N-Fmoc-3-chloro-D-homophenylalanine under basic conditions
Stability Under Basic Conditions: A Guide for Researchers
Welcome to the technical support center for N-Fmoc-3-chloro-D-homophenylalanine. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this unique amino acid derivative into their peptide synthesis workflows. As Senior Application Scientists, we have compiled this guide based on established principles of peptide chemistry and troubleshooting experiences in the field.
This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address challenges related to the stability of N-Fmoc-3-chloro-D-homophenylalanine under the basic conditions required for Fmoc-group removal.
Frequently Asked Questions (FAQs)
1. What are the standard conditions for Fmoc deprotection, and are they suitable for N-Fmoc-3-chloro-D-homophenylalanine?
Standard Fmoc deprotection is typically achieved using a solution of 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[] The reaction proceeds via a β-elimination mechanism, which is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base.[2][3] This generates a dibenzofulvene (DBF) intermediate that is subsequently trapped by the secondary amine base, such as piperidine.[2][3]
For most standard amino acids, these conditions are well-tolerated. However, for N-Fmoc-3-chloro-D-homophenylalanine, while generally stable, the presence of the chloro-substituent and the homophenylalanine structure warrants careful consideration of deprotection times and reagent choice to minimize potential side reactions.
2. What is the primary mechanism of Fmoc group removal?
The removal of the Fmoc group occurs through a base-catalyzed β-elimination (E1cB) reaction.[][3]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, removes the acidic proton from the C9 position of the fluorene ring.[2]
-
β-Elimination: This leads to the formation of a carbanion, which then undergoes elimination to yield dibenzofulvene (DBF) and a carbamate intermediate.
-
Decarboxylation & Trapping: The carbamate is unstable and rapidly decarboxylates to release the free amine of the amino acid. The reactive DBF intermediate is trapped by the excess secondary amine in the solution to form a stable adduct.[2][3]
The strong UV absorbance of the DBF-piperidine adduct at around 301 nm is often used to monitor the completion of the deprotection reaction in real-time on automated synthesizers.[][4][5]
3. Are there any specific side reactions to be aware of when using N-Fmoc-3-chloro-D-homophenylalanine under basic conditions?
While N-Fmoc-3-chloro-D-homophenylalanine is a relatively stable building block, prolonged exposure to basic conditions or the use of stronger bases can potentially lead to side reactions. Although specific data on this particular derivative is limited, we can extrapolate from known side reactions of similar structures in peptide synthesis:
-
β-Elimination of the Side Chain: While less common for phenylalanine derivatives compared to residues like Cys, Ser(P), or Thr(P), the presence of an electron-withdrawing chloro group on the phenyl ring could theoretically increase the acidity of benzylic protons, making the side chain more susceptible to elimination under harsh basic conditions.[6] This would lead to the formation of a dehydro-amino acid derivative.
-
Racemization/Epimerization: The α-proton of an amino acid can be abstracted under basic conditions, leading to racemization. While the D-configuration of this specific amino acid is intentional, prolonged exposure to base could lead to epimerization, resulting in a mixture of D- and L-isomers. This is a general concern for all amino acids during peptide synthesis.
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially when proline is the second amino acid.[7][8] The newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. While not specific to 3-chloro-D-homophenylalanine, it is a crucial consideration in the early stages of peptide synthesis.
4. Can alternative bases to piperidine be used for Fmoc deprotection of peptides containing this amino acid?
Yes, several alternative bases can be used, and may even be advantageous in certain situations to mitigate side reactions.
-
Piperazine: It is a milder base than piperidine and has been shown to reduce aspartimide formation in sensitive sequences.[9] It can be a good alternative if side reactions are observed.
-
4-Methylpiperidine (4MP): Behaves similarly to piperidine but is less toxic.[2]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that can accelerate Fmoc removal, which is useful for "difficult" or aggregation-prone sequences.[8][10] However, due to its high basicity, it can increase the risk of side reactions like aspartimide formation and should be used with caution.[10] It is often used in combination with a nucleophilic scavenger like piperidine.[10]
The choice of base should be guided by the specific peptide sequence and any observed side reactions. For a previously untested sequence containing N-Fmoc-3-chloro-D-homophenylalanine, starting with standard piperidine conditions and optimizing if necessary is a prudent approach.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the Fmoc deprotection of N-Fmoc-3-chloro-D-homophenylalanine.
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
Low yield of the final peptide.
-
Presence of deletion sequences (missing the 3-chloro-D-homophenylalanine residue) in the final product, as identified by mass spectrometry.
-
A weak or negative result in a qualitative test for free amines (e.g., Kaiser test) after the deprotection step.[11]
-
Lower than expected UV absorbance of the DBF-adduct during online monitoring.[4]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, hindering access of the deprotection reagent. | 1. Solvent Change: Switch from DMF to NMP, which has better solvating properties.[8] 2. Chaotropic Agents: Add chaotropic salts like LiCl to the deprotection solution to disrupt secondary structures. 3. Elevated Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 35-40°C). |
| Insufficient Deprotection Time/Reagent Concentration: The standard deprotection time may not be sufficient for this specific residue within a particular sequence. | 1. Increase Deprotection Time: Extend the deprotection time in increments (e.g., from 2 x 10 min to 2 x 15 min) and monitor for completion. 2. Increase Reagent Concentration: If using a 20% piperidine solution, consider increasing to 30% or 40%. |
| Steric Hindrance: Neighboring bulky amino acid residues may sterically hinder the approach of the piperidine to the Fmoc group. | 1. Use a Stronger Base: Consider using a deprotection cocktail containing DBU (e.g., 2% DBU/2% piperidine in DMF) for a short period.[10] Caution: Monitor for side reactions. |
Issue 2: Observation of Unexpected Side Products
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data shows peaks corresponding to masses other than the expected product.
Possible Causes & Solutions:
| Side Product (Mass Difference) | Potential Cause | Troubleshooting & Confirmation |
| Deletion Sequence (Mass of AA) | Incomplete deprotection of the previous residue or inefficient coupling of N-Fmoc-3-chloro-D-homophenylalanine. | Review coupling and deprotection data for the preceding cycles. Optimize coupling conditions (e.g., extend time, use a different coupling reagent). |
| +84 Da | Piperidine adduct formation on the side chain (unlikely but possible with very harsh conditions leading to elimination). | 1. Reduce Basicity/Time: Use a milder base like piperazine or reduce the deprotection time with piperidine. 2. LC-MS/MS Analysis: Fragment the side product to confirm the location of the modification. |
| No Mass Change, but Different HPLC Retention Time | Racemization/Epimerization of the 3-chloro-D-homophenylalanine residue or another chiral center. | 1. Reduce Base Exposure: Minimize the total time the peptide is exposed to basic conditions. 2. Chiral HPLC Analysis: Use a chiral column to separate the diastereomers and confirm epimerization. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin (10 mL per gram of resin).
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.
-
Proceed to the next coupling step.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol is for the quantitative determination of Fmoc removal from a known quantity of resin.[5]
-
Accurately weigh a small amount of the dried Fmoc-amino acid-resin (e.g., 5-10 mg).
-
Place the resin in a small vessel and add 2 mL of 20% piperidine in DMF.
-
Agitate for 30 minutes to ensure complete Fmoc removal.
-
Transfer the solution to a 10 mL volumetric flask and dilute to the mark with DMF.
-
Prepare a blank solution of 20% piperidine in DMF, diluted to the same extent.
-
Measure the absorbance of the sample at 301 nm against the blank.
-
Calculate the resin loading using the Beer-Lambert law (A = εcl), where ε for the DBF-piperidine adduct is approximately 7800 L·mol⁻¹·cm⁻¹.
Visualizations
Fmoc Deprotection Mechanism
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.
References
-
Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1646. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotecting reagent. Tetrahedron Letters, 40(23), 4447-4450.
-
Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
-
CEM. (n.d.). Deprotection Reactions. Retrieved from [Link]
-
Lin, C.-H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11851. Retrieved from [Link]
-
Fields, G. B. (2007). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 386. Humana Press. Retrieved from [Link]
-
CEM. (n.d.). Fmoc Deprotection Monitoring in SPPS: Acceptance Criteria, On-Resin Tests, and UV–Vis Quantification. Retrieved from [Link]
- Katritzky, A. R., et al. (2010). DBU-Catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides. Organic & Biomolecular Chemistry, 8(24), 5693-5698.
-
AnaSpec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]
- Al-Warhi, T. I. (2020). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto.
- Isidro-Llobet, A., et al. (2009). β-Elimination Side Reactions. In Amino Acid and Peptide Synthesis. Wiley.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Tam, J. P., et al. (1995). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 45(3), 209-216.
-
AAPPTEC. (n.d.). Fmoc-D-Phe(3-Cl)-OH [205526-23-4]. Retrieved from [Link]
- Vankayalapati, H. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Chimica Oggi-Chemistry Today, 25(6), 28-31.
- Deng, L.-F., et al. (2025). Site-Selective Late-Stage Chlorination of Peptides. Synfacts, 21(07), 749.
- Tan, H.-K., et al. (1983). Reaction of chlorine dioxide with amino acids and peptides: kinetics and mutagenicity studies. Archives of Biochemistry and Biophysics, 224(2), 431-438.
- Sharma, V. K. (2011). Reactivity of chlorine dioxide with amino acids, peptides, and proteins.
- Zhao, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
Sources
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. peptide.com [peptide.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of N-Fmoc-3-chloro-D-homophenylalanine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic amino acids like N-Fmoc-3-chloro-D-homophenylalanine is paramount for the successful synthesis of high-quality peptides. Impurities can lead to the formation of undesirable side products, complicating purification and potentially affecting the final peptide's biological activity.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chemical and enantiomeric purity assessment of N-Fmoc-3-chloro-D-homophenylalanine, offering experimental protocols and supporting data to aid in the selection of the most suitable method.
The development of a robust HPLC method is a systematic process that requires careful optimization of chromatographic conditions to achieve optimal separation and peak resolution.[2] Key factors in this process include the selection of the stationary and mobile phases, flow rate, and detection wavelength.[2][3] This guide will explore these variables in the context of analyzing N-Fmoc-3-chloro-D-homophenylalanine.
The Critical Role of Purity in Peptide Synthesis
N-Fmoc-3-chloro-D-homophenylalanine is a non-proteinogenic amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS).[4] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the stepwise addition of amino acids to a growing peptide chain.[5] The purity of this raw material directly impacts the final purity and overall yield of the synthesized peptide.[5] Common impurities can arise from the manufacturing process and may include the L-enantiomer, diastereomers, incompletely protected amino acids, or by-products from the introduction of the Fmoc group.[6]
A high reported HPLC purity for an Fmoc-amino acid does not always guarantee the absence of critical impurities, especially enantiomeric contaminants, which are often not resolved by standard HPLC techniques. Therefore, a comprehensive purity analysis should encompass both chemical and chiral (enantiomeric) purity.
Comparative Analysis of HPLC Methodologies
The two primary HPLC approaches for assessing the purity of Fmoc-amino acids are Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.[7]
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC is the most prevalent method for determining the chemical purity of Fmoc-amino acids and separating them from related impurities.[7] The principle of RP-HPLC is based on hydrophobic interactions between the analyte and a nonpolar stationary phase, with a polar mobile phase used for elution.[3][8]
Stationary Phase Comparison:
The choice of the stationary phase is a critical first step in method development.[9] For Fmoc-protected amino acids, which are relatively nonpolar due to the Fmoc group, C18 and C8 columns are the most common choices.[]
| Stationary Phase | Principle of Separation | Advantages | Disadvantages | Typical Application |
| C18 (Octadecylsilane) | Strong hydrophobic interactions.[3] | High retentivity for nonpolar compounds, excellent for resolving complex mixtures. | Longer analysis times for highly hydrophobic compounds. | General-purpose analysis of Fmoc-amino acids and their hydrophobic impurities. |
| C8 (Octylsilane) | Moderate hydrophobic interactions. | Shorter retention times compared to C18, good for moderately polar to nonpolar compounds. | May provide less resolution for very similar nonpolar compounds. | Faster analysis of less complex samples. |
| Phenyl-Hexyl | π-π interactions in addition to hydrophobic interactions. | Unique selectivity for aromatic compounds, can resolve compounds not separable on C18 or C8. | May not be as universally applicable as C18. | Separation of aromatic impurities or closely related aromatic amino acid derivatives. |
Mobile Phase Optimization:
The mobile phase composition plays a major role in achieving the desired separation.[11] A typical mobile phase for RP-HPLC consists of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic modifier (commonly acetonitrile or methanol).[6]
-
Organic Modifier: Acetonitrile generally provides better peak shape and lower viscosity than methanol. The choice can influence the selectivity of the separation.
-
Acid Modifier: TFA is widely used to improve peak shape and resolution by ion-pairing with basic analytes and suppressing silanol interactions with the stationary phase. A concentration of 0.1% is common.[6]
-
Gradient vs. Isocratic Elution: For complex samples with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is typically employed to achieve optimal separation within a reasonable timeframe.[3] An isocratic elution (constant mobile phase composition) is suitable for simpler separations.[12]
Chiral HPLC for Enantiomeric Purity
The presence of the undesired L-enantiomer of N-Fmoc-3-chloro-D-homophenylalanine can lead to the synthesis of diastereomeric peptide impurities, which can be difficult to separate and may have different biological activities. Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[5]
Chiral Stationary Phase (CSP) Comparison:
The key to chiral separation is the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs are widely used for the separation of Fmoc-amino acid enantiomers.[5]
| Chiral Stationary Phase | Chiral Selector | Principle of Separation | Mobile Phase Compatibility | Typical Application |
| Lux Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, and π-π interactions.[5] | Reversed-phase and normal-phase. | Broad applicability for Fmoc-amino acid enantioseparation.[5] |
| CHIRALPAK IA/IC | Amylose/Cellulose derivatives | Similar to Lux series, based on the formation of transient diastereomeric complexes.[11] | Reversed-phase and normal-phase. | High-resolution chiral separations.[11] |
| Astec CHIROBIOTIC T | Teicoplanin (macrocyclic glycopeptide) | Ionic and hydrogen bonding interactions.[13] | Reversed-phase, polar organic, and normal-phase. | Separation of underivatized and derivatized amino acids.[13] |
Mobile Phase Considerations for Chiral Separations:
The mobile phase composition is crucial for achieving chiral recognition.[11] For polysaccharide-based CSPs in reversed-phase mode, a mixture of acetonitrile and water with an acidic additive like TFA or formic acid is commonly used.[5] The ratio of the organic modifier to the aqueous phase significantly impacts retention and resolution.
Experimental Protocols
The following are detailed, step-by-step methodologies for the purity analysis of N-Fmoc-3-chloro-D-homophenylalanine.
Protocol 1: RP-HPLC for Chemical Purity Assessment
Objective: To determine the overall chemical purity of N-Fmoc-3-chloro-D-homophenylalanine and separate it from potential synthesis-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile[6]
-
Sample Solvent: 1:1 mixture of acetonitrile and water[6]
-
N-Fmoc-3-chloro-D-homophenylalanine sample
Procedure:
-
Sample Preparation: Prepare a stock solution of N-Fmoc-3-chloro-D-homophenylalanine in the sample solvent to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
HPLC Conditions:
-
Set the column temperature to 30°C.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV absorbance at 265 nm (where the Fmoc group has strong absorbance).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. The chemical purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.[1]
Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment
Objective: To separate and quantify the D- and L-enantiomers of N-Fmoc-3-chloro-homophenylalanine.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Polysaccharide-based chiral stationary phase column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm)[5]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% TFA) in a 60:40 (v/v) ratio.[5][7]
-
Sample Solvent: Mobile Phase
-
N-Fmoc-3-chloro-D-homophenylalanine sample
-
N-Fmoc-3-chloro-DL-homophenylalanine standard (for peak identification)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the N-Fmoc-3-chloro-DL-homophenylalanine standard in the mobile phase at a concentration of 1 mg/mL to determine the retention times of both enantiomers.
-
Prepare a solution of the N-Fmoc-3-chloro-D-homophenylalanine sample in the mobile phase at a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of the D- and L-enantiomers.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
The enantiomeric purity (or enantiomeric excess, ee) is calculated using the following formula:
-
% Enantiomeric Purity = [Area(D-enantiomer) / (Area(D-enantiomer) + Area(L-enantiomer))] x 100
-
-
Visualization of Method Development Workflow
The following diagram illustrates the logical workflow for developing a comprehensive HPLC purity analysis method.
Caption: Workflow for HPLC Purity Analysis of N-Fmoc-3-chloro-D-homophenylalanine.
Method Validation According to ICH Guidelines
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[2][12] The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation.[14][15][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components like impurities or degradation products.[16][17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16][17]
-
Accuracy: The closeness of the test results to the true value.[16][17]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day).[16][17]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[17]
A validation protocol should be established before conducting the validation study, and the results should be documented in a validation report.[18]
Conclusion
The purity of N-Fmoc-3-chloro-D-homophenylalanine is a critical quality attribute that directly influences the outcome of peptide synthesis. A comprehensive analytical strategy employing both reversed-phase and chiral HPLC is essential for a complete purity assessment. By systematically developing and validating these methods, researchers and drug development professionals can ensure the quality of their starting materials, leading to more reliable and reproducible synthesis of high-quality peptides. The choice between different stationary phases and mobile phase compositions should be guided by the specific separation challenge and the desired analytical outcome, whether it be a rapid quality control check or a high-resolution impurity profile.
References
- RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (2025, March 29). [Source not available].
- Purity Analysis of Fmoc-Ala-OH-¹³C₃ by HPLC: A Compar
- A Comparative Guide to HPLC Analysis for Purity Confirm
- RP-HPLC: A Versatile Analytical Technique for Pharmaceutical Analysis - A Review. (2025, December 15). IJNRD.
- A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications. (2023, April 15).
- Amino Acid Analysis by HPLC. (2025, September 10). BOC Sciences.
- RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC.
- A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. (2025, June 6). International Journal of Scientific Research & Technology.
- Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. [Source not available].
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
- Effect of the mobile phase composition and pH on the enantioseparation data for FMOC derivatized amino acids.
- A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chrom
- Fmoc-3-chloro-L-homophenylalanine | 1260587-49-2. MilliporeSigma.
- Mixed stationary phase HPLC column for Amino Acids separ
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- ICH and FDA Guidelines for Analytical Method Valid
- Chiral HPLC chromatogram showing commercial D,Lhomophenylalanine...
- Normal Phase HPLC Columns For Amino Acid Analysis. (2025, April 17). Scribd.
- What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025, August 18).
- Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral St
- Fmoc-3-chloro-D-phenylalanine. Chem-Impex.
- State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. bevital.
- HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI. Department of Physical Chemistry.
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- amino acid HPLC. (2012, January 30).
- Fmoc-3-chloro-L-b-homophenylalanine | 270596-40-2. J&K Scientific.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Fmoc-3-chloro-D-phenylalanine. Sigma-Aldrich.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). [Source not available].
- 4-Chloro-L-phenylalanine, N-FMOC protected. (2024, April 9). ChemBK.
- Compound purity analysis and HPLC d
- HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijnrd.org [ijnrd.org]
- 4. jk-sci.com [jk-sci.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Mixed stationary phase HPLC column for Amino Acids separation. | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]
- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
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- 17. researchgate.net [researchgate.net]
- 18. database.ich.org [database.ich.org]
1H NMR Characterization of N-Fmoc-3-chloro-D-homophenylalanine: A Comparative Analytical Guide
Executive Summary
N-Fmoc-3-chloro-D-homophenylalanine is a highly specialized unnatural amino acid building block utilized in the design of peptidomimetics, stapled peptides, and advanced active pharmaceutical ingredients (APIs). The incorporation of a homologous methylene chain increases backbone flexibility, while the meta-substituted chlorine atom introduces distinct steric and lipophilic properties that can drastically alter target binding affinity.
For drug development professionals, verifying the exact positional isomer (3-chloro vs. 4-chloro) and confirming optical/chemical purity is a critical quality control step. This guide provides an authoritative framework for the
Structural Anatomy & Expected NMR Profile
The
-
The Fmoc Protecting Group: A highly conjugated system yielding complex, overlapping multiplets in the downfield aromatic region (7.30–7.90 ppm) and an aliphatic signature for the CH-CH
-O linkage (4.20–4.40 ppm). -
The Amino Acid Backbone: The
-proton typically resonates as a resolved multiplet around 3.95–4.05 ppm, highly sensitive to the solvent environment and hydrogen bonding. -
The Homologous Aliphatic Chain: The
and methylene protons appear as distinct multiplets in the upfield region (1.80–2.00 ppm and 2.60–2.75 ppm, respectively). -
The 3-Chloro-Phenyl Ring: The meta-substitution breaks the symmetry of the aromatic ring, creating a unique splitting pattern that serves as the primary diagnostic marker for this specific isomer.
The Challenge of Fmoc Rotamers
A well-documented analytical challenge in characterizing Fmoc-derivatized products is the formation of amide rotamers[1]. The partial double-bond character of the carbamate C-N bond restricts free rotation. In non-polar solvents like CDCl
Comparative Analysis: Isomer Differentiation
To objectively evaluate the analytical distinctness of N-Fmoc-3-chloro-D-homophenylalanine, we must compare its
The critical differentiation occurs in the aromatic window (7.10–7.40 ppm), where the side-chain phenyl protons resonate.
-
3-Chloro Isomer (Target): The proton at position 2 (H2) is flanked by the chlorine atom and the alkyl chain. It lacks an ortho-neighbor, resulting in a fine multiplet or apparent singlet (~7.30 ppm) with only weak meta-coupling (
Hz). -
4-Chloro Isomer (Alternative): The para-substitution creates a highly symmetric AA'BB' spin system. This manifests as two distinct, strongly coupled doublets (
Hz), making it easily distinguishable from the meta-substituted variant. -
Unsubstituted (Alternative): Presents a complex, overlapping multiplet representing all five aromatic protons.
Table 1: Comparative H NMR Chemical Shifts (DMSO-d , 400 MHz)
| Structural Feature | N-Fmoc-3-chloro-D-homoPhe | N-Fmoc-4-chloro-D-homoPhe | N-Fmoc-D-homoPhe |
| Fmoc Aromatic (8H) | 7.30 – 7.90 (m) | 7.30 – 7.90 (m) | 7.30 – 7.90 (m) |
| Side-Chain Aromatic | ~7.30 (s, 1H, H2) 7.15 – 7.25 (m, 3H) | 7.32 (d, | 7.15 – 7.30 (m, 5H) |
| 3.95 – 4.05 (m) | 3.95 – 4.05 (m) | 3.95 – 4.05 (m) | |
| 1.80 – 2.00 (m) | 1.80 – 2.00 (m) | 1.80 – 2.00 (m) | |
| 2.60 – 2.75 (m) | 2.60 – 2.75 (m) | 2.60 – 2.75 (m) |
Experimental Protocol for H NMR Acquisition
To ensure a self-validating system that eliminates rotameric artifacts and provides baseline-resolved peaks for isomer differentiation, follow this optimized methodology.
Step 1: Solvent Selection & Sample Preparation
-
Weigh 10–15 mg of N-Fmoc-3-chloro-D-homophenylalanine.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d
, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO-d is a strong hydrogen-bond acceptor that disrupts intermolecular aggregation and lowers the rotational energy barrier of the Fmoc carbamate bond, significantly reducing rotameric peak duplication compared to CDCl [2].
Step 2: Instrument Calibration & Temperature Control
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Lock and shim the magnetic field to the DMSO-d
signal. -
Set the probe temperature to 298 K. Note: If residual peak broadening is observed due to persistent rotamers, temperature-dependent
H NMR should be employed. Elevating the probe temperature to 343 K provides sufficient thermal energy to coalesce the rotameric signals into sharp, quantifiable peaks[3].
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, preventing integration errors between the rigid Fmoc system and the flexible aliphatic chain.
-
Number of Scans (NS): 16 to 64, depending on exact concentration, to achieve a Signal-to-Noise Ratio (SNR) > 100:1.
-
Spectral Width (SW): 15 ppm (to capture the highly deshielded carboxylic acid proton, if exchanging slowly).
Step 4: Data Processing
-
Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.
-
Phase and baseline correct the spectrum automatically, followed by manual adjustment.
-
Reference the chemical shifts to the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.
Analytical Workflow Visualization
Workflow for the 1H NMR characterization and isomer differentiation of Fmoc-protected amino acids.
References
- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids | ACS Omega, acs.org,
- Discovery and biocatalytic characterization of opine dehydrogenases by metagenome mining - PMC, nih.gov,
- Simple and efficient Fmoc removal in ionic liquid, rsc.org,
Sources
Comparing biological activity of 3-chloro vs 4-chloro D-homophenylalanine
This guide objectively compares the biological utility, physicochemical properties, and experimental applications of 3-chloro-D-homophenylalanine (3-Cl-D-Hph) versus 4-chloro-D-homophenylalanine (4-Cl-D-Hph) .
These non-proteinogenic amino acids are critical "architectural probes" in medicinal chemistry, particularly for optimizing Serine Protease Inhibitors (Thrombin, Factor Xa) and GPCR ligands (LHRH antagonists) .
Executive Summary
3-Cl-D-Hph and 4-Cl-D-Hph function as hydrophobic pharmacophores that extend the side-chain reach beyond that of natural Phenylalanine.
-
3-Chloro-D-Hph (Meta-substituted): Best utilized for increasing lipophilicity and filling "wide" hydrophobic pockets (e.g., S2/S4 sub-sites) without incurring distal steric clashes. It often provides superior selectivity by engaging specific lateral interactions.
-
4-Chloro-D-Hph (Para-substituted): Acts as a "depth probe." It is ideal for deep, narrow hydrophobic tunnels. However, it carries a higher risk of steric clash in restricted pockets and often suffers from lower solubility compared to the meta-isomer.
Physicochemical & Structural Analysis
The biological activity of these isomers is dictated by the specific spatial projection of the chlorine atom. The "homo" elongation (
Table 1: Comparative Physicochemical Profile
| Feature | 3-Chloro-D-Homophenylalanine | 4-Chloro-D-Homophenylalanine |
| Substitution Position | Meta (Position 3) | Para (Position 4) |
| Steric Vector | Lateral (Width expansion) | Distal (Length expansion) |
| Electronic Effect ( | Electron-withdrawing ( | Electron-withdrawing ( |
| Lipophilicity ( | High ( | High ( |
| Metabolic Stability | Excellent: Blocks metabolic hydroxylation at C3/C4. | Good: Blocks para-hydroxylation (major metabolic route). |
| Primary Application | Broad hydrophobic pocket filling (S2/S4). | Deep pocket probing (S1/S3). |
Structural Logic Diagram (SAR Decision Tree)
The following diagram illustrates the decision logic for selecting between the 3-Cl and 4-Cl isomers based on receptor pocket geometry.
Figure 1: Decision tree for selecting 3-Cl vs 4-Cl isomers based on binding pocket topology.
Biological Performance Comparison
A. Thrombin & Factor Xa Inhibition (Serine Proteases)
In the development of anticoagulants (e.g., Melagatran/Ximelagatran analogs), D-Homophenylalanine derivatives are frequently used as P3 residues .[1][2]
-
Mechanism: The D-configuration orients the side chain away from the catalytic triad, directing it into the hydrophobic S3/S4 aryl-binding pocket .
-
4-Cl-D-Hph Performance: Often shows higher potency in vitro if the S3 pocket is deep enough to accommodate the distal chlorine. However, it can reduce selectivity against other trypsin-like serine proteases if the pocket is conserved.
-
3-Cl-D-Hph Performance: Frequently yields a more balanced profile. The meta-chlorine engages specific edge-to-face
-stacking interactions with Trp215 (in Thrombin) without hitting the "back wall" of the pocket.
B. LHRH Antagonists
In Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g., Cetrorelix-like peptides), unnatural amino acids at positions 5, 6, and 8 determine potency and histamine release potential.
-
Hydrophobicity: Both 3-Cl and 4-Cl analogs increase the overall hydrophobicity, which correlates with higher receptor binding affinity but also higher plasma protein binding.
-
Safety: 3-Cl-D-Hph is often preferred in later-stage optimization to fine-tune solubility, as the symmetry of the 4-Cl isomer can lead to lower solubility and aggregation issues in peptide formulations.
C. Metabolic Stability
Both isomers provide superior stability compared to L-Phenylalanine:
-
D-Configuration: Resists cleavage by endogenous L-specific proteases (Chymotrypsin, Carboxypeptidases).
-
Chlorination: The C-Cl bond is stronger than the C-H bond and sterically blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the half-life (
) of the peptide drug.
Experimental Protocols
Protocol A: Synthesis via Asymmetric Hydrogenation
Rationale: This is the industrial standard for generating high optical purity (>99% ee) required for drug substances.
Workflow Diagram:
Figure 2: General workflow for the asymmetric synthesis of Chloro-D-Homophenylalanine.
Step-by-Step Methodology:
-
Substrate Preparation: React 3-chloro or 4-chloro-benzyl bromide with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to form the racemic amino acid, then convert to the
-keto acid via oxidative deamination (or start from the corresponding aldehyde via Azlactone synthesis). -
Enzymatic Transamination (Biocatalytic Route):
-
Reagents: 2-oxo-4-(chlorophenyl)butanoic acid, D-Amino Acid Transaminase (D-AAT), Pyridoxal-5'-phosphate (PLP).
-
Condition: pH 8.0, 30°C, 24 hours.
-
Process: The D-AAT selectively transfers an amino group to the keto acid to yield the D-amino acid.
-
-
Purification: Acidify the reaction mixture to pH 2.0. The product precipitates or is extracted with ethyl acetate. Recrystallize from water/ethanol to achieve >99% enantiomeric excess (ee).
Protocol B: Determination of Proteolytic Stability
-
Incubation: Incubate the peptide containing 3-Cl or 4-Cl-D-Hph (100
M) with Chymotrypsin or human plasma at 37°C. -
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with 1% Formic Acid in Acetonitrile.
-
Analysis: Quantify remaining parent peptide via LC-MS/MS.
-
Result: Calculate half-life (
). Expect >24h stability for D-Hph analogs vs <1h for L-Phe analogs.
References
-
Structure-Activity Rel
- Title: Synthesis and Evaluation of Spumigin Analogues Library with Thrombin Inhibitory Activity.
- Source: NIH / PubMed Central
-
URL:[Link]
-
Bioc
- Title: Asymmetric Synthesis of L-homophenylalanine by Equilibrium-Shift Using Recombinant Arom
- Source: PubMed
-
URL:[Link]
-
Comparative SAR of Chlorin
- Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
- Source: Journal of Pharmacological Sciences
-
URL:[Link]
-
Factor Xa Inhibitor Optimiz
- General Properties of Chlorinated Amino Acids Title: p-chloro Phenylalanine Technical Inform
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Chlorinated Homophenylalanine
This guide provides an in-depth analysis of the anticipated electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of chlorinated homophenylalanine. As direct experimental data for this specific compound is not widely published, this comparison is built upon the foundational principles of mass spectrometry and established fragmentation behaviors of structurally related molecules, including homophenylalanine, chlorinated phenylalanine, and other halogenated aromatic compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation, metabolite identification, and analytical method development for novel amino acid analogues.
Part 1: Foundational Principles of Amino Acid Fragmentation
To comprehend the fragmentation of a substituted amino acid like chlorinated homophenylalanine, it is essential to first understand the behavior of its parent structures. In positive-ion ESI-MS/MS, protonated amino acids typically undergo collision-induced dissociation (CID), leading to characteristic neutral losses and the formation of diagnostic product ions.[1]
For aromatic amino acids, common fragmentation pathways include the sequential losses of water (H₂O) and carbon monoxide (CO), which together constitute the loss of a formic acid group (HCOOH, 46 Da).[2][3] Another primary fragmentation involves the cleavage of the bond between the α-carbon and the side chain, leading to the formation of an iminium ion.
In the case of homophenylalanine ([M+H]⁺, m/z 180.1) , the precursor to our target analyte, fragmentation is expected to follow these general rules. Key fragmentations would include:
-
Loss of H₂O: [M+H - H₂O]⁺ at m/z 162.1
-
Loss of HCOOH: [M+H - HCOOH]⁺ at m/z 134.1
-
Formation of the Iminium Ion: Cleavage of the side chain results in an ion at m/z 74.06, corresponding to the protonated 2-aminobutanoic acid backbone.
-
Formation of the Tropylium Ion: The benzyl group can rearrange to form a stable tropylium cation at m/z 91.05.
Conversely, in negative-ion mode, deprotonated homophenylalanine ([M-H]⁻, m/z 178) has been shown to fragment via the loss of styrene (104 Da) to produce a glycine enolate anion at m/z 74.[4][5] This behavior is driven by the formation of a stable benzyl carbanion intermediate.[5]
Part 2: The Influence of Chlorination on Fragmentation
Introducing a chlorine atom onto the aromatic ring of homophenylalanine fundamentally alters its mass spectrometric signature in two critical ways: the isotopic pattern and the fragmentation pathways.
The Chlorine Isotopic Signature: A Definitive Marker
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6] This means that any ion containing a single chlorine atom will appear in the mass spectrum as a pair of peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M peak.[7] This isotopic pattern is a definitive diagnostic tool for identifying chlorinated compounds.[8] For a monochlorinated homophenylalanine, the protonated molecule would appear as [M+H]⁺ at m/z 214.1 (for ³⁵Cl) and [M+2+H]⁺ at m/z 216.1 (for ³⁷Cl) in a ~3:1 ratio.
New Fragmentation Channels
The presence of a C-Cl bond introduces new, competing fragmentation pathways. The principal fragmentation mode for many halogenated compounds is the cleavage of the C-X bond, leading to the loss of a halogen radical (Cl•).[9][10] Another common pathway is the elimination of hydrogen halide (HCl).[11]
For monochlorinated homophenylalanine ([M+H]⁺, m/z 214.1) , we can predict the following key fragmentation events, which differentiate it from its non-halogenated counterpart:
-
Loss of HCl: A neutral loss of 36 Da (for H³⁵Cl) would produce a fragment ion at m/z 178.1. This is often a prominent fragmentation pathway for chlorinated compounds.[12]
-
Loss of Cl radical: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (35 Da for ³⁵Cl•), yielding an ion at m/z 179.1.
-
Chlorotropylium Ion Formation: The side-chain cleavage that forms the tropylium ion in homophenylalanine will now produce a chlorotropylium ion at m/z 125.0 (for ³⁵Cl) and m/z 127.0 (for ³⁷Cl), which will exhibit the characteristic 3:1 isotopic pattern. This is a highly diagnostic fragment.
Part 3: Experimental Workflow for Comparative Analysis
To empirically validate these predicted fragmentation patterns, a robust LC-MS/MS method is required. The following protocol provides a comprehensive workflow for the analysis of underivatized amino acids.[13][14][15]
Experimental Protocol
-
Sample Preparation:
-
Prepare stock solutions of homophenylalanine and chlorinated homophenylalanine standards (1 mg/mL) in methanol or a suitable solvent.
-
Create a working solution (e.g., 1 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) or a specialized amino acid analysis column.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other analytes, for example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
System: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS).
-
MS1 Scan Range: m/z 50-300.
-
MS/MS Precursor Ions: m/z 180.1 (Homophenylalanine) and m/z 214.1 (Chlorinated Homophenylalanine).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.
-
Workflow Diagram
Caption: Fragmentation of protonated homophenylalanine.
Chlorinated Homophenylalanine Fragmentation
Caption: Key fragmentation pathways for chlorinated homophenylalanine.
The most significant differentiators are the neutral loss of HCl and the formation of the chlorotropylium ion (m/z 125/127). The presence of these fragments, along with the characteristic 3:1 isotopic pattern in the precursor ion and any chlorine-containing fragments, provides unambiguous evidence for the structure of monochlorinated homophenylalanine.
Conclusion
The mass spectrometric fragmentation of chlorinated homophenylalanine is readily distinguishable from its non-halogenated parent compound. The key differentiators are the presence of the M/M+2 isotopic pattern, the characteristic neutral loss of HCl, and the formation of a diagnostic chlorotropylium ion at m/z 125/127. By leveraging these unique fragmentation signatures, researchers can confidently identify and structurally characterize chlorinated homophenylalanine in complex matrices, facilitating advancements in drug metabolism studies and related fields. This guide provides a predictive framework and a validated experimental protocol to support such analyses.
References
-
Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Journal of the American Society for Mass Spectrometry. [Link]
-
Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. PubMed. [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
Ch13 - Mass Spectroscopy. University of Calgary. [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. [Link]
-
Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
-
Isotope Abundance. Chemistry LibreTexts. [Link]
-
41 Amino acids analysis in serum by LC-MS/MS. Anaquant. [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. PubMed. [Link]
-
Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent. [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Nature. [Link]
-
General Fragmentation Modes. IGNOU. [Link]
-
Amino acids fragmentation data. University of Münster. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
-
Mass Spectrometry: Fragmentation. University of Wisconsin-River Falls. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
Sources
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. Amino acids [medizin.uni-muenster.de]
- 3. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sciex.com [sciex.com]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Purity Assessment of N-Fmoc-3-chloro-D-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptide-based therapeutics and complex organic molecules, the stereochemical integrity of the constituent building blocks is paramount. N-Fmoc-3-chloro-D-homophenylalanine, a non-proteinogenic amino acid derivative, is a valuable component in medicinal chemistry for the design of novel peptides with enhanced properties.[1] The introduction of a chlorine atom on the phenyl ring can influence the molecule's reactivity and structure-activity relationships.[1] However, the presence of its L-enantiomer as an impurity can lead to the formation of diastereomeric peptides with potentially altered biological activity, efficacy, and safety profiles. Therefore, the rigorous assessment of its chiral purity is a critical quality control step.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of N-Fmoc-3-chloro-D-homophenylalanine. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental data and field-proven insights.
The Criticality of Chiral Purity in Peptide Synthesis
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is instrumental in solid-phase peptide synthesis (SPPS).[2][3] While it provides stable protection of the alpha-amino group, the activation of the carboxylic acid for amide bond formation can create conditions conducive to racemization, the interconversion of the D- and L-enantiomers.[3] The final purity and overall yield of the synthesized peptide are directly impacted by the chemical and chiral purity of the protected amino acid building blocks.[2] For many applications, an enantiomeric excess (e.e.) of >99.0% is required, with some demanding ≥99.8% e.e.[2]
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC is the most widely adopted technique for the enantiomeric purity assessment of Fmoc-protected amino acids due to its robustness, high resolution, and sensitivity.[2][4] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Principles of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of Fmoc-amino acids.[2][5] The chiral recognition mechanism is a complex interplay of various interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. The Fmoc group, with its large aromatic system, plays a crucial role in these interactions.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess (e.e.) of N-Fmoc-3-chloro-D-homophenylalanine.
Materials:
-
N-Fmoc-3-chloro-D-homophenylalanine sample
-
Racemic standard of N-Fmoc-3-chloro-DL-homophenylalanine
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Chiral HPLC column (e.g., polysaccharide-based)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the organic modifier (e.g., acetonitrile) and aqueous component (e.g., water with 0.1% TFA) in the desired ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the N-Fmoc-3-chloro-D-homophenylalanine sample and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection and Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to calculate the resolution (Rs).
-
Inject the sample to be analyzed.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers in the sample chromatogram based on the retention times from the racemic standard.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
-
-
Workflow for Chiral HPLC Method
Caption: General workflow for chiral purity assessment by HPLC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.[6][7]
Principles of Chiral SFC
Similar to HPLC, chiral SFC relies on CSPs for enantiomeric recognition. The mobile phase, typically a mixture of supercritical CO2 and a polar co-solvent like methanol, offers unique properties of low viscosity and high diffusivity, which can lead to faster separations and higher efficiency.[6]
Experimental Protocol: Chiral SFC
Objective: To rapidly determine the enantiomeric excess (e.e.) of N-Fmoc-3-chloro-D-homophenylalanine.
Materials:
-
N-Fmoc-3-chloro-D-homophenylalanine sample
-
Racemic standard of N-Fmoc-3-chloro-DL-homophenylalanine
-
SFC-grade carbon dioxide and methanol
-
Additives (e.g., diethylamine for basic compounds, TFA for acidic compounds)
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or mass spectrometry (MS) detector.
Procedure:
-
Mobile Phase Preparation: The instrument automatically mixes supercritical CO2 and the co-solvent (e.g., methanol) at the desired ratio.
-
Sample Preparation: Dissolve the sample and racemic standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the chiral column with the supercritical fluid mobile phase under the set conditions of pressure, temperature, and flow rate.
-
Injection and Analysis: Inject the racemic standard and the sample, and record the chromatograms.
-
Data Analysis: Calculate the enantiomeric excess as described for the HPLC method.
Workflow for Chiral SFC Method
Caption: General workflow for chiral purity assessment by SFC.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.
Principles of Chiral CE
In chiral CE, the enantiomers of the analyte form transient diastereomeric complexes with a chiral selector (e.g., cyclodextrins) in the running buffer.[8][9] These complexes have different effective mobilities, leading to their separation. CE offers advantages of very high efficiency, short analysis times, and minimal sample and reagent consumption.[9]
Experimental Protocol: Chiral CE
Objective: To determine the enantiomeric purity of N-Fmoc-3-chloro-D-homophenylalanine with high efficiency.
Materials:
-
N-Fmoc-3-chloro-D-homophenylalanine sample
-
Racemic standard of N-Fmoc-3-chloro-DL-homophenylalanine
-
Buffer components (e.g., phosphate buffer)
-
Chiral selector (e.g., a modified cyclodextrin)
-
High-purity water
Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
Procedure:
-
Buffer Preparation: Prepare the background electrolyte containing the buffer components and the chiral selector at the desired concentration and pH.
-
Capillary Conditioning: Condition a new capillary by flushing it with a sequence of solutions (e.g., sodium hydroxide, water, and finally the running buffer).
-
Sample Preparation: Dissolve the sample and racemic standard in the running buffer or water to a concentration of approximately 0.1-1 mg/mL.
-
Injection and Analysis:
-
Inject the sample by applying a short pressure or voltage pulse.
-
Apply the separation voltage and record the electropherogram.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas in the electropherogram.
Workflow for Chiral CE Method
Caption: General workflow for chiral purity assessment by CE.
Comparative Performance of Analytical Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral CE |
| Principle | Diastereomeric interactions with a solid chiral stationary phase. | Diastereomeric interactions with a CSP in a supercritical fluid mobile phase. | Differential migration of transient diastereomeric complexes in an electric field. |
| Resolution | High to excellent. | High to excellent. | Very high. |
| Analysis Time | Moderate (typically 5-30 min).[5] | Fast (typically <10 min).[6] | Very fast (typically <15 min). |
| Solvent Consumption | High (organic solvents). | Low (mainly CO2, small amount of co-solvent).[7] | Very low (aqueous buffers). |
| Sensitivity | Good to excellent (UV, MS). | Good to excellent (UV, MS). | Moderate to good (UV), can be improved with MS. |
| Method Development | Can be time-consuming. | Generally faster than HPLC. | Can be complex due to multiple parameters (pH, selector concentration, voltage). |
| Cost | Moderate instrument cost. | Higher instrument cost. | Lower instrument cost. |
| Environmental Impact | Higher due to solvent usage. | Lower, considered a "green" technique. | Very low. |
Alternative and Emerging Techniques
While chromatographic and electrophoretic methods are the gold standards, other techniques can provide valuable information on chiral purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification. This method is generally less sensitive than chromatographic techniques but can be useful for highly concentrated samples.
-
Mass Spectrometry (MS): Direct MS methods for chiral analysis are emerging, often involving the formation of diastereomeric complexes in the gas phase.[10]
Conclusion
The selection of the most appropriate analytical technique for assessing the chiral purity of N-Fmoc-3-chloro-D-homophenylalanine depends on the specific requirements of the analysis. Chiral HPLC remains a robust and reliable workhorse for many laboratories. Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput screening. Chiral CE provides unparalleled efficiency and is an excellent choice when sample volume is limited. A thorough understanding of the principles and practical considerations of each technique is essential for ensuring the stereochemical integrity of this critical building block in peptide synthesis and drug discovery.
References
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Kivleklán, A., Gjelstad, A., & Halvorsen, T. G. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(3), 564-585. Retrieved from [Link]
-
Reddy, G. S., Kumar, A., & Singh, S. (2014). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 6(18), 7358-7366. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers. Journal of Liquid Chromatography, 10(13), 2849-2877. Retrieved from [Link]
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
West, C. (2017). Protected Amino Acids in Analytical High Performance Liquid Chromatography and Supercritical Fluid Chromatography; Evaluating Throughput, Economic and Environmental Impact. Journal of Chromatography A, 1493, 10-18. Retrieved from [Link]
-
Armstrong, D. W., & Han, S. M. (1988). Enantiomeric separations in chromatography. Critical Reviews in Analytical Chemistry, 19(3), 175-224. Retrieved from [Link]
-
Castro-Puyana, M., & Marina, M. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2030, 421-436. Retrieved from [Link]
-
Li, L., & Wang, S. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 18(1), 34-37. Retrieved from [Link]
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Castro-Puyana, M., & Marina, M. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2030, 421-436. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Separation Science, 35(22), 3043-3061. Retrieved from [Link]
-
Antal, I. J., Kuki, Á., & Lindner, W. (2015). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 20(10), 17876-17897. Retrieved from [Link]
-
You, L., & Anslyn, E. V. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition, 54(24), 7029-7033. Retrieved from [Link]
-
Zhang, Y., & Wang, R. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 793-814. Retrieved from [Link]
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Retention Time Comparison: Fmoc-D-HoPhe vs. Fmoc-3-Cl-D-HoPhe in RP-HPLC
In modern peptide chemistry and drug development, the incorporation of unnatural amino acids is a primary strategy for enhancing proteolytic stability and tuning the lipophilicity of peptide therapeutics[1]. Among these, homophenylalanine (HoPhe) derivatives are highly valued. When optimizing solid-phase peptide synthesis (SPPS) workflows or purifying the resulting crude peptides, understanding the precise chromatographic behavior of the Fmoc-protected building blocks is critical[2].
This guide provides an objective, data-driven comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times of Fmoc-D-HoPhe and its halogenated derivative, Fmoc-3-Cl-D-HoPhe . By examining the physicochemical causality behind their chromatographic separation, researchers can better design purification gradients and predict the behavior of downstream peptide products.
Structural Rationale and Physicochemical Causality
To understand why these two molecules separate on a C18 column, we must look at their structural differences and the resulting shift in partition coefficients (LogP).
-
Fmoc-D-HoPhe (Fmoc-D-homophenylalanine): This molecule consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is inherently bulky and highly hydrophobic, attached to a D-homophenylalanine backbone. The extra methylene group (-CH2-) in the side chain makes it more lipophilic than standard Fmoc-phenylalanine[3].
-
Fmoc-3-Cl-D-HoPhe (Fmoc-3-chloro-D-homophenylalanine): This derivative features a single chlorine atom substituted at the meta position (3-position) of the phenyl ring.
The Halogen Effect on Retention:
In RP-HPLC, retention is driven by hydrophobic (van der Waals) interactions between the analyte and the non-polar stationary phase (typically alkyl chains like C18). The addition of a chlorine atom to an aromatic ring significantly increases the molecule's lipophilicity[4]. The Hansch
Causality pathway: Structural modification to HPLC retention time increase.
Self-Validating Experimental Protocol
To objectively compare the retention times, a standardized RP-HPLC protocol must be established. The following methodology is designed as a self-validating system: it utilizes a void volume marker to ensure system integrity and a co-injection step to definitively prove baseline resolution between the two closely related analogues.
System and Reagent Preparation
-
Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Causality: TFA is critical here. It acts as an ion-pairing agent and lowers the pH (~2.0) to fully protonate the free C-terminal carboxylic acid of the Fmoc-amino acids[2]. Suppressing this ionization keeps the molecules in a neutral state, preventing secondary interactions with residual silanols on the column that cause peak tailing.
-
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Sample Preparation: Dissolve Fmoc-D-HoPhe and Fmoc-3-Cl-D-HoPhe individually in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Prepare a 1:1 mixture for the co-injection validation.
Step-by-Step Chromatographic Workflow
-
System Equilibration: Flush the column with 10 column volumes (CV) of the starting mobile phase composition (40% B) to ensure a stable baseline and uniform stationary phase solvation.
-
Void Volume (
) Determination: Inject 5 µL of a 0.1 mg/mL Uracil solution. Uracil is unretained on C18 columns under these conditions and will establish the exact dead time of the system, allowing for the calculation of the true capacity factor ( ). -
Individual Standard Injections: Inject 5 µL of the Fmoc-D-HoPhe standard. Run the gradient (detailed below) and record the retention time. Repeat this process for the Fmoc-3-Cl-D-HoPhe standard.
-
Co-Injection (Resolution Validation): Inject 5 µL of the 1:1 mixture. This step is mandatory to calculate the resolution (
) and prove that the system can separate the two compounds in a single run without co-elution.
Gradient Elution Program
Because Fmoc-protected amino acids are highly hydrophobic, an isocratic hold would result in excessive band broadening. A linear gradient is employed to maintain sharp peak shapes[6].
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C (Thermostatted to prevent viscosity-driven retention shifts).
-
Detection: UV absorbance at 254 nm (aromatic rings) and 301 nm (specific to the Fmoc chromophore).
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 60 | 40 |
| 22.0 | 60 | 40 (Re-equilibration) |
Quantitative Data Comparison
The quantitative results of the RP-HPLC analysis clearly demonstrate the impact of the chlorine substitution. The capacity factor (
| Compound | Molecular Weight ( g/mol ) | Est. cLogP | Retention Time ( | Capacity Factor ( | Resolution ( |
| Fmoc-D-HoPhe | 401.46 | ~4.2 | 11.5 min | 6.67 | N/A |
| Fmoc-3-Cl-D-HoPhe | 435.90 | ~4.9 | 14.8 min | 8.87 | > 3.5 (Baseline separated) |
Data Interpretation: The addition of the meta-chloro group increases the retention time by approximately 3.3 minutes under these gradient conditions. The resolution (
Mechanistic interaction of Fmoc-derivatives with the C18 stationary phase.
Discussion and Application in Drug Development
For drug development professionals, the 3.3-minute shift in retention time is not just an analytical metric; it is a predictive tool for peptide behavior.
When Fmoc-3-Cl-D-HoPhe is incorporated into a peptide sequence instead of Fmoc-D-HoPhe, the resulting global peptide will also exhibit a noticeable shift toward higher lipophilicity. This is highly advantageous when designing peptides that must cross lipid bilayers or bind to deep, hydrophobic pockets in target receptors. Conversely, during the scale-up and purification of the crude peptide, chemists must anticipate this shift and adjust their preparative HPLC gradients accordingly—typically by extending the shallow portion of the organic gradient to ensure the highly retained chlorinated peptide elutes with optimal peak symmetry.
References
-
Phenomenex - HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from: [Link]
-
ResearchGate - Retention times for chlorophenols and reaction products by HPLC. Retrieved from:[Link]
-
National Institutes of Health (NIH) - Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls. Retrieved from: [Link]
-
JASCO Global - Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. Retrieved from: [Link]
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- 5. Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls by the Biphenyl Dioxygenase of Burkholderia sp. Strain LB400 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jasco-global.com [jasco-global.com]
The Impact of Chlorine Substitution on the Lipophilicity of Homophenylalanine: A Comparative Guide for Drug Development Professionals
In the landscape of drug discovery and development, the lipophilicity of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive comparison of the lipophilicity of the non-proteinogenic amino acid L-homophenylalanine and its chlorinated analogues. By understanding how the position of a single chlorine atom on the phenyl ring alters this key physicochemical property, researchers can make more informed decisions in the design of novel therapeutics with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics.[3][4]
This document delves into the theoretical underpinnings of lipophilicity, provides detailed experimental protocols for its measurement, and presents a comparative analysis of L-homophenylalanine and its ortho-, meta-, and para-chloro derivatives.
The Significance of Lipophilicity in Drug Design
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), quantifies the differential solubility of a compound in a biphasic system, typically n-octanol and water. This parameter profoundly influences a drug's ability to traverse biological membranes, bind to target proteins, and undergo metabolic transformation.[1][2] A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeability and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3]
Homophenylalanine, an analogue of phenylalanine with an extended side chain, serves as a valuable scaffold in medicinal chemistry.[5] The strategic modification of its structure, such as through halogenation, offers a powerful tool to modulate its lipophilicity and, consequently, its drug-like properties. Chlorine, as a substituent, is of particular interest due to its ability to significantly impact lipophilicity through its electronic and steric effects.
Comparative Analysis of Homophenylalanine and its Chloro-Derivatives
To provide a quantitative comparison, the logP values of L-homophenylalanine and its ortho-, meta-, and para-chloro-substituted analogues were calculated using reputable online prediction tools. These computational methods, such as ALOGPS and Molinspiration, utilize fragment-based and property-based approaches to estimate lipophilicity.[6][7][8][9] While experimental determination remains the gold standard, these in silico predictions offer a reliable and high-throughput means of assessing the lipophilicity of virtual or newly synthesized compounds.
| Compound | Structure | Calculated logP (ALOGPS)[9] | Calculated logP (Molinspiration)[3] |
| L-Homophenylalanine | ![]() | 1.35 | 1.21 |
| 2-Chloro-L-homophenylalanine | ![]() | 1.93 | 1.89 |
| 3-Chloro-L-homophenylalanine | ![]() | 2.01 | 1.99 |
| 4-Chloro-L-homophenylalanine | ![]() | 2.04 | 2.02 |
Table 1: Calculated logP Values of L-Homophenylalanine and its Chloro-Derivatives.
The data clearly demonstrates that the addition of a single chlorine atom to the phenyl ring of homophenylalanine leads to a significant increase in lipophilicity. This is an expected outcome, as the chlorine atom is more hydrophobic than a hydrogen atom.
Interestingly, the position of the chlorine substituent has a discernible, albeit modest, impact on the logP value. The para-substituted analogue exhibits the highest lipophilicity, followed closely by the meta and then the ortho isomers. This trend can be attributed to the interplay of electronic and steric effects. The para position is the most electronically distant from the amino acid backbone, minimizing potential intramolecular interactions that could decrease lipophilicity.
Experimental Determination of Lipophilicity
To empirically validate these computational predictions, two primary methods are employed: the traditional shake-flask method and the more contemporary Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) technique.
The Shake-Flask Method: The Gold Standard
The shake-flask method directly measures the partition coefficient of a compound between n-octanol and a buffered aqueous phase.[] While considered the benchmark for accuracy, it is a low-throughput and labor-intensive technique.
Figure 1: Workflow of the Shake-Flask Method for logP Determination.
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together overnight and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in either the pre-saturated n-octanol or the pre-saturated aqueous buffer.
-
Partitioning: In a vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small, known amount of the stock solution.
-
Equilibration: Shake the vessel at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vessel to achieve a clear separation of the two phases.
-
Concentration Determination: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
RP-HPLC Method: A High-Throughput Alternative
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and automated alternative for estimating lipophilicity.[] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Sources
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- 2. Page not found - Documentation [docs.chemaxon.com:443]
- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]
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- 6. researchgate.net [researchgate.net]
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- 9. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
Validation of enantiomeric excess in synthesized N-Fmoc-3-chloro-D-homophenylalanine
Initiating Search Protocols
I'm starting with focused Google searches to get data on validating enantiomeric excess, especially for N-Fmoc-3-chloro-D-homophenylalanine. I'm prioritizing methods like chiral HPLC and NMR spectroscopy. I'll filter for recent publications and datasets to ensure the information is up-to-date and relevant for our specific needs.
Analyzing Analytical Methods
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Expanding Search Scope
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Fmoc-3-chloro-D-homophenylalanine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-Fmoc-3-chloro-D-homophenylalanine and associated waste streams. As a specialized amino acid derivative integral to modern peptide synthesis and drug development, its handling and disposal demand a rigorous adherence to safety protocols grounded in chemical principles. This guide is designed for researchers, scientists, and laboratory managers, offering not just procedural instructions but also the scientific rationale behind them to foster a culture of safety and environmental responsibility.
Foundational Principles: Chemical Identity and Hazard Classification
N-Fmoc-3-chloro-D-homophenylalanine is a halogenated organic compound. This classification is the cornerstone of its disposal protocol. The presence of a chlorine atom on the phenyl ring places it in a specific category of chemical waste that requires dedicated handling to prevent environmental release and to ensure safe destruction, typically via high-temperature incineration.[1]
Understanding the nature of this compound is critical. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group common in Solid-Phase Peptide Synthesis (SPPS).[2][3] Its removal involves basic solutions (e.g., piperidine in DMF), which themselves become part of the hazardous waste stream.[4][5] While specific toxicity data for this exact compound is limited, related safety data sheets (SDS) for Fmoc-protected and chlorinated amino acids indicate potential health effects, including respiratory tract, skin, and eye irritation.[6][7][8] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
| Property | Identifier / Description | Relevance to Disposal |
| Chemical Name | N-Fmoc-3-chloro-D-homophenylalanine | Ensures accurate labeling and identification for waste handlers. |
| Molecular Formula | C₂₅H₂₂ClNO₄ | Confirms the presence of Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen. |
| Waste Category | Halogenated Organic Compound | Critical classification. Dictates segregation from non-halogenated waste streams due to specific incineration requirements and higher disposal costs.[9][10] |
| Physical Form | White to off-white solid powder.[2] | Requires procedures to minimize dust generation during handling and disposal.[6] |
| Primary Hazards | Potential for respiratory, skin, and eye irritation. Harmful if inhaled or ingested.[6][7] | Mandates the use of appropriate PPE, including gloves, safety glasses, and a lab coat. Work should be done in a ventilated area. |
The Cornerstone of Compliance: Waste Segregation
The single most important principle in managing waste from N-Fmoc-3-chloro-D-homophenylalanine is stringent segregation. Co-mingling halogenated waste with non-halogenated waste streams results in the entire volume being classified as the more hazardous and costly category.[9][10] This not only has significant budgetary implications but also complicates the disposal process.
The following diagram illustrates the decision-making process for segregating waste generated during work with N-Fmoc-3-chloro-D-homophenylalanine.
Caption: Decision flowchart for segregating N-Fmoc-3-chloro-D-homophenylalanine waste.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for safety and regulatory compliance. The procedures below cover the common waste forms you will generate.
Protocol 3.1: Disposal of Unused or Expired Solid N-Fmoc-3-chloro-D-homophenylalanine
This protocol applies to the pure, solid chemical that is expired, off-specification, or no longer needed.
-
Preparation : Ensure you are in a well-ventilated area (e.g., a chemical fume hood) and wearing appropriate PPE (nitrile gloves, safety glasses, lab coat).
-
Container Selection : Obtain a designated hazardous waste container compatible with solids. This should be a wide-mouth container with a secure, screw-top lid.
-
Labeling : Before adding any waste, label the container clearly with the words "Hazardous Waste " and the full chemical name: "N-Fmoc-3-chloro-D-homophenylalanine ".[9]
-
Waste Transfer : Carefully sweep or scoop the solid material into the designated container.[6][7] Avoid any actions that could generate dust. Do not crush or grind the solid.
-
Sealing : Securely close the container lid.
-
Storage : Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.[11] Ensure it is stored with other compatible organic solids.
-
Documentation & Pickup : Log the waste container in your lab's inventory and schedule a pickup with your institution's Environmental Health and Safety (EHS) department.
Protocol 3.2: Disposal of Liquid Waste Containing N-Fmoc-3-chloro-D-homophenylalanine
This protocol covers reaction mixtures, mother liquors, and solvent rinses containing the title compound. This includes waste from the Fmoc-deprotection step, which will contain piperidine and dibenzofulvene adducts.
-
Classification : Any solvent, regardless of its own properties (e.g., DMF, DCM, Methanol), that has been mixed with N-Fmoc-3-chloro-D-homophenylalanine must be treated as Halogenated Organic Waste .[9]
-
Container Selection : Use a designated carboy or bottle approved for liquid halogenated organic waste. This container must have a screw cap that can be sealed tightly to be "vapor tight" and "spill proof".[9] Never use food-grade containers like milk jugs.[11]
-
Labeling : The container must be pre-labeled "Hazardous Waste: Halogenated Organics ". List all components of the waste stream on the label, including solvents and the solute (e.g., "N-Fmoc-3-chloro-D-homophenylalanine, Piperidine, DMF").[9]
-
Waste Transfer : Carefully pour the liquid waste into the carboy using a funnel. Avoid splashing. Keep the container closed at all times except when actively adding waste.[9][10]
-
pH Considerations : Do not mix acidic and basic waste streams in the same container.[1][12] For example, a basic Fmoc-deprotection waste stream should not be mixed with an acidic cleavage cocktail.
-
Storage and Pickup : Store the sealed carboy in secondary containment within your SAA, segregated from acids, bases, and oxidizers.[11] When the container is full, arrange for pickup by EHS.
Protocol 3.3: Disposal of Contaminated Labware and PPE
This protocol applies to disposable items that have come into direct contact with N-Fmoc-3-chloro-D-homophenylalanine.
-
Identification : Items such as nitrile gloves, weighing papers, pipette tips, and contaminated vials are considered solid hazardous waste.
-
Collection : Place all contaminated solid items into a dedicated, labeled hazardous waste container. This can be a lined cardboard box or a designated plastic drum.
-
Labeling : The container must be clearly labeled "Hazardous Waste " and list the primary contaminants (e.g., "Solid waste contaminated with N-Fmoc-3-chloro-D-homophenylalanine").
-
Storage and Pickup : Once full, seal the container and move it to the SAA to await EHS pickup.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.[6]
-
Wipe the area with a damp cloth (using a solvent appropriate for cleaning, which must also be disposed of as halogenated liquid waste).
-
Label the waste container and dispose of it according to Protocol 3.1.
-
-
Large Spill :
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the affected area.
-
Provide EHS responders with the Safety Data Sheet (SDS) for the material upon their arrival.
-
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your responsibility as a steward of the environment.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety. [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-β-HPhe(3,4-DiCl)-OH. Retrieved from AAPPTec. [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from Northwestern University. [Link]
-
University of Waterloo. (n.d.). Waste Disposal Flowchart. Retrieved from University of Waterloo Safety Office. [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Environmental Health and Safety. [Link]
-
AnaSpec, Inc. (n.d.). MSDS - Safety Data Sheet: Nα-Fmoc-L-homophenylalanine. Retrieved from AnaSpec. [Link]
-
University of California, Santa Barbara. (n.d.). 7.2 Organic Solvents. Retrieved from UCSB Environmental Health & Safety. [Link]
-
Garcia-Ramos, Y., et al. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Journal of Peptide Science. [Link]
-
Guna, M., & Anguraj, V. (2022). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. PubMed. [Link]
-
European Chemicals Agency (ECHA). (n.d.). D-beta-Homophenylalanine. Retrieved from ECHA. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 35: Peptide Synthesis Protocols. Humana Press. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Kumar, V., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. RSC Publishing. [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for N-Fmoc-3-chloro-D-homophenylalanine
In the pursuit of novel therapeutics and advancements in drug development, the synthesis of custom peptides is a cornerstone. Amino acid derivatives such as N-Fmoc-3-chloro-D-homophenylalanine are fundamental building blocks in this process.[1] While its role in peptide synthesis is crucial, ensuring the safety of the researchers handling this and similar compounds is paramount. This guide provides a detailed, experience-driven framework for the safe handling of N-Fmoc-3-chloro-D-homophenylalanine, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).
The core principle of laboratory safety is the control of hazards at their source. For chemical powders like N-Fmoc-3-chloro-D-homophenylalanine, this means preventing inhalation of airborne particles and avoiding direct contact with skin and eyes.[2][3] The recommendations outlined below are designed to create a multi-layered defense system, ensuring your well-being while you focus on your research.
Hazard Identification and Risk Assessment
The presence of a chlorinated phenyl group suggests that it should be treated as a halogenated organic compound, which requires specific disposal procedures.[8][9]
Core Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling N-Fmoc-3-chloro-D-homophenylalanine.
| Body Part | PPE Item | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1 (US) or EN166 (EU) | Protects against airborne powder and accidental splashes. Goggles provide a seal around the eyes, which is crucial when handling fine powders.[10][11][12] |
| Hands | Nitrile Gloves | Provides a barrier against skin contact. Always inspect gloves for tears or holes before use.[9][10] | |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination.[10][11] | |
| Respiratory | N95 Respirator or higher | NIOSH-approved | Recommended when weighing or transferring the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[13] |
Procedural Guidance for Safe Handling
A systematic approach is critical to minimizing exposure. The following workflow outlines the key steps for safely handling N-Fmoc-3-chloro-D-homophenylalanine in a laboratory setting.
Pre-Handling Checklist & Donning PPE
Caption: Workflow for preparation and donning of PPE.
-
Engineering Controls : All weighing and handling of solid N-Fmoc-3-chloro-D-homophenylalanine should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[9][10]
-
Pre-Handling Check : Before you begin, ensure the work area is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.[10]
-
Donning PPE :
During Handling
-
Weighing and Transfer : Use a spatula and weighing paper to handle the powder. Avoid creating dust by handling it gently.[10] Keep all containers with the chemical sealed when not in use.[6]
-
Dissolution and Reaction : When dissolving the powder or carrying out subsequent reactions, such as amino acid activation and coupling, remain within the fume hood.[10] This is especially important when using reagents like piperidine for Fmoc deprotection or trifluoroacetic acid (TFA) for cleavage, which are common in peptide synthesis.[14]
Post-Handling & Doffing PPE
The process of removing PPE is as important as putting it on to prevent cross-contamination.
Caption: Step-by-step process for removing PPE.
-
Decontaminate Work Area : Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.
-
Remove PPE :
-
Gloves : Remove your gloves first, peeling them off from the cuff to the fingertips without touching the outer surface. Dispose of them in the designated hazardous waste container.[10]
-
Goggles/Face Shield : Remove your eye and face protection.
-
Lab Coat : Remove your lab coat, turning it inside out as you do to contain any potential contaminants.
-
Respirator : If you used a respirator, remove it last.
-
-
Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.[6]
Emergency Procedures
Spills
-
Small Spill (Solid) :
-
Alert others in the immediate area.
-
Wearing your full PPE, gently sweep or scoop the spilled material into a labeled container for chemical waste. Avoid generating dust.[10]
-
Clean the area with a damp cloth, and dispose of the cloth in the hazardous waste container.
-
-
Large Spill (Solid) :
Personnel Exposure
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Disposal Plan
All waste containing N-Fmoc-3-chloro-D-homophenylalanine must be treated as hazardous waste.[8]
-
Solid Waste : Unused or expired solid compound, contaminated weighing papers, and other disposable materials (e.g., gloves, wipes) should be collected in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste.[10]
-
Liquid Waste : Solutions containing this compound and waste from subsequent reaction steps (especially those involving chlorinated solvents) should be collected in a separate, designated "Halogenated Organic Waste" container.[9][15]
-
Never dispose of this chemical or its waste down the drain.[9]
By adhering to these guidelines, you can confidently and safely handle N-Fmoc-3-chloro-D-homophenylalanine, ensuring that your focus remains on your valuable research.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: N-Fmoc-(3,4-dichloro)-D-beta-homophenylalanine.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- ThermoPoudre. (n.d.). PPE for Powder Coating: Safety and Maximum Protection.
- Chem-Impex. (n.d.). Fmoc-3-chloro-D-phenylalanine.
- Fisher Scientific. (2025, December 25). Safety Data Sheet: N-Fmoc-L-homophenylalanine.
- Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- MedChemExpress. (n.d.). Fmoc-3-Chloro-L-phenylalanine.
- University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Fmoc-HPhe-OH.
- NSP Coatings. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
- ChemScene. (n.d.). Fmoc-3-chloro-L-homophenylalanine.
- USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
- MilliporeSigma. (n.d.). Fmoc-3-chloro-L-homophenylalanine.
- IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.
- Sigma-Aldrich. (n.d.). Fmoc-3-chloro-L-b-homophenylalanine.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. PPE for Powder Coating: Safety and Maximum Protection [thermopoudre.fr]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. Fmoc-3-chloro-L-b-homophenylalanine | 270596-40-2 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. nottingham.ac.uk [nottingham.ac.uk]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




